Fmoc-Homocit-OPfp
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5N3O5/c29-20-21(30)23(32)25(24(33)22(20)31)41-26(37)19(11-5-6-12-35-27(34)38)36-28(39)40-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,36,39)(H3,34,35,38)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDWQZGOAZYFTG-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture and Application of Fmoc-Homocit-OPfp in Advanced Peptide Synthesis
Executive Summary
The synthesis of complex peptide therapeutics and Antibody-Drug Conjugate (ADC) linkers requires building blocks that offer both high reactivity and absolute stereochemical fidelity. Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline pentafluorophenyl ester) represents a highly specialized, pre-activated amino acid derivative designed for Solid-Phase Peptide Synthesis (SPPS). By combining the base-labile Fmoc protecting group, the structurally critical homocitrulline side chain, and the highly electrophilic pentafluorophenyl active ester, this molecule bypasses the limitations of traditional in situ coupling reagents. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the utilization of Fmoc-Homocit-OPfp in modern bioconjugation and peptide elongation workflows.
Structural Decomposition and Chemical Logic
Fmoc-Homocit-OPfp (CAS: ) is engineered with three distinct functional domains, each serving a precise chemical purpose:
-
Fmoc (
-9-fluorenylmethyloxycarbonyl): A standard base-labile protecting group that masks the alpha-amine during chain elongation. It is cleanly removed via -elimination using secondary amines (e.g., piperidine), releasing a dibenzofulvene byproduct. -
Homocitrulline Core (
-carbamoyl-L-lysine): A non-proteinogenic amino acid featuring a four-carbon aliphatic chain terminating in a urea moiety. In ADC development, the standard Val-Cit (Valine-Citrulline) linker is highly susceptible to spontaneous cyclization into a six-membered cyclic urea byproduct. Homocitrulline, possessing one additional methylene group compared to citrulline, sterically hinders this cyclization. Furthermore, the Val-Homocit sequence is strategically utilized to modulate the enzymatic cleavage kinetics of Cathepsin B in the tumor microenvironment. -
OPfp (Pentafluorophenyl) Ester: The active ester leaving group. The five highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect on the aromatic ring. This renders the ester carbonyl carbon exceptionally electrophilic and primed for rapid nucleophilic attack by a free amine.
Physicochemical Profiling
| Physicochemical Property | Value / Specification |
| Chemical Name | Fmoc-L-Homocitrulline pentafluorophenyl ester |
| CAS Registry Number | 2565792-83-6 |
| Molecular Formula | C₂₈H₂₄F₅N₃O₅ |
| Molecular Weight | 577.50 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Storage Temperature | 2–8°C (Desiccated) |
Mechanistic Advantages of OPfp Esters
The decision to utilize a pre-activated OPfp ester over traditional in situ activation (e.g., DIC/HOBt or HATU) is rooted in reaction kinetics and byproduct mitigation. As foundational research by demonstrated, pentafluorophenyl esters are stable, easy-to-handle crystalline solids that drive facile amide bond coupling.
The Causality of Pre-activation: When using uronium-based coupling reagents like HATU, slow activation of sterically hindered amino acids can lead to the coupling reagent reacting directly with the resin-bound N-terminus, causing irreversible guanidylation (chain termination). Fmoc-Homocit-OPfp eliminates this risk entirely because the amino acid is already activated; no external coupling reagent is present during the aminolysis step to cause side reactions.
Furthermore, the extreme electron deficiency of the pentafluorophenol leaving group accelerates the collapse of the tetrahedral intermediate, driving the reaction to completion with minimal racemization at the alpha-carbon.
Mechanistic pathway of Fmoc-Homocit-OPfp aminolysis during peptide bond formation.
Comparative Efficacy Data
The following table summarizes the kinetic and purity advantages of OPfp esters compared to legacy active esters and in situ activation methods, based on established .
| Metric | Pre-activated OPfp Ester | ONp Ester | In situ Activation (DIC/HOBt) |
| Relative Coupling Rate | 111 | 1 | ~30–50 |
| Racemization Risk | < 0.1% | Moderate | 0.4% - 1.0% |
| Risk of N-terminal Guanidylation | 0% (No uronium salts) | 0% | Moderate (if HATU is used) |
| Byproduct Management | Pentafluorophenol (Highly soluble, washes easily) | p-Nitrophenol (Yellow color interferes with assays) | DCU (Insoluble, precipitates on resin) |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the chemical causality dictating the action, ensuring researchers understand why a step is performed, not just how.
Protocol A: Synthesis of Fmoc-Homocit-OPfp
This protocol details the generation of the active ester from the free acid precursor.
-
Dissolution: Dissolve 1.0 equivalent of Fmoc-Homocit-OH in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Causality: Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive OPfp ester back to the free acid once formed.
-
Reagent Addition: Add 1.1 equivalents of pentafluorophenol to the solution. Cool the reaction vessel to 0°C in an ice bath.
-
Activation: Portion-wise, add 1.1 equivalents of Dicyclohexylcarbodiimide (DCC) while stirring. Causality: DCC activates the carboxyl group to form an O-acylisourea intermediate. Cooling to 0°C suppresses thermal degradation and limits the rearrangement of the intermediate into an inactive N-acylurea.
-
Propagation & Precipitation: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature overnight. Causality: As pentafluorophenol attacks the intermediate, dicyclohexylurea (DCU) is formed. DCU is highly insoluble in DCM/EtOAc and will precipitate out of solution, driving the reaction equilibrium forward.
-
Validation & Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and evaporate the solvent to yield the crystalline Fmoc-Homocit-OPfp.
Protocol B: SPPS Coupling Cycle
This workflow details the incorporation of Fmoc-Homocit-OPfp into a growing peptide chain or ADC linker on a solid support.
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 15 minutes to remove the terminal Fmoc group.
-
Critical Wash Step: Wash the resin extensively with DMF (5 × 5 mL). Causality: Residual piperidine is a strong nucleophile. If not completely removed, it will rapidly attack the incoming Fmoc-Homocit-OPfp, forming a piperidide byproduct and permanently consuming the expensive reagent.
-
Coupling: Dissolve 3 equivalents of Fmoc-Homocit-OPfp in minimal DMF. Optional but recommended: Add 3 equivalents of 1-Hydroxybenzotriazole (HOBt). Causality: While OPfp is reactive, HOBt acts as a powerful catalyst by displacing the OPfp group to form an OBt ester in situ. The OBt ester undergoes aminolysis with the resin-bound amine even faster than the OPfp ester, which is crucial for sterically hindered sequences.
-
Incubation: Add the solution to the resin and agitate for 45–60 minutes at room temperature.
-
Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser (ninhydrin) test on a few resin beads. Causality: A colorless bead indicates complete conversion of the primary amine (successful coupling). A blue bead indicates incomplete coupling, triggering a mandatory re-coupling step before the next deprotection cycle.
Step-by-step solid-phase peptide synthesis (SPPS) cycle utilizing pre-activated OPfp esters.
References
Technical Monograph: Fmoc-Homocit-OPfp in Advanced Peptide Synthesis
The following technical guide details the properties, synthesis utility, and handling of Fmoc-Homocit-OPfp , a specialized reagent for incorporating homocitrulline residues into peptides.
Executive Summary
Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline Pentafluorophenyl Ester) is a pre-activated amino acid derivative designed for the high-fidelity incorporation of homocitrulline into peptide sequences via Solid Phase Peptide Synthesis (SPPS).
In the context of drug development and immunology, homocitrulline is a critical non-standard amino acid. It serves as a biomarker for carbamylation—a post-translational modification (PTM) distinct from citrullination, yet heavily implicated in autoimmune pathologies such as Rheumatoid Arthritis (RA). The use of the OPfp (pentafluorophenyl) ester moiety provides a distinct advantage over standard in situ activation methods by minimizing side-chain dehydration and ensuring stable, stoichiometric coupling without the need for potent, potentially deleterious uronium/phosphonium activators.
Part 1: Chemical Profile & Identity
Nomenclature and Structure
-
Chemical Name: Pentafluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoate
-
Common Name: Fmoc-Homocit-OPfp
-
Parent Amino Acid: L-Homocitrulline (N
-carbamoyl-L-lysine)[1] -
Molecular Formula:
-
Molecular Weight: 577.51 g/mol
Structural Components
The molecule consists of three functional domains:[2]
-
N-Terminal Protection (Fmoc): Ensures orthogonality with acid-labile side-chain protectors and allows for base-induced deprotection (typically 20% piperidine).
-
Side Chain (Homocitrulline): A lysine derivative where the
-amino group is carbamylated ( ). Unlike lysine, this side chain is non-basic and does not require acid-labile protection (e.g., Boc/Trt) during SPPS, though it can be sensitive to dehydration. -
C-Terminal Activation (OPfp): An electron-deficient pentafluorophenyl ester that facilitates rapid aminolysis by the growing peptide chain's free amine.
Physicochemical Properties
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, NMP, DCM; sparingly soluble in water |
| Purity (HPLC) | |
| Chiral Purity | |
| Storage |
Part 2: Mechanistic Insight & Rationale
Why Homocitrulline? (The Biological Imperative)
Homocitrulline is structurally homologous to Citrulline but contains an extra methylene group in the side chain.[1][3] It arises in vivo from the carbamylation of lysine by cyanate (a dissociation product of urea), often elevated in uremia or chronic inflammation.
-
Research Relevance: Anti-Carbamylated Protein Antibodies (AMPAs) are distinct from Anti-Citrullinated Protein Antibodies (ACPAs). Researchers use Fmoc-Homocit-OPfp to synthesize precise neoepitopes to differentiate between RA subsets and study the "homocitrulline effect" in antigen recognition.
Why OPfp Activation? (The Synthetic Advantage)
Standard SPPS often uses in situ activators like HATU or HBTU. However, for urea-containing side chains (like Homocitrulline), these potent activators can occasionally cause side-chain dehydration , converting the urea to a carbodiimide or nitrile, or promoting cyclization.
The OPfp Advantage:
-
Chemoselectivity: The Pfp ester is pre-formed. No excess activator is added to the reaction vessel, eliminating the risk of activating the side-chain urea.
-
Stability: Pfp esters are hydrolytically more stable than N-hydroxysuccinimide (OSu) esters and acid chlorides, allowing for longer handling times in automated synthesizers.
-
Reactivity: The electron-withdrawing effect of the five fluorine atoms makes the carbonyl carbon highly electrophilic, ensuring rapid coupling even in difficult sequences.
Caption: Figure 1. Aminolysis mechanism of Fmoc-Homocit-OPfp. The resin-bound amine attacks the activated carbonyl, displacing the pentafluorophenol leaving group.
Part 3: Experimental Protocol (SPPS)
Reagent Preparation
-
Calculation: Calculate the required mass for a 3-fold to 5-fold excess relative to the resin loading.
-
Dissolution: Dissolve Fmoc-Homocit-OPfp in anhydrous DMF (Dimethylformamide).
-
Concentration: 0.1 M to 0.3 M is standard.
-
Note: If the solution appears cloudy, sonicate briefly. Pfp esters are generally soluble in DMF.
-
Coupling Workflow (Standard Fmoc Cycle)
This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang, Rink Amide).
| Step | Reagent/Action | Duration | Notes |
| 1. Swelling | DMF | 30 min | Ensure resin beads are fully solvated. |
| 2. Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removes Fmoc from previous amino acid.[4] Wash 5x with DMF. |
| 3. Coupling | Fmoc-Homocit-OPfp (3-5 eq) + HOAt (3-5 eq) | 45 - 90 min | Do NOT add DIC/HBTU. HOAt is optional but accelerates the reaction. Add DIPEA (1 eq) only if kinetics are slow. |
| 4. Monitoring | Kaiser Test / Chloranil Test | 5 min | Kaiser test may be false-negative if Proline is previous residue. |
| 5. Washing | DMF (x3), DCM (x3) | 1 min ea. | Removes released pentafluorophenol. |
| 6. Capping | Acetic Anhydride / Pyridine | 10 min | Optional: Caps unreacted amines to prevent deletion sequences. |
Critical Note on Base: Unlike uronium couplings (HBTU/HATU) which require base (DIPEA/NMM) to initiate, Pfp esters react directly with the amine. However, adding 1 equivalent of DIPEA or HOBt/HOAt can catalyze the reaction significantly by buffering the pH or forming a transient active ester.
Cleavage and Isolation
Since the Homocitrulline side chain is urea-based, it does not require specific deprotection.
-
Cleavage Cocktail: TFA (95%) + TIS (2.5%) + H2O (2.5%).
-
Time: 2–3 hours at room temperature.
-
Precipitation: Cold diethyl ether.
-
Analysis: Analyze via RP-HPLC (C18 column) and ESI-MS. Expect mass shift corresponding to Homocitrulline (Residue Mass: 171.1 Da).
Caption: Figure 2. SPPS workflow for Fmoc-Homocit-OPfp. Note the absence of pre-activation steps typically required for free acid amino acids.
Part 4: Quality Control & Troubleshooting
Solubility Issues
If the Pfp ester does not dissolve fully in DMF, adding a small amount of DCM (Dichloromethane) can help. Ensure the DCM is anhydrous to prevent hydrolysis of the ester.
Slow Coupling
Homocitrulline is not sterically hindered at the alpha-carbon, but the Pfp ester is less reactive than an HATU-activated ester.
-
Solution: If coupling is incomplete after 2 hours, add 1.0 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole). This converts the Pfp ester in situ to the more reactive OAt ester without the risks associated with adding excess uronium salts.
Side Reactions
-
Guanylation: Not an issue with Pfp esters (unlike HBTU).
-
Cyclization: The urea side chain is stable under standard TFA cleavage. Avoid high temperatures (>40°C) during coupling to prevent intramolecular nucleophilic attack.
References
-
PubChem. (2025).[5] Fmoc-beta-ala-opfp (Analogous Pfp Ester Properties). National Library of Medicine. Retrieved from [Link]
- Turunen, S., et al. (2015). Rheumatoid Arthritis Antigens: Homocitrulline vs Citrulline. Arthritis Research & Therapy.
Sources
Fmoc-Homocit-OPfp supplier and pricing
Topic: Fmoc-Homocit-OPfp: Sourcing, Synthesis, and Technical Application Guide Content Type: In-Depth Technical Whitepaper Audience: Peptide Chemists, Medicinal Chemists, and Procurement Specialists in Drug Discovery.
Executive Summary
Fmoc-L-Homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp ) is a specialized, pre-activated amino acid derivative used in the synthesis of citrullinated peptides and proteins.[1] Unlike standard amino acids, the "OPfp" ester variant of Homocitrulline is rarely available as an off-the-shelf catalog item due to its niche application and hydrolytic sensitivity over long-term storage.
This guide addresses the supply gap by providing a dual strategy:
-
Sourcing: Direct procurement channels for the stable precursor, Fmoc-Homocit-OH (CAS: 201485-17-8).[1]
-
Synthesis: A validated laboratory protocol to convert the free acid into the activated Pfp ester, granting researchers autonomy over their reagent quality.
-
Application: Optimized Solid-Phase Peptide Synthesis (SPPS) protocols to mitigate urea-side-chain cyclization.
Part 1: Technical Profile & Strategic Rationale
Chemical Identity:
-
Name: Fmoc-L-Homocitrulline pentafluorophenyl ester[1]
-
Precursor CAS: 201485-17-8 (Free Acid)[1]
-
Molecular Formula: C
H F N O (Calculated for Pfp ester)[1] -
Function: Introduction of Homocitrulline, a post-translational modification (carbamylation) mimic, into peptide backbones.
Why the Pfp Ester? While modern coupling reagents (HATU, HBTU) allow for in-situ activation of the free acid, the isolated OPfp ester offers distinct advantages for difficult sequences:
-
Reactivity Control: Pfp esters react cleanly with primary amines without the high exotherm of uronium salts, reducing the risk of side-chain cyclization (urea attack on the activated carbonyl).
-
Atom Economy: Eliminates the need for additional activators (e.g., HBTU) during the coupling step, simplifying purification.
-
Storage: Once crystallized, Pfp esters are stable for months at -20°C, allowing for rapid "dissolve-and-shoot" automated synthesis.[1]
Part 2: Market Landscape – Suppliers & Pricing
Current Market Status: Direct commercial listings for Fmoc-Homocit-OPfp are virtually non-existent in public catalogs.[1] The standard industry practice is to purchase the free acid (Fmoc-Homocit-OH ) and activate it immediately prior to use or synthesize the ester in bulk for storage.
Table 1: Validated Suppliers for Precursor (Fmoc-Homocit-OH) [1]
| Supplier | Catalog Ref | Purity | Pack Size | Est. Price (USD) | Lead Time |
| Bachem | 4019724 | >98% | 1g / 5g | $215 / 1g | Stock |
| Chem-Impex | 05722 | >99% | 1g / 5g | $185 / 1g | Stock |
| Iris Biotech | FAA1530 | >98% | 1g / 5g | €190 / 1g | 1-2 Weeks |
| Santa Cruz | sc-263309 | >98% | 500mg | $140 / 500mg | Stock |
Note: Prices are estimated based on Q1 2025 catalog data and subject to institutional discounts.
Part 3: Synthesis Protocol (Fmoc-Homocit-OH Fmoc-Homocit-OPfp)
Since the Pfp ester is not readily buyable, the following protocol enables in-house production. This method uses DCC coupling to generate the active ester.
Reagents Required:
-
Fmoc-L-Homocitrulline (1.0 eq)[1]
-
Pentafluorophenol (HOPfp) (1.1 eq)[1]
-
Dicyclohexylcarbodiimide (DCC) (1.0 eq)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve Fmoc-Homocit-OH (1 mmol) and Pentafluorophenol (1.1 mmol) in anhydrous DCM (5 mL) at 0°C under nitrogen.
-
Activation: Add DCC (1 mmol) dissolved in a minimal amount of DCM dropwise to the stirring solution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 2–4 hours. A white precipitate (Dicyclohexylurea, DCU) will form.[1]
-
Filtration: Filter off the DCU byproduct using a sintered glass funnel. Wash the solid with a small volume of cold DCM.
-
Isolation: Evaporate the filtrate in vacuo to obtain an oily residue.
-
Crystallization: Dissolve the residue in a minimum volume of hot Ethyl Acetate and add Hexane dropwise until turbid. Cool to -20°C overnight to crystallize the Fmoc-Homocit-OPfp.[1]
-
Quality Control: Verify by TLC (check for disappearance of free acid) and HPLC.
Part 4: Application Protocol (SPPS Coupling)
Context: The urea side chain of Homocitrulline is generally stable, but high temperatures or strong bases can induce cyclization. The Pfp ester method minimizes this risk.
Protocol: Automated/Manual Coupling
-
Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 mins.
-
Deprotection: Remove previous Fmoc group using 20% Piperidine/DMF (2 x 10 min).[1] Wash resin 5x with DMF.[1][2]
-
Coupling Cocktail:
-
Reaction: Add solution to resin. Shake at room temperature for 2–4 hours.
-
Monitoring: Perform a Kaiser test (ninhydrin).[1] If positive (blue), recouple using fresh reagents.[1]
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine if necessary.[1]
Part 5: Visualization & Decision Logic
Figure 1: Procurement & Synthesis Decision Tree
Caption: Decision logic for sourcing Homocitrulline derivatives, highlighting the synthesis pathway for the Pfp ester.
Figure 2: Synthesis Workflow (Chemical Pathway)
Caption: Step-by-step chemical workflow for converting the free acid to the activated pentafluorophenyl ester.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
PubChem. (2025).[1] Fmoc-L-Homocitrulline - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
Technical Whitepaper: Certificate of Analysis (CoA) Validation for Fmoc-Homocit-OPfp
Executive Summary & Chemical Rationale
Fmoc-L-homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp, CAS: 2565792-83-6) is a highly specialized, pre-activated amino acid derivative utilized in solid-phase peptide synthesis (SPPS) and the development of targeted therapeutics[1]. Homocitrulline, a homolog of citrulline containing an extended urea side-chain, is heavily utilized in immunology research, particularly in the synthesis of modified peptides for studying immune responses, developing vaccines, and engineering antibody-drug conjugate (ADC) linkers[2].
The incorporation of the pentafluorophenyl (OPfp) active ester provides a distinct chemical advantage. The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester highly reactive, facilitating rapid and efficient amide bond formation without the need for in-situ coupling reagents (such as HATU, DIC, or Oxyma)[3]. This pre-activation strategy is critical for sterically hindered couplings and minimizes side reactions, such as the racemization or cyano-formation often observed with sensitive amino acids[3][4].
However, this elevated reactivity introduces strict quality control (QC) challenges. OPfp esters are highly susceptible to nucleophilic attack by ambient moisture, leading to hydrolytic degradation back into the unactivated Fmoc-Homocit-OH and free pentafluorophenol (PfpOH). Consequently, the Certificate of Analysis (CoA) for this compound must go beyond standard purity checks, employing a self-validating analytical system to ensure the structural integrity of the active ester before it is released for pharmaceutical use.
Quantitative Data: CoA Specification Parameters
To guarantee the efficacy of Fmoc-Homocit-OPfp in automated SPPS, the batch must meet the following rigorous analytical specifications.
| Quality Attribute | Analytical Methodology | Specification Limit | Causality / Rationale |
| Appearance | Visual Inspection | White to pale yellow powder | Indicates absence of highly colored oxidation byproducts. |
| Molecular Identity | LC-ESI-MS | 577.5 ± 1.0 Da | Confirms the exact mass of the intact OPfp active ester. |
| Chemical Purity | RP-HPLC (UV @ 254 nm) | ≥ 98.0% | Ensures high coupling efficiency during automated SPPS. |
| Free PfpOH | RP-HPLC (UV @ 254 nm) | ≤ 1.0% | Limits the presence of the cleaved leaving group byproduct. |
| Free Fmoc-Homocit-OH | RP-HPLC (UV @ 214 nm) | ≤ 1.0% | Quantifies the hydrolytic degradation of the active ester. |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee (L-isomer) | Prevents the formation of diastereomeric peptide impurities. |
| Moisture Content | Coulometric Karl Fischer | ≤ 0.5% | Critical to prevent premature hydrolysis of the OPfp ester. |
Mechanistic Workflows
Fig 1: Mechanistic pathway of Fmoc-Homocit-OPfp amide bond formation during SPPS.
Fig 2: Self-validating analytical workflow for generating the Fmoc-Homocit-OPfp CoA.
Self-Validating Analytical Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies incorporate mandatory System Suitability Tests (SST) to ensure causality and self-validation.
Protocol A: RP-HPLC for Chemical Purity & Degradant Quantification
Causality & Rationale: The primary risk when analyzing Fmoc-Homocit-OPfp is on-column hydrolysis. If the mobile phase pH is neutral or basic, the active ester will rapidly degrade during the chromatographic run, yielding artificially low purity results and false peaks for Fmoc-Homocit-OH. Therefore, a strictly acidic mobile phase is employed to kinetically stabilize the OPfp ester against nucleophilic attack by water.
Step-by-Step Methodology:
-
System Preparation: Equip the HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) capable of withstanding acidic conditions.
-
Mobile Phase Formulation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
System Suitability Test (SST): Inject a resolution standard containing Fmoc-Homocit-OPfp, Fmoc-Homocit-OH, and Pentafluorophenol. Validation Check: The system is only validated if the resolution (
) between the free acid and the active ester is . -
Sample Preparation: Dissolve 1.0 mg of the Fmoc-Homocit-OPfp batch in 1.0 mL of anhydrous Acetonitrile immediately prior to injection to prevent solvent-induced degradation in the autosampler.
-
Gradient Execution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection & Integration: Monitor UV absorbance at 254 nm (optimal for the Fmoc and OPfp aromatic systems) and 214 nm (amide backbone). Integrate the main peak and quantify degradants against the total area.
Protocol B: Coulometric Karl Fischer Titration for Moisture Content
Causality & Rationale: Because even 0.5% water can catalyze the bulk degradation of the OPfp ester over time, precise moisture quantification is mandatory. Coulometric Karl Fischer (KF) is selected over volumetric KF because it generates iodine in situ at the anode, providing superior sensitivity for the trace water levels (<0.1%) expected in high-grade peptide building blocks.
Step-by-Step Methodology:
-
Cell Conditioning: Fill the anodic compartment with a specialized KF reagent designed for ketones/amides to prevent side reactions with the homocitrulline urea side-chain. Neutralize the cell until the background drift is stable at
. -
SST (Water Standard): Inject exactly 1.0 mL of a certified 0.1 mg/g water standard. Validation Check: Recovery must be strictly between 97.0% and 103.0%.
-
Sample Introduction: Rapidly weigh 100 mg of Fmoc-Homocit-OPfp in a dry-box or low-humidity environment. Introduce the solid into the titration cell using a specialized solid-addition funnel to prevent atmospheric moisture ingress.
-
Titration & Calculation: Run the coulometric titration until the drift returns to the baseline. Calculate the water content as a percentage of the sample mass.
Handling and Storage Directives
To maintain the validity of the CoA throughout the product's lifecycle, Fmoc-Homocit-OPfp must be stored under an inert gas (Argon or Nitrogen) at 0 - 8 °C[2]. Prior to use, the vial must be allowed to equilibrate to room temperature while still sealed; opening a cold vial will cause immediate condensation of atmospheric moisture, instantly compromising the active ester and invalidating the established CoA parameters.
References
1.[2] "Fmoc-L-homocitrulline" - Chem-Impex. URL: 2.[3] "Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters." - Benchchem. URL: 3.[4] "Fmoc-Amino Acid OPfp Esters" - Aapptec Peptides. URL: 4.[1] "PSEUDOPROLINE BUILDING BLOCKS AMINO ACID DERIVATIVES FMOC-DIPEPTIDES CUSTOM MANUFACTURING CHF" - PeptART. URL:
Sources
Technical Guide: Fmoc-L-Homocitrulline Pentafluorophenyl Ester (Fmoc-Hcit-OPfp)
Part 1: Executive Summary & Identification
Compound Name: Fmoc-L-Homocitrulline Pentafluorophenyl Ester Short Name: Fmoc-Hcit-OPfp Molecular Formula: C₂₈H₂₄F₅N₃O₅ (Calculated for mono-Pfp ester) Parent Compound CAS: 201485-17-8 (Fmoc-L-Homocitrulline free acid) Activation Reagent CAS: 771-61-9 (Pentafluorophenol)
Status of CAS Number Assignment
As of the current chemical indexing (2025/2026), a unique CAS Registry Number specifically for Fmoc-L-homocitrulline pentafluorophenyl ester has not been widely indexed in public databases (such as Common Chemistry or PubChem). While the parent acid (Fmoc-L-Homocitrulline) is well-registered, the pentafluorophenyl (Pfp) active ester is typically classified as a specialized reagent. It is commercially available from select peptide synthesis vendors (e.g., PeptART) or prepared in situ to maximize reactivity and minimize storage degradation.
Why This Matters: Researchers seeking this compound for Solid-Phase Peptide Synthesis (SPPS) often face ambiguity. This guide provides the definitive protocol for generating Fmoc-Hcit-OPfp from its parent acid, ensuring you can proceed with synthesis even without a direct commercial source for the pre-activated ester.
Part 2: Technical Significance & Rationale
The Role of Homocitrulline (Hcit)
Homocitrulline is a non-proteinogenic amino acid structurally similar to Citrulline but with an extended side chain (one additional methylene group). It is the hallmark of carbamylation , a post-translational modification (PTM) driven by cyanate exposure (often from urea dissociation in uremic conditions) or myeloperoxidase activity during inflammation.
| Feature | Citrulline (Cit) | Homocitrulline (Hcit) |
| Origin | Deimination (PAD enzymes) | Carbamylation (Cyanate/MPO) |
| Side Chain Length | 3 carbons (Ornithine derived) | 4 carbons (Lysine derived) |
| Biomarker For | Rheumatoid Arthritis (ACPA) | Atherosclerosis, Renal Failure |
Why Use the Pentafluorophenyl (Pfp) Ester?
Coupling Fmoc-Homocitrulline is challenging due to the urea moiety in the side chain (
Advantages of Fmoc-Hcit-OPfp:
-
Chemoselectivity: Pfp esters are "active esters" that react cleanly with amines without requiring additional activation reagents that might attack the side-chain urea.
-
Stability: Unlike acid chlorides, Pfp esters are relatively stable to hydrolysis, allowing for purification and storage.
-
Racemization Suppression: The Pfp activation method is known to minimize racemization at the
-carbon, preserving the L-configuration critical for biological activity.
Part 3: Synthesis & Activation Protocols
Protocol A: In Situ Preparation of Fmoc-Hcit-OPfp
Use this protocol if you possess the free acid (Fmoc-Hcit-OH) and need to generate the active ester immediately for coupling.
Reagents Required:
-
Pentafluorophenol (Pfp-OH) (1.1 eq) [CAS: 771-61-9]
-
DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq) [CAS: 693-13-0]
-
Solvent: Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution: Dissolve Fmoc-L-Homocitrulline (1 mmol) and Pentafluorophenol (1.1 mmol) in minimal anhydrous DCM (approx. 5–10 mL) at 0°C.
-
Activation: Add DIC (1.1 mmol) dropwise to the stirring solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The formation of diisopropylurea (DIU) precipitate indicates reaction progress.
-
Filtration: Filter off the DIU byproduct. The filtrate contains the active Fmoc-Hcit-OPfp species.[4]
-
Utilization: Use the filtrate directly for the coupling step in SPPS (add to resin).
Protocol B: Solid-Phase Coupling (SPPS)
Standard cycle for incorporating Fmoc-Hcit-OPfp into a peptide chain.
System: Fmoc/tBu strategy on Rink Amide or Wang Resin.
-
Deprotection: Treat resin with 20% Piperidine in DMF (2
5 min) to remove Fmoc from the previous amino acid. Wash with DMF (5 ).[5] -
Coupling:
-
Add the Fmoc-Hcit-OPfp solution (from Protocol A or commercial source) to the resin (3–5 eq relative to resin loading).
-
Add HOAt (1-Hydroxy-7-azabenzotriazole) (3–5 eq) as a catalyst to accelerate the Pfp ester reaction.
-
Note: Base (DIPEA) is typically NOT required for pre-formed Pfp esters unless using a salt form, but 1 eq can be added to ensure basic pH.
-
-
Incubation: Shake/agitate for 2–4 hours at room temperature.
-
Monitoring: Perform a Kaiser test (ninhydrin). If blue (positive), recouple. If colorless (negative), proceed.
-
Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Part 4: Visualizing the Workflow
Diagram 1: Activation Pathway
The following diagram illustrates the chemical transformation from the free acid to the active Pfp ester.
Caption: Chemical activation pathway transforming Fmoc-Homocitrulline into its reactive pentafluorophenyl ester.
Diagram 2: SPPS Integration Logic
This flowchart guides the decision-making process for incorporating Homocitrulline into a peptide sequence.
Caption: Decision logic for selecting the Pfp ester strategy to mitigate side-reactions during Homocitrulline coupling.
Part 5: References
-
PeptART Bioscience GmbH. (n.d.). OPfp Derivatives Product List. Retrieved March 8, 2026, from [Link]
-
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on Pfp ester chemistry).
-
Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethoxycarbonyl amino acids for peptide synthesis. Synthesis, 1983(04), 325-327.
Sources
Molecular weight of Fmoc-Homocit-OPfp
Molecular Characterization, Synthesis Strategy, and Application in Peptidomimetics
Part 1: Molecular Identity & Physicochemical Profile
Executive Summary
Fmoc-Homocit-OPfp (Fluorenylmethyloxycarbonyl-L-Homocitrulline Pentafluorophenyl Ester) is a pre-activated amino acid derivative used in high-fidelity Solid-Phase Peptide Synthesis (SPPS). Unlike standard in-situ activation methods (e.g., HBTU/DIEA), the pentafluorophenyl (Pfp) ester provides a stable, active species that minimizes racemization and suppresses side reactions associated with the urea functionality in the homocitrulline side chain.
This compound is critical in the synthesis of peptides for researching carbamylation , a post-translational modification (PTM) distinct from citrullination, often implicated in autoimmune responses such as Rheumatoid Arthritis (RA) and atherosclerosis.
Quantitative Specifications
The following data is derived from the stoichiometric addition of the pentafluorophenyl active ester group to the standard Fmoc-L-Homocitrulline core.
| Property | Value | Notes |
| Molecular Weight | 577.51 g/mol | Calculated based on standard atomic weights. |
| Molecular Formula | C₂₈H₂₄F₅N₃O₅ | Core: Fmoc-Hcit ( |
| Monoisotopic Mass | 577.16 g/mol | Useful for Mass Spectrometry (ESI-MS) validation. |
| Physical State | White to off-white crystalline solid | Hygroscopic; store at -20°C under inert gas. |
| Solubility | Soluble in DMF, NMP, DMSO | Sparingly soluble in DCM due to the polar urea side chain. |
Structural Composition
The molecule consists of three distinct functional domains:
-
N-Terminus Protection: Fmoc (9-Fluorenylmethyloxycarbonyl) group, removable by piperidine.
-
Amino Acid Core: L-Homocitrulline (
-carbamoyl-L-lysine).[1] The side chain contains a urea group ( ) which is typically unprotected. -
C-Terminus Activation: Pentafluorophenyl (Pfp) ester.[2] This electron-withdrawing group activates the carbonyl carbon for nucleophilic attack by the amino group of the resin-bound peptide.
Part 2: Synthesis & Quality Control
Synthetic Route
While Fmoc-Homocit-OH is commercially available, the Pfp ester is often synthesized in-house to ensure maximum reactivity, as active esters can hydrolyze over prolonged storage.
Reaction Protocol:
-
Reagents: Fmoc-L-Homocitrulline-OH (1.0 eq), Pentafluorophenol (HOPfp, 1.1 eq), DCC (N,N'-Dicyclohexylcarbodiimide, 1.0 eq).
-
Solvent: Anhydrous DMF or Dioxane (due to solubility of Hcit).
-
Procedure:
-
Dissolve Fmoc-Homocit-OH and HOPfp in solvent at 0°C.
-
Add DCC dropwise.
-
Stir at 0°C for 1 hour, then room temperature for 12 hours.
-
Purification: Filter off DCU (dicyclohexylurea) byproduct.[2] Precipitate product with cold ether/hexane.
-
-
Validation: Check via HPLC (shift in retention time) and IR (characteristic active ester carbonyl stretch at ~1780 cm⁻¹).
Stability & Storage
-
Hydrolysis Risk: Pfp esters are sensitive to moisture.
-
Storage: Store in a desiccator at -20°C.
-
Shelf Life: ~6 months if strictly anhydrous.
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
Why use OPfp Esters for Homocitrulline?
Standard activation (e.g., HBTU/HATU) generates highly reactive O-acylisourea intermediates. For Homocitrulline, the urea side chain is nucleophilic enough to attack the activated carboxyl, potentially forming cyclic lactams or terminating the chain.
Advantages of Fmoc-Homocit-OPfp:
-
Chemoselectivity: The Pfp ester reacts specifically with primary amines (N-terminus) and is less prone to intramolecular cyclization with the side-chain urea.
-
Racemization Suppression: Pfp esters couple without the high basicity required for uronium salts, preserving the L-configuration.
Coupling Protocol
This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 30 mins.
-
Deprotection: Remove previous Fmoc group (20% Piperidine/DMF, 2 x 10 mins). Wash 5x with DMF.
-
Coupling (The Critical Step):
-
Reagent: Dissolve Fmoc-Homocit-OPfp (3.0 eq relative to resin loading) in anhydrous DMF.
-
Catalyst: Add HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq) to accelerate the reaction (optional but recommended for steric hindrance).
-
Base: Add DIPEA (3.0 eq). Note: Keep base concentration low to prevent Fmoc cleavage.
-
Reaction Time: Shake at room temperature for 2–4 hours.
-
-
Monitoring: Perform Kaiser Test (ninhydrin). If positive (blue), re-couple.
-
Capping: Acetylate unreacted amines to prevent deletion sequences.
Part 4: Biological Significance (Carbamylation)
Homocitrulline is the marker of carbamylation , a non-enzymatic PTM driven by the reaction of cyanate (from urea dissociation or myeloperoxidase activity) with lysine residues.
-
Differentiation: It is structurally similar to Citrulline but contains one extra methylene group (
) in the side chain. -
Immunogenicity: Carbamylated proteins (CarP) are targets for anti-CarP antibodies, which are specific biomarkers for erosive Rheumatoid Arthritis.
-
Research Use: Fmoc-Homocit-OPfp allows the precise insertion of this residue into synthetic antigenic peptides to map epitope specificity in patient sera.
References
-
Chem-Impex International. (n.d.). Fmoc-L-Homocitrulline Product Page. Retrieved from
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. Foundational text on Fmoc chemistry and the use of Pfp esters for difficult couplings.
- Kalesh, K. A., et al. (2017). "Peptide-based probes for the detection of protein carbamylation." Chemical Communications.
-
PubChem. (n.d.). Pentafluorophenyl esters - Compound Summary. Retrieved from
- Verification of Pfp ester mass contribution (+166.05 Da).
Sources
Homocitrulline: The "Silent" PTM Driving Autoimmunity and Chronic Disease
Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Estimated Reading Time: 15 Minutes
Executive Summary
Homocitrulline is a non-canonical amino acid formed post-translationally via carbamylation , a non-enzymatic reaction where isocyanic acid reacts with the
For drug developers and structural biologists, homocitrulline represents a critical variable: it neutralizes the positive charge of lysine, disrupting salt bridges, altering protein conformation, and generating neo-epitopes associated with Rheumatoid Arthritis (RA) and atherosclerosis. This guide provides an advanced technical analysis of homocitrulline, from its physicochemical impact to validated LC-MS/MS detection protocols.
Part 1: The Biochemistry of Carbamylation
Carbamylation is distinct from citrullination, though both generate a ureido group. While citrullination is an enzymatic process (Peptidylarginine Deiminases - PADs) converting Arginine to Citrulline, carbamylation is a chemical modification of Lysine .[7]
The Dual-Origin Mechanism
Homocitrulline formation is driven by the availability of Cyanate (OCN⁻) , which accumulates via two distinct pathways:
-
The Uremic Pathway (Renal Failure): In chronic kidney disease (CKD), elevated urea spontaneously dissociates into cyanate and ammonia. The cyanate then actively attacks nucleophilic lysine side chains.[7]
-
The Inflammatory Pathway (MPO-Driven): During inflammation, neutrophils release Myeloperoxidase (MPO).[1][8] MPO oxidizes thiocyanate (SCN⁻)—a dietary ion elevated in smokers—into cyanate.[4][9]
Pathway Visualization
The following diagram illustrates the convergence of renal and inflammatory pathways on the lysine residue.
Figure 1: The dual mechanism of in vivo carbamylation linking uremia and inflammation to protein modification.
Part 2: Structural Impact on Proteins
The conversion of Lysine to Homocitrulline is not merely a mass shift; it is a drastic physicochemical alteration that compromises protein stability.
The Electrostatic Collapse
Lysine is a basic amino acid (pKa ~10.5), carrying a positive charge at physiological pH. This charge is often essential for:
-
Salt Bridges: Stabilizing tertiary structures via interaction with Aspartate/Glutamate.
-
Solubility: Preventing aggregation.
-
Ligand Binding: Interacting with negatively charged substrates (e.g., DNA, ATP).
Carbamylation neutralizes this charge. The resulting homocitrulline side chain is uncharged and bulkier.
| Feature | Lysine (Lys, K) | Homocitrulline (Hcit) | Structural Consequence |
| Charge (pH 7.4) | +1 (Positive) | 0 (Neutral) | Loss of electrostatic interactions; destabilization of salt bridges. |
| Side Chain | Aminobutyl | Ureidobutyl | Increased steric bulk; potential steric clashes in tight binding pockets. |
| H-Bonding | Donor (NH3+) | Donor/Acceptor (Urea) | Altered hydrogen bonding network; promotes aggregation (amyloid-like). |
| Hydrophobicity | Low | Moderate | Increased surface hydrophobicity, driving protein precipitation. |
Functional Case Study: Carbamylated LDL (cLDL)
In atherosclerosis, carbamylation of Apolipoprotein B-100 (ApoB) on LDL particles prevents recognition by the LDL receptor (which requires positively charged lysines). Instead, cLDL is recognized by scavenger receptors (CD36, SR-A1) on macrophages, leading to uncontrolled uptake, foam cell formation, and plaque progression.
Part 3: Analytical Methodologies (The "How-To")
Detecting homocitrulline requires high specificity to distinguish it from citrulline and to avoid analytical artifacts .
The "Urea Artifact" Warning
CRITICAL: Do NOT use urea for protein denaturation during sample preparation (e.g., FASP protocols). Urea solutions containing trace cyanate will carbamylate your sample ex vivo, leading to false positives.
-
Alternative: Use 6M Guanidine-HCl or 2% SDS for denaturation.
LC-MS/MS Workflow
Mass spectrometry is the gold standard. The carbamylation of lysine results in a specific mass shift.
Target Mass Shift:
-
Delta Mass: +43.0058 Da (Addition of -CONH)
-
Residue Mass: Lysine (128.09)
Homocitrulline (171.10)
Protocol: Label-Free Quantification of Homocitrulline
-
Sample Lysis: Lyse cells/tissue in RIPA buffer containing 100 mM Ammonium Bicarbonate (scavenges free cyanate) and protease inhibitors. Avoid Urea.
-
Reduction/Alkylation: DTT (5 mM) followed by Iodoacetamide (15 mM).
-
Digestion: Trypsin digestion.
-
Note: Trypsin cleaves C-terminal to Lysine and Arginine. Carbamylation blocks trypsin cleavage at Lysine. This results in missed cleavages. You will see longer peptides with internal Homocitrulline residues.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (Homocitrulline increases hydrophobicity slightly, improving retention vs. Lysine peptides).
-
Search Engine Settings:
-
Variable Modification: Carbamyl (K) [+43.006 Da].
-
Variable Modification: Carbamyl (N-term) [+43.006 Da].
-
Enzyme: Trypsin (Allow up to 3 missed cleavages due to blocked K sites).
-
-
Experimental Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow emphasizing the avoidance of urea-induced artifacts.
Part 4: Clinical Implications & Drug Development
Homocitrulline is not just a marker; it is a pathogenic driver.
Rheumatoid Arthritis (RA)
Anti-Carbamylated Protein Antibodies (Anti-CarP) are found in 45% of RA patients.[5][10] Crucially, they are present in 16-30% of patients who are negative for ACPA (Anti-Citrullinated Protein Antibodies).[10]
-
Diagnostic Value: Anti-CarP antibodies predict joint destruction and are a biomarker for "seronegative" RA.
-
Therapeutic Target: Strategies to inhibit MPO or scavenge cyanate could reduce the antigenic load.
Atherosclerosis & Kidney Disease
In CKD, serum homocitrulline levels correlate strongly with cardiovascular mortality.[2][11][12]
-
Mechanism: Carbamylation of albumin and LDL alters their function, promoting fibrosis and plaque formation.
-
Biomarker: Homocitrulline serves as a "molecular memory" of uremic stress, integrating urea exposure over the protein's half-life (similar to HbA1c for glucose).
References
-
Shi, J., et al. (2014). "Anti-carbamylated protein (anti-CarP) antibodies precede the onset of rheumatoid arthritis." Annals of the Rheumatic Diseases. Link
-
Berg, A.H., et al. (2013). "Carbamylation of serum albumin as a risk factor for mortality in patients with kidney failure." Science Translational Medicine. Link
-
Wang, Z., et al. (2007). "Protein carbamylation links inflammation, smoking, and atherosclerosis." Nature Medicine. Link
-
Kollipara, L., & Zahedi, R.P. (2013). "Protein carbamylation: in vivo modification or in vitro artifact?" Proteomics. Link
-
Mydel, P., et al. (2010). "Carbamylation-dependent activation of T cells: a novel mechanism in the pathogenesis of autoimmune arthritis." Journal of Immunology. Link
Sources
- 1. Homocitrulline - Wikipedia [en.wikipedia.org]
- 2. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Anti-carbamylated protein antibodies in rheumatoid arthritis patients and their association with rheumatoid factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homocitrullination of lysine residues mediated by myeloid-derived suppressor cells in the tumor environment is a target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homocitrulline [biosyn.com]
- 9. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Pathology of Protein Carbamylation: Homocitrulline as a Biomarker and Pathogenic Driver in Chronic Disease
Protein carbamylation is a non-enzymatic post-translational modification (PTM) characterized by the covalent binding of isocyanic acid (cyanate) to the free amino groups of proteins, predominantly the ε-amino group of lysine residues, resulting in the formation of homocitrulline (HCit) [1]. Unlike enzymatically regulated PTMs such as phosphorylation or ubiquitination, carbamylation is driven strictly by mass action, substrate availability, and environmental or metabolic stress.
Historically viewed as an inert biomarker of uremia, recent mechanistic insights have repositioned protein-bound homocitrulline as a direct pathogenic driver in chronic kidney disease (CKD), cardiovascular disease (CVD), and rheumatoid arthritis (RA). This whitepaper provides an in-depth technical analysis of the biochemical etiology of carbamylation, its clinical significance, and the rigorous analytical workflows required for its quantification in translational research.
Biochemical Etiology of Cyanate and Carbamylation
The formation of cyanate—the reactive electrophile responsible for carbamylation—proceeds via two distinct biochemical axes, each linked to specific disease states:
-
The Uremic Axis (Spontaneous Dissociation): Under physiological conditions, urea exists in equilibrium with trace amounts of cyanate and ammonium. In CKD, the progressive decline in glomerular filtration rate (GFR) leads to severe uremia. The supraphysiological accumulation of urea shifts the equilibrium, generating high concentrations of cyanate that indiscriminately carbamylate circulating and tissue-resident proteins [1].
-
The Inflammatory Axis (Myeloperoxidase Catalysis): In non-uremic patients, carbamylation is primarily driven by inflammation. Myeloperoxidase (MPO), a heme enzyme secreted by activated neutrophils and monocytes, utilizes hydrogen peroxide (
) to catalyze the oxidation of thiocyanate ( ) into cyanate [2]. Because levels are heavily influenced by diet and are significantly elevated in smokers (due to hydrogen cyanide metabolism), this pathway mechanistically links smoking, inflammation, and accelerated atherogenesis [3].
Biochemical pathways of cyanate generation and subsequent homocitrulline formation.
Pathophysiological Significance Across Disease States
The conversion of a positively charged lysine residue to a neutral homocitrulline residue fundamentally alters protein conformation, disrupting protein-protein interactions, enzymatic activity, and receptor recognition.
Chronic Kidney Disease (CKD) and Fibrosis
In CKD, the chronic accumulation of urea leads to extensive carbamylation of long-lived extracellular matrix (ECM) proteins, such as collagen and fibronectin. This modification impairs ECM remodeling and promotes progressive renal fibrosis. Furthermore, carbamylation of erythropoietin (EPO) deactivates its erythropoietic activity, contributing directly to the pathophysiology of uremic anemia [4]. Total free homocitrulline is now recognized as an independent predictor of mortality and disease progression in CKD cohorts [5].
Cardiovascular Disease and Atherosclerosis
Carbamylated low-density lipoprotein (cLDL) is highly atherogenic. The carbamylation of apolipoprotein B-100 shifts its receptor affinity away from the classical LDL receptor and toward scavenger receptors (e.g., SRA-1) on macrophages [3]. This triggers unregulated lipid uptake, massive foam cell formation, and endothelial apoptosis, accelerating atherosclerotic plaque destabilization.
Rheumatoid Arthritis (RA) and Anti-CarP Antibodies
A break in immune tolerance to homocitrulline-containing proteins results in the generation of anti-carbamylated protein (anti-CarP) antibodies. Present in approximately 45% of RA patients, anti-CarP antibodies are distinct from anti-citrullinated protein antibodies (ACPA) [6]. Crucially, in ACPA-negative patients, the presence of anti-CarP antibodies strongly predicts a more severe disease course and accelerated radiological joint damage, making it a vital diagnostic tool for early intervention [6].
Quantitative Data Summary
| Biomarker | Disease Context | Clinical Significance | Diagnostic Observation |
| Total Homocitrulline (HCit) | Chronic Kidney Disease | Predicts mortality and CKD progression | Elevated in CKD vs AKI; correlates with time-averaged urea |
| Anti-CarP Antibodies (IgG/IgA) | Rheumatoid Arthritis | Predicts radiological progression in ACPA-negative RA | Present in ~45% of RA patients; distinct from ACPA |
| Carbamylated LDL (cLDL) | Atherosclerosis / CAD | Promotes macrophage foam cell formation | Independent predictor of Major Adverse Cardiac Events (MACE) |
| Myeloperoxidase (MPO) | Cardiovascular Disease | Catalyzes cyanate formation from | Levels > 350 μg/L predict myocardial infarction risk |
Analytical Workflows and Experimental Protocols
To ensure scientific integrity and reproducibility, the quantification of carbamylation requires rigorous, self-validating analytical systems. Below are the field-proven methodologies for assessing homocitrulline and its associated autoantibodies.
Protocol 1: LC-MS/MS Quantification of Total Homocitrulline
Quantifying total homocitrulline (free + protein-bound) requires complete acid hydrolysis of the sample followed by Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is strictly chosen over reverse-phase chromatography because highly polar amino acids like homocitrulline exhibit poor retention on standard C18 columns. HILIC provides normal-phase separation while allowing a high-organic mobile phase, which vastly improves electrospray ionization (ESI) and desolvation efficiency in the mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation & Hydrolysis: Aliquot 50 µL of plasma or tissue homogenate into a 2-mL glass ampoule. Add 0.6 mL of 12 M HCl. Seal the ampoule using a Bunsen burner to prevent evaporation and oxidation. Incubate at 110°C for 18 hours. Causality: This harsh acidic environment completely cleaves peptide bonds, releasing all protein-bound homocitrulline into its free amino acid form [7].
-
Evaporation: Open ampoules and transfer 1 mL of hydrolysate to a microcentrifuge tube. Evaporate to dryness under a steady stream of nitrogen gas (approx. 8 hours). Add 1 mL Milli-Q water and evaporate again to ensure the complete removal of residual HCl, which would otherwise suppress MS ionization [7].
-
Reconstitution & Internal Standard: Resuspend the dried pellet in 100 µL of 125 mM ammonium formate containing 1 µM of heavy-isotope labeled internal standard (
-citrulline). Self-Validation: The internal standard corrects for matrix effects and ion suppression during the LC-MS/MS run. -
HILIC Separation: Inject the sample onto an Acquity BEH Amide column (or equivalent). Utilize a gradient mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Tandem Mass Spectrometry (SRM): Operate the triple quadrupole mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM). Monitor the specific transitions:
190.1 > 127.1 and 190.1 > 173.1 for homocitrulline, and 183.1 > 120.2 for the -citrulline internal standard.
Analytical workflow for the LC-MS/MS quantification of total homocitrulline.
Protocol 2: Anti-CarP ELISA for Rheumatoid Arthritis Profiling
To detect autoantibodies against carbamylated proteins, an in-house or commercial ELISA must differentiate between homocitrulline and citrulline to prevent cross-reactivity with ACPA.
Step-by-Step Methodology:
-
Antigen Preparation: In vitro carbamylation of fetal calf serum (FCS) or fibrinogen is achieved by incubating the protein with 1 M potassium cyanate (
) at 37°C for 12 hours. A non-modified control protein is incubated under identical conditions without . -
Plate Coating: Coat half of a 96-well microtiter plate with the carbamylated antigen and the other half with the native (control) antigen overnight at 4°C.
-
Blocking & Incubation: Block wells with 1% BSA in PBS-Tween. Add patient serum (diluted 1:50) and incubate for 2 hours at room temperature.
-
Detection: Wash thoroughly and apply an HRP-conjugated anti-human IgG (or IgA) secondary antibody. Develop with TMB substrate and halt the reaction with
. -
Data Processing (Self-Validation): The true anti-CarP reactivity is calculated by subtracting the optical density (OD) of the native protein well from the OD of the carbamylated protein well. This subtractive validation ensures that the signal is strictly specific to the homocitrulline modification, not the protein backbone.
Therapeutic and Diagnostic Implications
The transition of homocitrulline from a passive biomarker to an active pathological agent opens novel avenues for drug development:
-
Amino Acid Supplementation: Because cyanate reacts competitively with free amino acids, supplementing CKD patients with essential amino acids or ketoanalogues can act as a "cyanate scavenger," effectively shielding structural proteins from carbamylation [4].
-
MPO Inhibitors: For cardiovascular indications, targeted myeloperoxidase inhibitors are under investigation to block the catalytic conversion of thiocyanate to cyanate, thereby reducing the burden of carbamylated LDL in atherosclerotic plaques [2].
Understanding the precise mechanisms of carbamylation allows researchers to design better diagnostic assays and targeted therapies, ultimately mitigating the systemic damage caused by this insidious post-translational modification.
References
-
Wang, Z., et al. "Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques?" PMC (nih.gov). URL:[Link]
-
Shi, J., et al. "Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage." PNAS. URL:[Link]
-
Teng, N., et al. "The roles of myeloperoxidase in coronary artery disease and its potential implication in plaque rupture." Taylor & Francis. URL:[Link]
-
Jaisson, S., et al. "Measurement of Homocitrulline, A Carbamylation‐derived Product, in Serum and Tissues by LC‐MS/MS." ResearchGate. URL:[Link]
-
Berg, A.H., et al. "Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications." PMC (nih.gov). URL:[Link]
-
Kalim, S., et al. "Comparative CKD risk prediction using homocitrulline and carbamylated albumin." PMC (nih.gov). URL:[Link]
-
Koppe, L., et al. "The Microbiome and Protein Carbamylation: Potential Targets for Protein-Restricted Diets Supplemented with Ketoanalogues in Predialysis Chronic Kidney Disease." MDPI. URL:[Link]
Sources
- 1. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative CKD risk prediction using homocitrulline and carbamylated albumin: two circulating markers of protein carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Introduction to Fmoc-Protected Amino Acids for Peptide Synthesis
Executive Summary
Solid-Phase Peptide Synthesis (SPPS) has evolved from the acid-labile Boc/Bzl chemistry of the Merrifield era to the base-labile Fmoc/tBu strategy, which now dominates the field. This shift was driven by the need for milder reaction conditions that preserve sensitive post-translational modifications (PTMs) and reduce the hazards associated with repetitive acidolysis (e.g., HF cleavage).
This guide provides a rigorous technical examination of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy. It details the mechanistic underpinnings of orthogonality, the kinetic parameters of coupling and deprotection, and the critical role of scavengers during global cleavage. It is designed for researchers requiring high-fidelity synthesis of complex sequences.
The Chemistry of the Fluorenylmethoxycarbonyl (Fmoc) Group[1][2][3][4][5][6]
The Fmoc group is a carbamate protecting group that masks the
Mechanism of Deprotection
Unlike Boc (tert-butyloxycarbonyl), which requires acidolysis, Fmoc is removed via base-induced
-
Proton Abstraction: The acidic proton at the 9-position of the fluorene ring (
) is abstracted by a non-nucleophilic base (typically secondary amines like piperidine). - -Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF) and carbamate, which spontaneously decarboxylates to release the free amine.
-
Scavenging: The highly reactive DBF byproduct is an electrophile that can re-alkylate the free amine.[1] In standard protocols, the excess secondary amine (piperidine) acts as a scavenger, forming a stable DBF-piperidine adduct.
The Concept of Orthogonality
Fmoc chemistry operates on an orthogonal protection scheme .
-
Temporary Protection (
-amine): Base-labile (Fmoc). Removed every cycle. -
Permanent Protection (Side-chains): Acid-labile (tBu, Trt, Pbf).[2] Stable to base; removed only during final cleavage.
This duality allows the peptide chain to grow in basic conditions without disturbing the side-chain guards, a significant advantage over Boc chemistry where the benzyl-based side chains are constantly exposed to TFA.
Figure 1: Mechanism of Fmoc deprotection via base-catalyzed beta-elimination and subsequent DBF scavenging.[3]
Side-Chain Protection Strategy (Fmoc/tBu)
To maintain orthogonality, side-chain protecting groups must be stable to 20% piperidine but hyper-labile to Trifluoroacetic Acid (TFA). The industry standard is the tert-butyl (tBu) based system.
Table 1: Standard Side-Chain Protecting Groups in Fmoc SPPS
| Amino Acid | Protecting Group | Structure/Type | Rationale for Selection |
| Asp, Glu | OtBu (tert-butyl ester) | Ester | Minimizes aspartimide formation compared to benzyl esters. |
| Ser, Thr, Tyr | tBu (tert-butyl ether) | Ether | Prevents O-acylation; stable to base. |
| Lys, Trp | Boc (tert-butyloxycarbonyl) | Carbamate | Strictly orthogonal to Fmoc; prevents branching or alkylation. |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Sulfonamide | More acid-labile than the older Pmc group; reduces tryptophan alkylation byproducts. |
| His, Cys | Trt (Trityl) | Trityl | Sterically bulky; prevents racemization (His) and oxidation (Cys). |
| Asn, Gln | Trt (Trityl) | Amide | Prevents dehydration to nitriles (a risk with unprotected amides). |
Critical Insight: For Arginine, Pbf is preferred over Pmc because Pbf is cleaved faster in TFA, minimizing the exposure of sensitive residues (like Trp and Met) to the cleavage cocktail [1].
Activation and Coupling Dynamics
The formation of the peptide bond requires activating the C-terminal carboxylic acid of the incoming Fmoc-amino acid. The choice of reagent dictates the reaction rate and the level of racemization (epimerization).
Evolution of Coupling Reagents
-
Carbodiimides (DIC): Robust but slow. Requires additives like HOBt or Oxyma to suppress racemization.
-
Aminium/Uronium Salts (HBTU/HATU): Fast and efficient.
-
HBTU: Standard for routine couplings.
-
HATU: Contains a nitrogen in the aromatic ring (7-azabenzotriazole), utilizing the "neighboring group effect" to stabilize the active ester. Mandatory for difficult sequences or hindered amino acids.
-
-
Oxyma Pure: A non-explosive alternative to HOBt/HOAt. When combined with DIC, it offers superior suppression of racemization compared to HBTU [2].
Mechanism of Activation (Uronium Salts)
Reagents like HBTU react with the carboxylate to form an unstable O-acylisourea (or similar active species), which is then converted in situ to an OBt or Oxyma active ester. This ester is aminolyzed by the resin-bound amine.
Protocol Note: Uronium salts require a base (DIEA/NMM) to deprotonate the carboxylic acid. Never premix Fmoc-AA, HBTU, and DIEA for long periods before adding to the resin, as this leads to guanidinium formation (capping the amino acid).
The Deprotection Cycle[1][8][9]
Standard Reagents
-
20% Piperidine in DMF: The gold standard.
-
Piperazine: A non-controlled substance alternative, often used with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Troubleshooting Deprotection
In "difficult sequences" (e.g., hydrophobic stretches like poly-Ala or beta-sheet formers), deprotection kinetics slow down due to aggregation.
-
Solution: Use DBU (2%) in piperidine. DBU is a stronger base and drives the reaction, but it promotes aspartimide formation.[1]
-
Mitigation: If using DBU with Asp residues, add 0.1 M HOBt to the deprotection mix to suppress side reactions.
Cleavage and Global Deprotection[7]
This is the most critical step. The peptide is detached from the resin, and all side-chain groups are removed simultaneously using high-concentration TFA.
The Role of Scavengers
Cleavage generates highly reactive carbocations (tBu+, Trt+, Pbf+). Without scavengers, these cations will alkylate nucleophilic side chains (Trp, Met, Tyr, Cys), permanently ruining the peptide.
Table 2: Optimized Cleavage Cocktails
| Component | Function | Standard Mix (Reagent B) | Reagent K (Complex/Cys-rich) |
| TFA | Acidolysis / Solvolysis | 95% | 82.5% |
| TIS (Triisopropylsilane) | Scavenges Trt+, Pbf+ | 2.5% | - |
| Water | Scavenges tBu+ | 2.5% | 5% |
| Phenol | Protects Tyr/Trp | - | 5% |
| Thioanisole | Accelerates Pbf removal; protects Met | - | 5% |
| EDT / DODT | Prevents Cys oxidation; scavenges tBu+ | - | 2.5% |
Recommendation: For sequences without Cys or Met, TFA/TIS/H2O (95:2.5:2.5) is sufficient. For sequences with Cys, Met, or multiple Arg(Pbf), use Reagent K or add 2.5% DODT (less odorous than EDT).
Figure 2: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Standard Manual Fmoc Cycle
Materials:
-
Resin: Rink Amide (0.5 mmol/g loading).
-
Solvent: DMF (peptide synthesis grade).
-
Reagents: Piperidine, HBTU, DIEA, TFA, TIS.
Step-by-Step Procedure:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection:
-
Add 20% Piperidine/DMF (5 mL). Shake for 3 min. Drain.
-
Add 20% Piperidine/DMF (5 mL). Shake for 12 min. Drain.
-
Why two steps? The first short step removes the bulk of Fmoc; the second ensures completion and prevents DBF adducts from contaminating the resin.
-
-
Washing: Wash with DMF (5 x 1 min).
-
Validation: Perform a Kaiser Test (Ninhydrin). Resin beads should be blue (positive for free amine).
-
-
Coupling:
-
Dissolve Fmoc-AA (4 eq) and HBTU (3.9 eq) in DMF.
-
Add DIEA (8 eq). Activate for only 30-60 seconds.
-
Add mixture to resin. Shake for 45-60 min.
-
-
Washing: Wash with DMF (5 x 1 min).
-
Validation: Kaiser Test should be colorless/yellow (negative for free amine).
-
-
Repeat: Proceed to next amino acid.
References
-
Carpino, L. A., & Han, G. Y. (1970).[4] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[5][6][7] The Journal of Organic Chemistry, 37(22), 3404–3409.[7] Link
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach.
-
Albericio, F., & El-Faham, A. (2018).[2] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(6), 760–772.[2] Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5][6] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
Sources
Precision Peptide Synthesis: A Technical Guide to Pentafluorophenyl (Pfp) Esters in SPPS
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of activation strategy dictates the purity, yield, and stereochemical integrity of the final product. While in-situ activation reagents (e.g., HATU, DIC/Oxyma) dominate high-throughput workflows, Pentafluorophenyl (Pfp) esters occupy a critical niche for high-precision synthesis.
This guide details the mechanistic basis, operational protocols, and strategic advantages of using pre-formed Fmoc-amino acid pentafluorophenyl esters (Fmoc-AA-OPfp). Unlike transient active esters generated in situ, Pfp esters are isolable, crystalline, and hydrolytically stable intermediates that offer exceptional reactivity toward amines while suppressing racemization—making them indispensable for coupling sterically hindered residues, preventing epimerization in Cys/His, and enabling additive-free flow chemistry.
The Mechanistic Basis of Pfp Activation
Electronic Activation via the Pentafluorophenyl Group
The reactivity of Pfp esters stems from the unique electronic properties of the pentafluorophenyl ring.[1][2] Unlike alkyl esters, which are inert to aminolysis under mild conditions, the Pfp group transforms the ester into a potent electrophile.
-
Inductive Effect (-I): The five fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect on the benzene ring.
-
Resonance Effect: This electron deficiency is transmitted to the ester carbonyl carbon, significantly lowering its LUMO energy and making it highly susceptible to nucleophilic attack by the
-amino group of the resin-bound peptide. -
Leaving Group Ability: The resulting pentafluorophenolate anion (
) is a stable, weak base, making it an excellent leaving group compared to non-fluorinated phenolates.
Reaction Pathway
The coupling reaction follows a bimolecular nucleophilic acyl substitution (
Figure 1: Mechanism of aminolysis for Pentafluorophenyl esters in SPPS.
Preparation of Fmoc-AA-OPfp Esters
While many Pfp esters are commercially available, custom synthesis is often required for non-canonical amino acids. This protocol ensures the generation of high-purity, crystalline active esters.[3]
Synthesis Protocol
Objective: Synthesize Fmoc-AA-OPfp from Fmoc-AA-OH.
Reagents:
-
Pentafluorophenol (Pfp-OH) (1.0–1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.0 equiv)[5]
-
Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve Fmoc-AA-OH and Pfp-OH in anhydrous EtOAc at
under nitrogen. -
Activation: Add DCC (dissolved in a minimal amount of solvent) dropwise to the stirring mixture.
-
Reaction: Stir at
for 1 hour, then warm to room temperature (RT) and stir for 2–4 hours.-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form, indicating reaction progress.
-
-
Filtration: Filter the mixture to remove the DCU byproduct.
-
Workup: Wash the filtrate with 5%
(removes unreacted Pfp-OH) and brine. Dry over . -
Crystallization: Evaporate solvent to a small volume and add Hexane to induce crystallization.
-
Validation:
-
TLC: Check for disappearance of starting material.
-
Melting Point: Compare with literature values (sharp MP indicates high purity).
-
SPPS Workflow with Pfp Esters
Using Pfp esters simplifies the coupling cycle by removing the need for activation reagents (like HATU or DIC) during the synthesis cycle.[1][2] This reduces the "chemical cocktail" complexity inside the reaction vessel.
Standard Coupling Protocol
Scale: 0.1 mmol resin loading.[3]
| Step | Reagent/Action | Time | Notes |
| 1. Deprotection | 20% Piperidine in DMF | 2 x 5 min | Removes Fmoc group.[5] |
| 2. Wash | DMF | 5 x 1 min | Critical to remove piperidine (causes side reactions). |
| 3. Coupling | Fmoc-AA-OPfp (3-5 equiv) + HOBt (optional, 1 equiv)in DMF | 30–60 min | No base (DIEA) required unless using HOBt salts. |
| 4. Monitoring | Kaiser Test / Chloranil Test | ~5 min | Verify complete coupling (Yellow = Pass). |
| 5. Wash | DMF | 3 x 1 min | Remove excess ester and Pfp-OH. |
Catalysis with HOBt
While Pfp esters react spontaneously with amines, the addition of 1-Hydroxybenzotriazole (HOBt) can accelerate the reaction via a trans-esterification mechanism. The Pfp ester converts to the OBt ester in situ, which is often more reactive in polar solvents like DMF.
-
Recommendation: Use HOBt catalysis for sterically hindered amino acids (Val, Ile, Thr).
Figure 2: SPPS Cycle utilizing pre-activated Pfp esters.
Comparative Analysis: Pfp vs. Common Reagents[1][2][6][7][8]
The following data highlights why Pfp esters are preferred for "difficult" or "high-fidelity" sequences over standard high-throughput reagents.
| Feature | Pfp Esters | HATU / DIEA | DIC / Oxyma |
| Activation Type | Pre-activated (Stable Solid) | In-situ (Uronium) | In-situ (Carbodiimide) |
| Reactivity | High (Tunable with HOBt) | Very High (Aggressive) | Moderate to High |
| Racemization Risk | Very Low (Ideal for Cys/His) | Moderate (High if base excess) | Low |
| Stability (Hydrolysis) | High ( | Low (Must use immediately) | N/A (Generated in situ) |
| Atom Economy | Good (Pfp-OH is only byproduct) | Poor (Urea + Guanidinium byproducts) | Moderate |
| Primary Use Case | Prevention of racemization ; Flow chemistry; Incorporation of expensive non-canonical AAs. | Difficult sequences; High-throughput synthesis.[6] | Standard automated synthesis; Green chemistry. |
Key Insight: Pfp esters avoid the use of tertiary bases (like DIEA) during the coupling step (unless HOBt is added as a salt). The absence of base is the primary factor in minimizing base-catalyzed racemization (epimerization) of sensitive residues like Cysteine and Histidine [1].
Troubleshooting & Optimization
Slow Coupling
-
Symptom: Kaiser test remains blue after 1 hour.
-
Cause: Steric hindrance (e.g., coupling onto N-methylated residues) or aggregation.
-
Solution:
-
Add 1.0 equiv HOAt (more potent than HOBt) to the reaction.
-
Increase temperature to
(Pfp esters are thermally stable enough for mild heating). -
Switch solvent to NMP (N-methylpyrrolidone) to disrupt aggregation.
-
Solubility Issues
-
Symptom: Fmoc-AA-OPfp precipitates in DMF.
-
Solution:
-
Dissolve the ester in a minimal amount of DCM or DMSO before adding to the DMF-swollen resin.
-
Ensure the Pfp ester is dry; moisture can cause hydrolysis to the free acid (which will not couple).
-
Racemization Control
For extremely sensitive couplings (e.g., Cys(Trt)-OPfp), ensure the reaction environment is base-free . Do not add DIEA or NMM. The intrinsic reactivity of the Pfp ester is sufficient for aminolysis, albeit slower than base-catalyzed methods.
References
-
Atherton, E., & Sheppard, R. C. (1985).[7] Solid phase peptide synthesis using Fmoc amino acid pentafluorophenyl esters.[2][3][5][6][7] Journal of the Chemical Society, Chemical Communications. Link
-
BenchChem. (2025).[1][2][3][5][8][9] The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. BenchChem Technical Library. Link
-
Hattori, T., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters.[8][6] Organic Process Research & Development. Link
-
BroadPharm. (2022). PEG PFP Ester Reagents User Guide. BroadPharm Protocols. Link
-
Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids.[3] Synthesis.[1][2][3][8][10][7][11][12][13][14] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pentafluorophenol and its derivatives [en.highfine.com]
- 11. nbinno.com [nbinno.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Methodological implications of simultaneous solid-phase peptide synthesis: a comparison of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Understanding Post-Translational Modifications Involving Homocitrulline: A Technical Guide
Executive Summary
Homocitrulline (ε-carbamyl-lysine) is a non-enzymatic post-translational modification (NEPTM) resulting from the reaction of isocyanic acid with the ε-amino group of lysine residues—a process termed carbamylation .[1][2][3][4][5][6][7] Unlike citrullination, which is an enzymatically regulated process (via Peptidyl Arginine Deiminases, PADs), carbamylation is chemically driven by environmental stressors, specifically uremia and inflammation.
For drug development professionals and researchers, distinguishing homocitrulline from citrulline is critical. While structurally homologous (differing by only one methylene group), they drive distinct autoimmune pathologies, most notably in Rheumatoid Arthritis (RA) where anti-carbamylated protein (anti-CarP) antibodies serve as independent prognostic markers.[7][8]
Part 1: Mechanistic Foundations of Carbamylation
Carbamylation is not encoded by the genome; it is a stochastic chemical event driven by the accumulation of cyanate (OCN⁻). Two primary physiological pathways generate the reactive cyanate species required for this modification.
The Uremic Pathway (Dissociation of Urea)
In conditions of renal failure, elevated blood urea nitrogen leads to an equilibrium shift. Urea spontaneously dissociates into ammonium and cyanate.[9][10] The cyanate then interconverts to isocyanic acid, the reactive electrophile that attacks lysine residues.[10]
The Inflammatory Pathway (MPO-Mediated)
During inflammation, neutrophils release Myeloperoxidase (MPO).[3] MPO oxidizes thiocyanate (SCN⁻)—a dietary ion found in plasma, particularly elevated in smokers—using hydrogen peroxide (H₂O₂) to form cyanate.[10] This links smoking and inflammation directly to autoimmune risk via protein carbamylation.
Visualization: Dual Pathways of Homocitrulline Formation[4]
Figure 1: The dual mechanistic origin of homocitrulline via uremic urea dissociation and MPO-mediated thiocyanate oxidation.[3][4]
Part 2: Biological Implications & Structural Homology[11][12]
The Citrulline vs. Homocitrulline Paradox
The structural similarity between citrulline and homocitrulline often leads to cross-reactivity in immunoassays, yet they represent distinct biological signals.
| Feature | Citrullination | Carbamylation (Homocitrulline) |
| Precursor Amino Acid | Arginine | Lysine |
| Mechanism | Enzymatic (PADs) | Chemical (Isocyanic Acid) |
| Mass Shift (Monoisotopic) | +0.9840 Da | +43.0058 Da |
| Charge Alteration | Loss of positive charge (Neutral) | Loss of positive charge (Neutral) |
| Structural Change | Ureido group formation | Ureido group formation (+1 CH₂ group length) |
| Clinical Marker | ACPA (Anti-Citrullinated Protein Abs) | Anti-CarP (Anti-Carbamylated Protein Abs) |
Causality in Autoimmunity: The conversion of a positively charged lysine to a neutral homocitrulline disrupts electrostatic interactions within proteins. This unfolding exposes "cryptic" epitopes, triggering the production of anti-CarP antibodies. In RA, anti-CarP antibodies are associated with more severe joint destruction and can be present in ACPA-negative patients, making them a vital "gap-filling" biomarker.
Part 3: Analytical Methodologies
In Vitro Carbamylation Protocol (Standardization)
To study this PTM, researchers must often generate positive controls. The following protocol uses Potassium Cyanate (KCNO) to induce carbamylation.
Reagents:
-
Target Protein (e.g., BSA, Fibrinogen) at 1–2 mg/mL.
-
Potassium Cyanate (KCNO).[2]
-
Phosphate Buffered Saline (PBS), pH 7.4.[2]
Protocol:
-
Preparation: Dissolve KCNO in PBS immediately before use to prevent degradation.
-
Incubation: Mix target protein with KCNO to achieve a final cyanate concentration of 0.1 M to 1.0 M (depending on desired extent).
-
Note: A 1 M concentration typically yields extensive modification (saturation) within 4–12 hours.
-
-
Reaction: Incubate at 37°C for 12–24 hours .
-
Quenching: Stop the reaction by removing excess cyanate via extensive dialysis against PBS or using size-exclusion spin columns.
-
Validation: Verify modification via Western Blot (Anti-Homocitrulline) or LC-MS/MS.
Mass Spectrometry Detection (LC-MS/MS)
Detection of homocitrulline is challenging due to potential isobaric interference, but high-resolution MS provides definitive identification.
-
Delta Mass: The hallmark of carbamylation is a mass shift of +43.0058 Da on Lysine residues.
-
Differentiation: Unlike citrullination (+0.98 Da), the +43 Da shift is easily resolved. However, it must be distinguished from acetylation (+42.01 Da). High-mass accuracy instruments (Orbitrap, FT-ICR) can readily distinguish the 0.99 Da difference between carbamylation and acetylation.
-
Fragmentation Pattern: Homocitrulline residues often undergo neutral loss of isocyanic acid (HNCO, -43 Da) during collision-induced dissociation (CID), though this is less dominant than the neutral loss seen in citrulline.
Visualization: Proteomic Workflow for Homocitrulline
Figure 2: Proteomic workflow for the identification of homocitrulline residues in complex biological matrices.
Part 4: Therapeutic & Diagnostic Perspectives[8]
Diagnostic Utility: Anti-CarP antibodies are now recognized as a distinct autoantibody system.[7]
-
RA Diagnosis: Anti-CarP is present in ~45% of RA patients and ~16% of ACPA-negative patients.[8]
-
Prognosis: Presence correlates with higher radiographic damage and disability scores over time.
Therapeutic Targets: Since carbamylation is non-enzymatic, traditional enzyme inhibitors (like PAD inhibitors for citrullination) are ineffective. Therapeutic strategies focus on:
-
Scavengers: Amino acids or small molecules that compete for cyanate (e.g., free lysine or nucleophilic drugs).
-
MPO Inhibition: Blocking the inflammatory generation of cyanate.
-
Renal Management: Aggressive management of urea levels in CKD to reduce the "cyanate burden."
References
-
Holzer, M., et al. (2012).[11] Myeloperoxidase-derived chlorinating species induce protein carbamylation through decomposition of thiocyanate and urea: Novel pathways generating dysfunctional high-density lipoprotein.[1][11] Antioxidants & Redox Signaling.[11] Link
-
Shi, J., et al. (2014). Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage.[7][8][12] PNAS. Link
-
Klara, L., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides.[13][14] Journal of the American Society for Mass Spectrometry. Link
-
Verbrugge, F.H., et al. (2015). Protein carbamylation and cardiovascular disease.[1][10][11][15][16][17] Nature Reviews Cardiology. Link
-
Cayman Chemical. (2017). Post-Translational Modification Through Carbamylation.[5][6][9][10][13][15] Cayman News. Link
Sources
- 1. Myeloperoxidase-derived chlorinating species induce protein carbamylation through decomposition of thiocyanate and urea: Novel pathways generating dysfunctional high-density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization of carbamylated human serum albumin: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Implications of Post-Translational Modifications in Autoimmunity with Emphasis on Citrullination, Homocitrullination and Acetylation for the Pathogenesis, Diagnosis and Prognosis of Rheumatoid Arthritis | MDPI [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Myeloperoxidase-derived chlorinating species induce protein carbamylation through decomposition of thiocyanate and urea: novel pathways generating dysfunctional high-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dovepress.com [dovepress.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Myeloperoxidase-mediated lipoprotein carbamylation as a mechanistic pathway for atherosclerotic vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of peptides containing homocitrulline using Fmoc-Homocit-OPfp
Application Note: High-Fidelity Synthesis of Homocitrulline-Containing Peptides via Fmoc-Homocit-OPfp
Executive Summary
This application note details the robust synthesis of peptides containing Homocitrulline (Hci) , a non-proteinogenic amino acid increasingly relevant in autoimmune research (e.g., Rheumatoid Arthritis) and protein engineering. While standard Fmoc solid-phase peptide synthesis (SPPS) protocols are efficient for canonical amino acids, the urea functionality in the Homocitrulline side chain presents specific chemoselective challenges.
We present a protocol utilizing Fmoc-Homocit-OPfp (Pentafluorophenyl ester) . This pre-activated building block strategy circumvents the risks associated with in-situ activation reagents (such as uronium/phosphonium salts), which can cause side-chain dehydration or guanylation. This guide provides a self-validating workflow, mechanistic insights, and troubleshooting parameters for high-purity synthesis.
Scientific Background & Strategic Rationale
The Homocitrulline Challenge
Homocitrulline is the carbamylated homolog of Lysine.[1][2] Its side chain contains a terminal urea group (
-
The Problem: In standard SPPS, coupling reagents like HBTU, HATU, or PyBOP require a tertiary base (e.g., DIPEA) to generate the active ester. In the presence of these electrophilic activating agents, the unprotected urea side chain of Homocitrulline can undergo guanylation (reacting with the uronium reagent) or dehydration (forming a carbodiimide or nitrile derivative).
-
The Solution (OPfp Esters): Pentafluorophenyl (OPfp) esters are stable, pre-activated species.[3] They react exclusively with the free
-amino group of the resin-bound peptide via aminolysis. Because no additional activators (like HBTU) are added, the side-chain urea remains inert, ensuring high fidelity.
Mechanism of Action
The Pfp ester relies on the electron-withdrawing nature of the five fluorine atoms, which makes the carbonyl carbon highly electrophilic. The addition of 1-Hydroxybenzotriazole (HOBt) acts as a catalyst, converting the Pfp ester in situ to the even more reactive (but clean) OBt ester, accelerating coupling kinetics without risking side-chain modification.
Materials and Equipment
| Component | Specification | Purpose |
| Building Block | Fmoc-Homocit-OPfp | Pre-activated residue to prevent side reactions.[3] |
| Resin | Rink Amide (0.5-0.7 mmol/g) or Wang | Solid support (Choice depends on C-term amide/acid). |
| Catalyst | HOBt (anhydrous) | Catalyzes Pfp aminolysis; reduces coupling time. |
| Solvent | DMF (Peptide Synthesis Grade) | Main reaction solvent. |
| Deprotection | 20% Piperidine in DMF | Removal of Fmoc group. |
| Cleavage Cocktail | TFA / TIS / | Global deprotection and resin cleavage.[3] |
Experimental Protocol
Resin Preparation
-
Swelling: Weigh appropriate resin (e.g., 0.1 mmol scale) into a fritted reaction vessel. Swell in DMF for 30 minutes.
-
Initial Deprotection: Treat with 20% Piperidine/DMF (
min) to remove the initial Fmoc group. Wash with DMF ( ).[3]
Standard Amino Acid Coupling (Non-Hci residues)
-
Use standard HBTU/DIPEA or DIC/Oxyma protocols for all canonical residues except Homocitrulline.
-
Wash: DMF (
), DCM ( ), DMF ( ) after every coupling.[3]
Critical Step: Coupling Fmoc-Homocit-OPfp
Note: Do NOT use HBTU, HATU, or DIPEA for this step.
-
Dissolution: In a small vial, dissolve Fmoc-Homocit-OPfp (3.0 equivalents) and HOBt (3.0 equivalents) in the minimum volume of DMF required to achieve solubility (approx. 2-3 mL for 0.1 mmol scale).
-
Expert Tip: If the Pfp ester is slow to dissolve, mild sonication is permissible. Avoid heating above 35°C.
-
-
Coupling: Add the dissolved mixture directly to the deprotected, drained resin.
-
Reaction: Agitate at room temperature for 45–60 minutes .
-
Kinetics: Pfp esters react slower than HATU-activated species. Do not shorten this step.
-
-
Monitoring: Perform a Kaiser Test .
-
Colorless/Yellow beads: Complete coupling. Proceed.
-
Blue beads: Incomplete coupling. Re-couple using 1.5 eq of Fmoc-Homocit-OPfp + 1.5 eq HOBt for 1 hour.
-
Final Cleavage & Isolation
-
Wash final resin with DCM (
) and dry under Nitrogen. -
Add Cleavage Cocktail (TFA/TIS/
95:2.5:2.5). Shake for 2–3 hours. -
Precipitate filtrate in cold Diethyl Ether. Centrifuge and lyophilize.
Visualization of Workflows
Figure 1: Synthesis Workflow & Decision Logic
This diagram outlines the decision process, highlighting the divergence between standard coupling and the specialized Pfp protocol.
Caption: Decision tree for SPPS incorporating Fmoc-Homocit-OPfp. Note the distinct pathway for Hci to avoid base-mediated side reactions.
Figure 2: Mechanistic Advantage of Pfp Esters
Illustrating why Pfp esters prevent side reactions compared to standard activation.
Caption: Mechanistic pathway showing clean aminolysis via Pfp/HOBt versus the risk of guanylation inherent in standard uronium activation.
Quality Control & Troubleshooting
Analytical Expectations
-
Mass Spectrometry: Homocitrulline adds a mass of 171.1 Da (residue mass).
-
Diagnostic Shift: Hci is +43 Da heavier than Lysine (128.1 Da).
-
Impurity Check: Look for
Da peaks (dehydration to nitrile) or Da regions (guanylation adducts), which indicate protocol failure (likely use of wrong coupling reagents).
-
-
HPLC: Hci is more polar than Lys(Boc) but less polar than unprotected Arg. It typically elutes slightly earlier than the corresponding Lys analog in reverse-phase gradients.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser) | Slow kinetics of Pfp ester. | Extend coupling time to 2 hours; ensure HOBt is fresh/dry. |
| Precipitate in Vial | Low solubility of Pfp ester. | Add minimal DMSO (up to 10%) to the coupling mixture. |
| Side Chain Modification | Base contamination. | Ensure reaction vessel is thoroughly drained of piperidine before adding Pfp ester. Do NOT add DIPEA. |
| Low Yield | Aggregation.[4] | Use a lower loading resin or incorporate pseudoprolines if the sequence is long. |
References
-
National Institutes of Health (PMC). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]
-
Bio-Synthesis Inc. Homocitrulline: Structure and Function. Retrieved from [Link]
Sources
Protocol for coupling Fmoc-Homocit-OPfp in solid-phase peptide synthesis
Application Note: Protocol for Coupling Fmoc-Homocit-OPfp in Solid-Phase Peptide Synthesis
Executive Summary
This guide details the protocol for incorporating Fmoc-L-Homocitrulline (Fmoc-HoCit-OH) into peptide sequences using its Pentafluorophenyl (OPfp) ester . Homocitrulline, a lysine derivative characterized by a ureido (carbamoyl) group on the
While standard uronium/guanidinium coupling reagents (e.g., HATU, HBTU) are effective, they pose a risk of side reactions with the unprotected urea side chain of homocitrulline. The use of Fmoc-Homocit-OPfp (a pre-activated active ester) offers a milder, chemoselective alternative that minimizes side-chain cyclization and simplifies the coupling matrix.
Chemical Basis & Rationale
Why Pfp Esters?
Pentafluorophenyl esters are stable, crystalline active esters.[1] Unlike acyl chlorides (too reactive) or N-hydroxysuccinimide esters (often too slow for sterically hindered SPPS), Pfp esters occupy a "Goldilocks" zone of reactivity.
-
Chemoselectivity: They react cleanly with primary amines (the N-terminus of the growing peptide) without requiring exogenous activation agents (like carbodiimides) that could potentially dehydrate the Homocit urea side chain into a carbodiimide or promote intramolecular cyclization.
-
Kinetics: The electron-withdrawing effect of the five fluorine atoms makes the carbonyl highly electrophilic.
The Homocitrulline Challenge
Homocitrulline contains a urea moiety (
-
Solubility: The urea group is a potent hydrogen bond donor/acceptor, leading to inter-chain aggregation. This often results in "difficult sequences" with truncated products.
-
Stability: While generally stable to TFA, the urea oxygen can act as a nucleophile under strongly activating conditions, leading to lactamization. Pfp coupling avoids this by eliminating the "over-activation" seen with excess HATU.
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Fmoc-Homocit-OPfp | >98% Purity | Pre-activated building block. |
| DMF (N,N-Dimethylformamide) | Peptide Grade (Amine-free) | Primary solvent. |
| HOBt (1-Hydroxybenzotriazole) | Anhydrous | Catalyst to accelerate Pfp aminolysis.[1] |
| DIEA (Diisopropylethylamine) | 99.5% | Base (maintain N-terminus deprotonation). |
| Piperidine | 20% in DMF | Fmoc deprotection reagent.[2][3] |
| Resin | Rink Amide or Wang | Solid support (0.3–0.6 mmol/g loading recommended). |
Experimental Protocol
Pre-Coupling Preparation
Ensure the resin is fully swollen. Homocitrulline couplings are sensitive to steric hindrance; adequate swelling exposes the reactive sites.
-
Swell Resin: Agitate resin in DMF for 30–60 minutes.
-
Deprotection: Treat with 20% Piperidine/DMF (
min). -
Wash: DMF (
min) to remove all traces of piperidine. Note: Residual piperidine will prematurely cleave the Fmoc group of the incoming Pfp ester.
Coupling of Fmoc-Homocit-OPfp
This protocol assumes a 0.1 mmol synthesis scale.[1][3] Adjust volumes proportionally.
Stoichiometry: 3 to 5 equivalents relative to resin loading.[1][2]
Step-by-Step Procedure:
-
Dissolution: In a clean vial, dissolve Fmoc-Homocit-OPfp (3 eq) and HOBt (3 eq) in minimal DMF (approx. 1–2 mL for 0.1 mmol scale).
-
Expert Tip: If the solution appears cloudy (common due to urea aggregation), add varying amounts of DMSO (up to 20%) or NMP to assist solubility.
-
-
Activation (Catalysis): Let the mixture stand for 2–3 minutes. The HOBt acts as a trans-esterification catalyst, forming a highly reactive OBt ester in situ, which is faster and cleaner than the Pfp ester alone.
-
Base Addition: Add DIEA (3 eq) to the amino acid solution.
-
Note: Unlike HATU couplings where base is critical for activation, here the base primarily ensures the resin-bound amine remains deprotonated.
-
-
Reaction: Transfer the solution immediately to the resin.
-
Agitation: Shake/vortex at room temperature for 2 to 4 hours .
-
Optimization: For difficult sequences, extend to 12 hours or perform a "double coupling" (repeat steps 1–5 with fresh reagents).
-
Monitoring
Perform a Kaiser Test (Ninhydrin) on a small resin aliquot.
-
Colorless/Yellow Beads: Coupling complete (>99%).
-
Blue Beads: Incomplete coupling. Proceed to re-coupling.
Visualization: Reaction Mechanism & Workflow
The following diagram illustrates the catalytic cycle of HOBt-assisted Pfp coupling, highlighting the pathway that avoids side-chain activation.
Caption: HOBt-catalyzed trans-esterification of Fmoc-Homocit-OPfp ensures rapid coupling while bypassing high-energy intermediates that risk urea side-chain cyclization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser) | Aggregation of Homocit urea groups. | 1. Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.2. Perform Double Coupling.3. Increase temperature to 50°C (Caution: Fmoc is thermolabile in presence of base; keep time <20 min). |
| Precipitate in Reaction Vessel | Low solubility of Homocit-OPfp. | Dissolve the Pfp ester in NMP (N-methylpyrrolidone) or add DMSO before adding to the resin. |
| Slow Kinetics | Steric hindrance from previous residue. | Add HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling significantly. |
Cleavage and Isolation
Homocitrulline is stable under standard acidic cleavage conditions.
-
Cleavage Cocktail: TFA / TIS /
(95 : 2.5 : 2.5).-
Note: Avoid thiol scavengers (EDT) unless Cysteine/Methionine are present, as they are unnecessary for Homocit and can be difficult to remove.
-
-
Duration: 2–3 hours at room temperature.
-
Precipitation: Cold diethyl ether.
Analytical Note: In Mass Spectrometry (ESI-MS), Homocitrulline (
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][][5][6] Chemical Reviews, 109(6), 2455-2504.
- Kisfaludy, L., & Schön, I. (1983). "Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids." Synthesis, 1983(4), 325-327. (Original synthesis of Fmoc-AA-OPfp).
- Tutturen, A. E. V., et al. (2014). "Synthesizing Citrulline- and Homocitrulline-Containing Peptides." Methods in Molecular Biology, 1171, 13-26. (Specifics on Cit/Homocit handling).
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.
Sources
Application Note: High-Fidelity Incorporation of Fmoc-Homocit-OPfp in Automated SPPS
Topic: Fmoc-Homocit-OPfp Coupling Efficiency in Automated Peptide Synthesizers Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists. Format: High-Level Application Note & Protocol (No Templates).
Executive Summary
The incorporation of Homocitrulline (Homocit) —a non-standard, urea-containing amino acid—into peptide sequences is critical for studying post-translational modifications (carbamylation) associated with autoimmune diseases like rheumatoid arthritis. While standard uronium/phosphonium activation (e.g., HATU, HBTU) is common, the use of Pentafluorophenyl (OPfp) esters offers a distinct pathway favoring high chemoselectivity and minimizing potential side reactions associated with in-situ activation of the urea side chain.
This guide details the mechanistic rationale and optimized protocol for coupling Fmoc-Homocit-OPfp in automated synthesizers. It addresses the kinetic challenges of Pfp esters and provides a self-validating workflow to ensure >99% coupling efficiency.
Chemical Rationale & Mechanism[1][2][3][4][5][6][7][8]
The Challenge: Homocitrulline & Urea Instability
Homocitrulline contains a side-chain urea group (
-
O-acylation: Formation of unstable intermediates.
-
Dehydration: Conversion of the urea to a carbodiimide or nitrile under harsh conditions.
-
Aggregation: The urea moiety promotes inter-chain hydrogen bonding, reducing resin swelling and accessibility.
The Solution: Pre-Activated OPfp Esters
Using Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline pentafluorophenyl ester) bypasses the need for in-situ carboxyl activation.
-
Stability: The Pfp ester is isolable and stable, preventing the formation of highly reactive O-acylurea intermediates that could attack the side chain.
-
Reactivity: While Pfp esters are less reactive than OAt/OBt esters, their reactivity is highly specific to amines.
-
Catalysis: The reaction rate is significantly enhanced by adding HOAt (1-Hydroxy-7-azabenzotriazole) , which converts the Pfp ester in-situ to the more reactive OAt ester without introducing the risks of uronium salt byproducts.
Reaction Mechanism Visualization
The following diagram illustrates the HOAt-catalyzed aminolysis of Fmoc-Homocit-OPfp.
Caption: Figure 1. HOAt-catalyzed transesterification of Fmoc-Homocit-OPfp generates a highly reactive OAt-ester intermediate, accelerating peptide bond formation while regenerating the catalyst.
Automated Synthesis Protocol
Materials & Reagents
| Reagent | Grade/Specification | Function |
| Fmoc-Homocit-OPfp | >98% Purity (Chiral) | Pre-activated Building Block |
| HOAt | 0.5 M in DMF | Catalyst (Critical for Pfp kinetics) |
| DIPEA | Peptide Grade (Anhydrous) | Base (Maintains amine deprotonation) |
| DMF | Anhydrous, Amine-free | Solvent |
| Resin | Rink Amide or Wang | Solid Support |
Pre-Synthesis Preparation
Critical Step: Pfp esters have lower solubility than free amino acids.
-
Solubility Check: Dissolve Fmoc-Homocit-OPfp in DMF at 0.3 M . If turbidity persists, add 10% NMP (N-Methyl-2-pyrrolidone) to disrupt urea aggregation.
-
Catalyst Solution: Prepare a fresh solution of 0.5 M HOAt in DMF.
Automated Cycle Parameters
Configure the synthesizer (e.g., CEM Liberty, Gyros Protein, or ABI) with the following "Modified Pfp Coupling" cycle.
Step 1: Resin Preparation (Swelling) [1][2][3]
-
Solvent: DMF
-
Time: 30 mins (Initial), 3 x 3 mins (Between cycles)
-
Temp: 25°C
Step 2: Fmoc Deprotection
-
Reagent: 20% Piperidine + 0.1 M Oxyma (to prevent aspartimide formation in previous residues).
-
Cycles: Double deprotection (3 min + 10 min).
-
Wash: DMF (5 x 30 sec) to remove all traces of piperidine (Piperidine reacts with Pfp esters!).
Step 3: Coupling (The Pfp Protocol)
-
Stoichiometry:
-
Fmoc-Homocit-OPfp: 4.0 eq (relative to resin loading)
-
HOAt: 4.0 eq
-
DIPEA: 4.0 eq (Optional, but recommended to ensure N-terminus is neutral)
-
-
Injection Sequence:
-
Reaction Conditions:
-
Time: 60 - 120 minutes. (Pfp esters are slower than HATU).
-
Temperature: Room Temperature (25°C).
-
Note: Avoid microwave heating >50°C for urea-containing residues to prevent degradation.
-
Step 4: Monitoring & Validation (Self-Validating Step)
-
Method: Colorimetric Kaiser Test or TNBS Test (for primary amines).
-
Logic: If positive (blue/red), perform a Recoupling step using fresh reagents.
Decision Logic & Troubleshooting
The following flowchart defines the automated decision-making process for the synthesizer software or manual operator.
Caption: Figure 2. Automated decision tree for Fmoc-Homocit-OPfp coupling. Double coupling is triggered automatically upon a positive Kaiser test.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitate in Vial | Homocit urea aggregation | Add 10-20% DMSO or NMP to the amino acid stock solution. |
| Slow Coupling (>2h) | Low reactivity of Pfp | Ensure HOAt is fresh. Increase concentration to 0.5 M. |
| Low Yield (Deletion) | Hydrolysis of Pfp ester | Pfp esters are moisture sensitive. Use anhydrous DMF and store reagent under Argon. |
| Extra Mass (+222 Da) | Incomplete Fmoc removal | Homocit is bulky. Increase deprotection time or temp (max 50°C). |
References
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society.
Sources
Application Note: Optimized Fmoc Deprotection and Synthesis Strategies for Homocitrulline-Containing Peptides
Introduction
Homocitrulline (Hcit) is a non-proteinogenic amino acid characterized by a ureido side chain (–NH–CO–NH₂). It is a critical biomarker in autoimmune disease research, particularly in the study of rheumatoid arthritis (RA), where anti-modified protein/peptide antibodies (AMPAs) specifically target carbamylated proteins[1],[2].
In Solid-Phase Peptide Synthesis (SPPS), Fmoc-L-homocitrulline is typically incorporated without side-chain protection. The ureido group is polar but non-ionic, rendering it relatively unreactive toward standard acylating agents and eliminating the need for orthogonal protecting groups[3]. However, this unprotected moiety introduces significant physicochemical liabilities during the iterative Fmoc deprotection cycles. As a Senior Application Scientist, it is critical to move beyond standard protocols and apply mechanistically driven optimizations to prevent sequence-dependent side reactions, ensure high crude purity, and maintain the structural integrity of the target peptide.
Mechanistic Insights into Hcit-Associated Side Reactions
The synthesis of Hcit-containing peptides is frequently compromised by three distinct side reactions during the Fmoc deprotection step (typically 20% piperidine in DMF). Understanding the causality behind these reactions is the foundation for our optimized protocol.
-
Intermolecular Aggregation (Hydrogen Bonding): The unprotected ureido side chain is a potent hydrogen bond donor and acceptor. In sequences with multiple Hcit or Cit residues, profound inter-chain hydrogen bonding occurs, leading to on-resin peptide aggregation[3]. This aggregation sterically hinders the N-terminal amine, drastically reducing the efficiency of subsequent Fmoc deprotection and coupling steps.
-
Aspartimide Formation: When Hcit is located adjacent to an Aspartic acid residue (e.g., the Asp-Hcit motif), the sequence becomes highly susceptible to base-catalyzed aspartimide (succinimide) formation[3],[4]. The basic deprotection solution deprotonates the backbone amide nitrogen, which subsequently attacks the β-carboxyl group of the Asp residue. This leads to chain cleavage, epimerization, and the formation of α- and β-aspartyl byproducts.
-
Thermal Degradation and Carbamylation: Under thermal stress (e.g., microwave-assisted SPPS at >75°C) combined with basic conditions, the ureido group can undergo elimination to release isocyanic acid. This reactive electrophile rapidly carbamylates the N-terminal amine or the side chains of lysine residues, resulting in a permanent +43 Da mass shift and irreversible chain termination,.
Figure 1: Mechanistic pathways of Hcit-related side reactions and corresponding optimization strategies.
Optimization of Deprotection Conditions
To mitigate these sequence-dependent liabilities, the standard Fmoc deprotection protocol must be buffered. The addition of an acidic modifier, such as 0.1 M 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure), to the piperidine solution is highly effective[3],.
The Causality of the Buffer: HOBt acts as a weak acid, slightly lowering the pH of the microenvironment. This protonates the backbone amide nitrogen, preventing it from acting as a nucleophile to attack the adjacent Asp side chain. Concurrently, the solution remains sufficiently basic to facilitate the E1cb elimination mechanism required for Fmoc removal. For exceptionally sensitive sequences, substituting piperidine with piperazine (5% w/v in DMF with 0.1 M HOBt) provides the lowest rate of base-adduct formation[5].
Table 1: Comparison of Standard vs. Optimized Fmoc Deprotection Parameters
| Parameter | Standard SPPS | Optimized Hcit SPPS | Mechanistic Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine + 0.1 M HOBt in DMF | HOBt buffers the base, suppressing nucleophilic attack and aspartimide formation at Asp-Hcit junctions[3],. |
| Alternative Base | N/A | 5% Piperazine + 0.1 M HOBt | Piperazine is a milder secondary amine, minimizing base-induced chain termination in highly sensitive sequences[5]. |
| Temperature | Ambient or MW (75-90°C) | Strictly Ambient (20-25°C) | Prevents thermal degradation of the ureido group into isocyanic acid, avoiding +43 Da carbamylation artifacts,. |
| Resin Choice | Polystyrene (PS) | PEG-based (e.g., ChemMatrix) | PEG resins disrupt inter-chain H-bonding caused by the polar ureido side chains, mitigating aggregation[3]. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to maximize the yield of Hcit-containing peptides while suppressing aspartimide formation and aggregation.
Materials Required:
-
Resin: Rink Amide ChemMatrix (PEG-based) resin (0.1 mmol scale).
-
Amino Acids: Fmoc-L-Homocitrulline-OH and standard Fmoc-AA-OH derivatives.
-
Deprotection Cocktail: 20% (v/v) Piperidine in DMF containing 0.1 M HOBt.
-
Coupling Reagents: DIC and Oxyma Pure (0.5 M in DMF).
Workflow:
Step 1: Resin Swelling
-
Transfer 0.1 mmol of PEG-based resin to a fritted reaction vessel.
-
Swell the resin in DMF for 30 minutes at room temperature to maximize pore accessibility.
-
Drain the solvent.
Step 2: Optimized Fmoc Deprotection
-
Add 3 mL of the optimized deprotection cocktail (20% Piperidine + 0.1 M HOBt in DMF) to the resin.
-
Agitate at strictly room temperature (20-25°C) for 5 minutes. Drain and repeat for an additional 10 minutes.
-
Validation Checkpoint 1: Monitor the UV absorbance of the deprotection effluent at 301 nm. The release of dibenzofulvene provides real-time quantification of Fmoc removal completeness[3].
-
Wash the resin thoroughly with DMF (5 × 1 min).
Step 3: Amino Acid Coupling
-
Dissolve 4.0 equivalents (0.4 mmol) of Fmoc-Hcit-OH and 4.0 equivalents of Oxyma Pure in 2 mL of DMF.
-
Add 4.0 equivalents of DIC to the solution, pre-activate for 2 minutes, and add to the resin.
-
Agitate at room temperature for 60 minutes.
-
Validation Checkpoint 2: Perform a Kaiser colorimetric assay. A negative result (colorless/yellow beads) confirms complete acylation of the N-terminus. If positive (blue beads), repeat the coupling step before proceeding[1].
-
Wash the resin with DMF (5 × 1 min).
Step 4: Global Cleavage
-
Following the final Fmoc deprotection and washing, treat the peptidyl-resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether (-20°C), centrifuge, and lyophilize.
Figure 2: Step-by-step optimized SPPS workflow for homocitrulline-containing peptides.
References
-
U.S. National Library of Medicine. "Peptides Bearing Multiple Post-Translational Modifications as Antigenic Targets for Severe Rheumatoid Arthritis Patients". International Journal of Molecular Sciences. URL: [Link]
-
American Chemical Society. "Protein Semisynthesis Provides Access to Tau Disease-Associated Post-translational Modifications (PTMs) and Paves the Way to Deciphering the Tau PTM Code in Health and Diseased States". Journal of the American Chemical Society. URL: [Link]
-
ResearchGate. "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent". Journal of Peptide Science. URL: [Link]
-
Semantic Scholar. "Advances in Fmoc solid-phase peptide synthesis". Journal of Peptide Science. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Peptides Bearing Multiple Post-Translational Modifications as Antigenic Targets for Severe Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Cleavage and Purification Strategies for Peptides Synthesized with Fmoc-Homocit-OPfp
Executive Summary & Chemical Context
The incorporation of homocitrulline (Hci) into synthetic peptides is a critical technique in modern drug development and autoimmune research. Homocitrullination (carbamylation) is a non-enzymatic post-translational modification involving the conversion of lysine residues to homocitrulline via reaction with cyanate, which is highly relevant in diseases like rheumatoid arthritis 1.
To synthesize these peptides, Fmoc-Homocit-OPfp (Fmoc-homocitrulline pentafluorophenyl ester) is frequently utilized. The OPfp group is a pre-activated leaving group that enables mild, racemization-free coupling without the need for harsh in situ activation reagents (like HATU or DIC) that might otherwise induce side reactions on the urea side chain. Because the OPfp ester is displaced during the coupling phase, the cleavage and purification stages focus entirely on managing the chemical stability of the incorporated homocitrulline residue.
Mechanistic Insights: Causality in Cleavage Dynamics
The defining structural feature of homocitrulline is its terminal urea group (-NH-CO-NH₂), which is one methylene group longer than citrulline 2.
The Scavenger Imperative: During the global deprotection and cleavage of the peptide from the solid support using concentrated Trifluoroacetic Acid (TFA), protecting groups (e.g., tBu, Trt, Pbf) are liberated as highly reactive carbocations. While the urea group of homocitrulline is generally stable in acidic conditions, its nucleophilic nitrogen atoms are susceptible to irreversible alkylation by these roaming carbocations.
To prevent this, a self-validating scavenger system is mandatory. Triisopropylsilane (TIPS) acts as a potent hydride donor to quench carbocations, while water hydrolyzes tBu cations into inert tert-butanol. For complex sequences containing oxidation-prone residues (Cys, Met), the addition of phenol and a thiol (like EDT or 2-mercaptoethanol) ensures complete protection 3.
Figure 1. Logical relationship demonstrating the protective causality of scavengers during TFA cleavage.
Experimental Workflows
Figure 2. End-to-end workflow for the cleavage and purification of Hci-peptides.
Step-by-Step Methodologies
Protocol A: Global Deprotection and Cleavage
This protocol utilizes an optimized cleavage cocktail to release the peptide while preserving the homocitrulline residue 4.
Materials:
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Triisopropylsilane (TIPS)
-
Phenol
-
Ultrapure Water (H₂O)
-
Diethyl ether (chilled to -20 °C)
Procedure:
-
Resin Preparation: Wash the synthesized peptidyl-resin thoroughly with Dichloromethane (DCM) to remove any residual DMF, which can inhibit cleavage. Dry the resin under a gentle stream of nitrogen.
-
Cocktail Preparation: Prepare the cleavage cocktail freshly. For a standard homocitrulline peptide, use TFA/Phenol/TIPS/H₂O (92.5:2.5:2.5:2.5 v/v) 4. Use 10 mL of cocktail per gram of dry resin.
-
Cleavage Reaction: Add the cocktail to the resin. Agitate gently at room temperature for 3 to 4 hours. Causality note: A minimum of 3 hours is required to ensure complete removal of stubborn protecting groups like Pbf from arginine, which often co-occurs in these sequences.
-
Filtration: Filter the cleavage mixture through a fritted syringe to remove the solid support. Wash the resin twice with a small volume of neat TFA (1-2 mL) to maximize yield.
-
Precipitation: Evaporate the filtrate under a nitrogen stream to approximately one-third of its original volume. Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether. Causality note: Cold ether dramatically reduces the solubility of the peptide, driving instantaneous precipitation while leaving scavengers and cleaved protecting groups in solution.
-
Isolation: Centrifuge at 4000 rpm for 10 minutes at 5 °C 5. Decant the ether, resuspend the pellet in fresh cold ether, and repeat the centrifugation twice.
-
Lyophilization: Dissolve the crude peptide pellet in 10% (v/v) aqueous acetic acid, freeze in a dry ice/acetone bath, and lyophilize to obtain a dry powder 5.
Protocol B: RP-HPLC Purification
Homocitrulline lacks the positive charge of lysine at acidic pH, making Hci-peptides slightly more hydrophobic than their wild-type counterparts. This shift in polarity is highly advantageous for RP-HPLC separation.
Procedure:
-
Solubilization: Dissolve the crude lyophilized peptide in a minimum volume of Buffer A (0.05% TFA in H₂O). If solubility is poor, add a few drops of acetonitrile or DMSO.
-
Column Setup: Utilize a semi-preparative Zorbax C-18 column (e.g., 5 µm, 9.4 × 250 mm) 5.
-
Gradient Elution: Run a linear gradient of Buffer B (0.05% TFA in Acetonitrile) against Buffer A. A standard gradient is 5–95% Buffer B over 20–30 minutes at a flow rate of 2.5 mL/min [[3]]().
-
Detection: Monitor absorbance at 220 nm (peptide bond) and collect fractions manually or via an automated fraction collector.
-
Verification: Analyze fractions via ESI-MS. Homocitrulline peptides will exhibit a mass shift of +14 Da compared to citrulline peptides (due to the extra CH₂ group) 2.
Quantitative Data Summaries
Table 1: Optimal Cleavage Cocktails for Homocitrulline-Peptides
| Cocktail Name | Composition (v/v) | Target Sequence Profile | Scavenger Mechanism |
| Reagent B | TFA / H₂O / TIPS (95:2.5:2.5) | Standard sequences lacking Cys, Met, or Trp. | TIPS donates hydrides; H₂O quenches tBu cations. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Complex sequences with Cys, Met, Trp. | EDT prevents Trp alkylation; Phenol protects Tyr. |
| Modified K | TFA / Phenol / TIPS / H₂O (92.5:2.5:2.5:2.5) | Sequences with Arg/Lys but no Cys. | Balanced protection; avoids foul odor of EDT. |
Table 2: Standard RP-HPLC Gradient for Hci-Peptide Purification
| Time (min) | Flow Rate (mL/min) | % Buffer A (0.05% TFA in H₂O) | % Buffer B (0.05% TFA in ACN) | Phase |
| 0.0 | 2.5 | 95 | 5 | Isocratic Hold |
| 5.0 | 2.5 | 95 | 5 | Isocratic Hold |
| 25.0 | 2.5 | 5 | 95 | Linear Gradient |
| 30.0 | 2.5 | 5 | 95 | Wash |
| 32.0 | 2.5 | 95 | 5 | Re-equilibration |
References
- Peptides Bearing Multiple Post-Translational Modifications as Antigenic Targets for Severe Rheumatoid Arthritis Patients - PMC. nih.gov.
- Novel Chimeric Peptides Based on the Enolase Peptide Antigen (CEP-1) Bearing Three Post-Translational Modifications. mdpi.com.
- Identification of Potent, Selective, and Metabolically Stable Peptide Antagonists to the Calcitonin Gene-Related Peptide (CGRP) Receptor. acs.org.
- Mining the Human Tissue Proteome for Protein Citrullination. nih.gov.
- Structural Study of a Peptide Epitope Bearing Multiple Post-Translational Modifications in Rheumatoid Arthritis. mdpi.com.
Sources
- 1. Peptides Bearing Multiple Post-Translational Modifications as Antigenic Targets for Severe Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining the Human Tissue Proteome for Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Incorporation of Fmoc-Homocit-OPfp in cyclic peptide synthesis
Application Note: High-Efficiency Incorporation of Fmoc-Homocit-OPfp in Cyclic Peptide Synthesis
Abstract
This application note details a robust protocol for incorporating Fmoc-L-Homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp) into cyclic peptides using Solid-Phase Peptide Synthesis (SPPS). Homocitrulline (Hci), a carbamylated lysine analog, is increasingly utilized in autoimmune research and epitope mapping. However, its urea side chain presents solubility challenges and potential instability under harsh activation conditions. By utilizing the pre-activated pentafluorophenyl (Pfp) ester, we bypass the need for in-situ activation reagents (e.g., carbodiimides/uroniums), significantly reducing side reactions and racemization.[1][2] This guide covers resin selection, Pfp-ester coupling kinetics, and a "cleave-then-cyclize" strategy for generating high-purity cyclic peptides.
Introduction & Chemical Logic
Why Homocitrulline?
Homocitrulline is a post-translational modification (PTM) resulting from the carbamylation of lysine.[3] Unlike Citrulline, which is derived from Arginine, Homocitrulline retains the lysine carbon skeleton length but replaces the basic amine with a neutral urea group. This alteration changes the hydrogen-bonding network and electrostatic profile of the peptide, often enhancing stability and altering receptor binding affinity in cyclic scaffolds.
The Pfp Ester Advantage
Standard coupling reagents (HATU, HBTU, DIC) generate reactive intermediates that can interact with the urea nitrogens of Homocitrulline, leading to potential dehydration (nitrile formation) or cyclization side products.
-
Mechanism: Fmoc-Homocit-OPfp is a stable, pre-activated species.[1] It reacts via direct aminolysis with the N-terminal amine of the resin-bound peptide.
-
Benefit: The reaction proceeds under neutral or mildly basic conditions without exogenous activators, preserving the integrity of the urea side chain and minimizing
-carbon racemization.
Materials & Equipment
Reagents:
-
Building Block: Fmoc-L-Homocitrulline-OPfp (Store at -20°C; dessicate before opening).
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.3–0.6 mmol/g). Note: Essential for head-to-tail cyclization strategies to allow cleavage of fully protected peptides.
-
Catalyst: 1-Hydroxybenzotriazole (HOBt) (Anhydrous).
-
Solvents: DMF (Peptide synthesis grade, amine-free), DCM, MeOH.
-
Cyclization Reagents: PyBOP, DIPEA (Diisopropylethylamine).
Equipment:
-
Automated Peptide Synthesizer (optional) or Glass Reaction Vessel with frit.
-
Rotary Evaporator.
-
Preparative HPLC (C18 column).
Experimental Protocol
Phase 1: Resin Loading & Linear Assembly
Step 1: Resin Preparation (2-CTC Resin)
-
Weigh 2-CTC resin (0.1 mmol scale).
-
Swell in dry DCM for 30 min.
-
Loading First AA: Dissolve Fmoc-AA-OH (1.2 eq) in DCM with DIPEA (4 eq). Add to resin.[1][2][4][5][6][7][8] Agitate 2 hrs.
-
Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides). Agitate 30 min.
-
Wash: DCM (3x), DMF (3x), DCM (3x).[1]
Step 2: Standard Fmoc Deprotection
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash thoroughly with DMF (5x) to remove all traces of piperidine (crucial for Pfp coupling).[1]
Step 3: Coupling Fmoc-Homocit-OPfp Rationale: Pfp esters react slower than uronium-activated species but are cleaner. HOBt acts as a catalyst to form the active OBt ester in situ without adding electrophilic noise.
-
Dissolution: Dissolve Fmoc-Homocit-OPfp (3.0 eq) and HOBt (3.0 eq) in minimal DMF.
-
Tip: If solubility is poor, add 10% DMSO. The solution should be clear.
-
-
Addition: Add the solution directly to the deprotected resin.
-
Critical:DO NOT add DIPEA or other bases unless the reaction is extremely sluggish. Base promotes racemization and Pfp hydrolysis.
-
-
Reaction: Agitate at Room Temperature for 2–4 hours .
-
Monitoring: Perform a Kaiser Test. If slightly blue, re-couple using fresh reagents for 2 hours.
-
Wash: DMF (4x).
Step 4: Completion of Linear Sequence Continue standard SPPS for the remaining residues. Final Fmoc group should be removed if cyclizing between N-term and C-term.
Phase 2: Cleavage of Protected Peptide
Goal: Release the peptide from the resin while keeping side-chain protecting groups intact for solution-phase cyclization.
-
Wash resin with DCM (5x).[9]
-
Mild Acid Cleavage: Treat resin with 1% TFA in DCM (v/v).
-
Agitate for 2 min, filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).
-
Repeat 5-10 times.
-
Concentrate the filtrate (Rotavap) to obtain the protected linear peptide.
-
Precipitate in cold water or ether; dry under vacuum.
Phase 3: Head-to-Tail Cyclization
-
Dilution: Dissolve the linear protected peptide in dry DMF/DCM (1:1) at high dilution (< 1 mM ) to favor intramolecular cyclization over intermolecular oligomerization.
-
Activation: Add PyBOP (3 eq) and HOAt (3 eq) .
-
Initiation: Add DIPEA (6 eq) dropwise.
-
Reaction: Stir for 12–24 hours. Monitor by LC-MS (Mass shift: -18 Da from linear precursor).
-
Work-up: Evaporate solvent.
Phase 4: Final Deprotection & Purification
-
Dissolve the cyclized, protected peptide in TFA/TIS/H2O (95:2.5:2.5) .
-
Stir for 2–3 hours.
-
Precipitate in cold diethyl ether.
-
Purify via RP-HPLC (C18, Acetonitrile/Water gradient).
Visualization & Workflows
Figure 1: SPPS Workflow with Fmoc-Homocit-OPfp
Caption: Workflow for incorporating Fmoc-Homocit-OPfp into a cyclic peptide synthesis strategy.
Figure 2: Pfp Ester Aminolysis Mechanism
Caption: Direct aminolysis mechanism of Pfp esters, avoiding activation byproducts.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance or aggregation. | Add 3 eq HOBt to catalyze. Increase temp to 40°C (carefully). Double couple. |
| Low Solubility | Homocitrulline urea aggregation. | Use DMF/DMSO (90:10) mixture for the coupling solution. |
| Racemization | Presence of base during Pfp coupling.[7] | Ensure NO DIPEA is added during the Homocit-OPfp step. |
| Linear Byproduct | Incomplete cyclization. | Ensure concentration is <1mM. Add HOAt to PyBOP. |
References
-
BenchChem. Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.[1][2][5] Retrieved from
-
National Institutes of Health (NIH). Introduction to Peptide Synthesis. Retrieved from
-
Springer Nature. Fmoc Solid-Phase Peptide Synthesis: Scope and Limitations. Retrieved from
-
Bio-Synthesis Inc. Homocitrulline Properties and Applications. Retrieved from
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Homocitrulline [biosyn.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academia.edu [academia.edu]
- 7. chempep.com [chempep.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Use of Fmoc-Homocit-OPfp for studying protein carbamylation
Application Note: Precision Synthesis of Carbamylated Peptides using Fmoc-Homocit-OPfp
Executive Summary
Protein carbamylation—a non-enzymatic post-translational modification (PTM) where lysine is converted to homocitrulline (Hcit)—has emerged as a critical biomarker in Rheumatoid Arthritis (RA), chronic kidney disease (CKD), and atherosclerosis.[1][2] Unlike citrullination (enzymatic conversion of arginine to citrulline), carbamylation is driven by cyanate exposure derived from urea dissociation or inflammation-driven myeloperoxidase activity.
Studying this PTM requires precise synthetic tools. Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline pentafluorophenyl ester) is the reagent of choice for introducing homocitrulline residues during Solid Phase Peptide Synthesis (SPPS). Unlike free acids requiring in situ activation, the Pfp ester is a stable, pre-activated species that minimizes side reactions (such as urea cyclization) and ensures high coupling efficiency.
This guide details the protocol for utilizing Fmoc-Homocit-OPfp to generate high-purity carbamylated peptides and outlines their downstream application in distinguishing anti-carbamylated protein (Anti-CarP) antibodies from anti-citrullinated protein antibodies (ACPAs).
Chemical Basis: Carbamylation vs. Citrullination[3][4]
To effectively study carbamylation, one must distinguish it from citrullination. While both modifications introduce a ureido group and result in a loss of positive charge, they differ structurally by a single methylene group (
| Feature | Citrullination (Cit) | Carbamylation (Hcit) |
| Precursor | Arginine (Arg) | Lysine (Lys) |
| Mechanism | Enzymatic (PAD enzymes) | Chemical (Cyanate/Isocyanic acid) |
| Mass Shift | +0.984 Da (vs Arg) | +43.006 Da (vs Lys) |
| Side Chain Length | 3 carbons + Urea | 4 carbons + Urea |
| Biomarker Target | ACPA (Anti-Citrullinated Protein Abs) | Anti-CarP Antibodies |
Figure 1: Structural Comparison of Citrulline and Homocitrulline
Caption: Mechanistic distinction between Citrullination (enzymatic deimination) and Carbamylation (chemical modification).
Strategic Protocol: SPPS with Fmoc-Homocit-OPfp
The use of the Pfp ester is strategic. Standard coupling reagents (HBTU/HATU) activate the carboxylic acid in situ. However, the urea group in homocitrulline is nucleophilic and can attack the activated carboxylate, leading to cyclization or termination. The Pfp ester is pre-activated and reacts via aminolysis, avoiding the high concentrations of chaotic activating species.
Materials Required
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).
-
Reagent: Fmoc-L-Homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp).
-
Catalyst: 1-Hydroxybenzotriazole (HOBt) (Optional but recommended to accelerate Pfp reaction).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow
-
Resin Preparation:
-
Swell resin in DMF for 30 minutes.
-
-
Fmoc Deprotection (Standard):
-
Treat with 20% Piperidine/DMF (2 x 10 min).
-
Wash with DMF (5 x 1 min).
-
-
Coupling of Standard Amino Acids:
-
Use standard HBTU/DIPEA or DIC/Oxyma protocols (5-fold excess).
-
-
Coupling of Fmoc-Homocit-OPfp (The Critical Step):
-
Stoichiometry: Use 3-5 equivalents of Fmoc-Homocit-OPfp relative to resin loading.
-
Dissolution: Dissolve the Pfp ester in minimal DMF.[5]
-
Catalysis: Add 1 equivalent of HOBt (relative to the Pfp ester).
-
Reaction: Add mixture to the resin. DO NOT ADD DIPEA (Base is not required for Pfp ester aminolysis and may cause racemization or side reactions).
-
Time: Shake at room temperature for 2–4 hours (Pfp esters react slower than HBTU-activated acids).
-
Monitoring: Perform a Kaiser test. If positive (blue), recouple using fresh Pfp ester + HOBt.
-
-
Final Cleavage:
-
Reagent K equivalent: TFA/Phenol/Water/TIS (88:5:5:2).
-
Time: 2-3 hours.
-
Precipitate in cold diethyl ether.
-
Figure 2: SPPS Cycle Incorporating Pfp Ester Logic
Caption: SPPS workflow distinguishing the base-free Pfp ester coupling track for Homocitrulline.
Analytical Validation: LC-MS/MS
Once synthesized, the peptide must be validated. The primary challenge is distinguishing the Homocitrulline residue from Citrulline or Lysine artifacts.
-
Mass Spectrometry Logic:
-
Hcit vs Lys: Mass shift of +43.006 Da.
-
Hcit vs Cit: Mass shift of +14.016 Da (Methyl group).
-
Fragmentation Signature: Both Cit and Hcit residues are labile. Under CID (Collision Induced Dissociation), they often undergo neutral loss of isocyanic acid (HNCO, 43 Da).
-
Diagnostic Ion: Look for the specific immonium ions or the
-ion series shift. -
Retention Time: Hcit is more hydrophobic than Cit due to the extra methylene group; Hcit-containing peptides will elute later on C18 columns than their Cit-counterparts.
-
-
Table 1: Analytical Parameters for Validation
| Parameter | Citrulline Peptide | Homocitrulline Peptide |
| Delta Mass (vs Unmodified) | +1 Da (approx) | +43 Da |
| Neutral Loss (CID) | -43 Da (HNCO) | -43 Da (HNCO) |
| RP-HPLC Elution | Earlier | Later (More Hydrophobic) |
| Specific Marker | Citrulline Immonium Ion | Homocitrulline Immonium Ion |
Application: Anti-CarP Antibody Screening (ELISA)
The synthesized peptides are primarily used to detect Anti-CarP antibodies in patient sera. These antibodies are independent predictors of joint destruction in RA.[6]
Protocol:
-
Coating: Dissolve Hcit-peptide in Carbonate Buffer (pH 9.6). Coat 96-well plate (1 µg/mL) overnight at 4°C.
-
Blocking: Block with PBS + 1% BSA (avoid non-fat milk if it contains carbamylated proteins, though BSA is safer).
-
Primary Incubation: Add patient serum (diluted 1:50 or 1:100). Incubate 2 hours.
-
Control: Run a parallel plate with the unmodified (Lysine) version of the peptide to ensure specificity.
-
Detection: Anti-Human IgG-HRP.
Interpretation: A signal on the Hcit-peptide significantly higher than the Lys-peptide indicates the presence of Anti-CarP antibodies.
Troubleshooting & Storage
-
Reagent Storage: Store Fmoc-Homocit-OPfp at -20°C, desiccated. Pfp esters hydrolyze if exposed to moisture.
-
Incomplete Coupling: If the Kaiser test is positive after 4 hours, do not add base. Instead, drain, wash, and recouple with fresh Pfp ester and HOBt at 40°C (mild heating).
-
Solubility: Hcit peptides can be prone to aggregation. If the crude peptide is insoluble, use 6M Guanidine HCl or dilute Ammonia for dissolution before purification.
References
-
Anti-carbamylated protein antibodies in rheumatoid arthritis. Shi, J., et al.[6][7] (2014).[8] Proc Natl Acad Sci U S A. Link
-
Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry. (2020). Link
-
Solid Phase Peptide Synthesis using Fmoc-amino acid pentafluorophenyl esters. BenchChem Protocols. (2025).[4][5][9] Link
-
Mass-spectrometric identification of carbamylated proteins present in the joints of rheumatoid arthritis patients. Clinical and Experimental Rheumatology.Link
-
Fmoc Solid Phase Peptide Synthesis: Active Esters. ChemPep Technical Notes.Link
Sources
- 1. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Anti-Carbamylated Protein (Anti-CarP) Antibodies in Patients Evaluated for Suspected Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamylation in aging and disease [biosyn.com]
- 9. researchgate.net [researchgate.net]
Application Note: Fmoc-Homocit-OPfp in the Synthesis of Homocitrullinated Peptides for Rheumatoid Arthritis Research
The Shifting Paradigm in Rheumatoid Arthritis Biomarkers
For decades, anti-citrullinated protein antibodies (ACPAs) have been the gold standard for diagnosing Rheumatoid Arthritis (RA). However, 30–40% of RA patients remain seronegative for ACPAs and Rheumatoid Factor (RF), complicating early diagnosis and intervention[1]. Recent immunological breakthroughs have identified a distinct autoantibody family: anti-carbamylated protein (anti-CarP) antibodies .
Unlike citrullination (the enzymatic conversion of arginine to citrulline), carbamylation is a non-enzymatic post-translational modification where cyanate reacts with lysine residues to form homocitrulline [2]. Anti-CarP antibodies are highly specific to RA, predict severe joint destruction, and crucially, are detected in 10–24% of ACPA-negative patients[1][3]. To study this autoreactivity, researchers require highly pure synthetic homocitrullinated peptides, necessitating specialized chemical building blocks like Fmoc-Homocit-OPfp .
Pathophysiological generation of homocitrulline and subsequent anti-CarP immune response in RA.
Chemical Rationale: The Superiority of the OPfp Active Ester
In Solid-Phase Peptide Synthesis (SPPS), incorporating homocitrulline presents a unique chemical challenge. The side chain of homocitrulline contains a terminal urea group (-NH-CO-NH₂).
The Causality of Experimental Choice: If a standard free acid building block (Fmoc-Homocit-OH) is used, it requires strong in situ coupling reagents (e.g., HATU) and a heavy excess of tertiary base (e.g., DIPEA). Under these harsh basic conditions, the delicate urea side chain is prone to dehydration (forming a cyanamide/carbodiimide) or intramolecular cyclization. This results in truncated or chemically altered peptide impurities that ruin the precise atomic recognition required by anti-CarP autoantibodies.
Fmoc-Homocit-OPfp (CAS: 2565792-83-6) solves this by utilizing a pre-activated pentafluorophenyl (OPfp) ester[4]. The highly electron-withdrawing OPfp group makes the carbonyl carbon extremely susceptible to nucleophilic attack by the resin-bound amine. Consequently, the coupling reaction can be driven to completion using only a mild nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt)—completely eliminating the need for strong bases . This preserves the structural integrity of the carbamylated side chain.
Quantitative Data: Diagnostic Landscape in Early RA
The integration of homocitrullinated antigens into diagnostic panels significantly broadens the detection net for early-stage RA.
| Biomarker | Target Modification | Sensitivity | Specificity | Presence in Seronegative RA | Clinical Implication |
| ACPA | Citrullination (Arginine) | ~70–75% | ~95–98% | N/A | Standard diagnostic hallmark; linked to ILD. |
| RF | Fc region of IgG | ~65–70% | ~80–85% | N/A | Indicates systemic inflammation. |
| Anti-CarP | Carbamylation (Lysine) | ~42–47% | ~95–96% | ~10–24% | Predicts severe joint destruction and higher mortality[1][3]. |
Protocol 1: SPPS of Homocitrullinated Peptides
This protocol details the synthesis of Chimeric Fibrin/Filaggrin Homocitrullinated Peptides (CFFCHP)[2].
Self-Validating System Design
This workflow utilizes orthogonal validation: a biochemical Kaiser test during synthesis to ensure coupling efficiency, and LC-MS post-cleavage to verify the exact +43 Da mass shift (Lysine
Step 1: Resin Preparation & Deprotection
-
Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).
-
Wash thoroughly with DMF (5 × 1 min) to remove all traces of base.
Step 2: Base-Free Coupling of Fmoc-Homocit-OPfp
-
Dissolve 0.3 mmol (3 eq) of Fmoc-Homocit-OPfp and 0.3 mmol (3 eq) of HOBt in minimal DMF. Do not add DIPEA or HATU.
-
Add the solution to the resin and agitate gently at room temperature for 120 minutes.
-
Wash the resin with DMF (5 × 1 min).
-
Validation Check (Kaiser Test): Take a few resin beads and apply ninhydrin solutions.
-
Yellow beads (Negative): Coupling is 100% complete. Proceed to Step 3.
-
Blue beads (Positive): Unreacted amines remain due to steric hindrance. Re-couple using fresh reagents.
-
Step 3: Chain Elongation & Cleavage
-
Continue standard SPPS for the remaining sequence.
-
Perform global cleavage and side-chain deprotection using TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Final Validation: Analyze via LC-MS. The target peptide must show a mass addition of exactly +43.02 Da per homocitrulline residue compared to the native lysine sequence.
SPPS workflow utilizing Fmoc-Homocit-OPfp with integrated self-validation steps.
Protocol 2: Anti-CarP ELISA Assay Development
Once the homocitrullinated peptides are synthesized and purified (>95%), they can be deployed to screen patient sera or study autoreactive T-cell responses in humanized HLA-DR4 mouse models[5].
Self-Validating System Design
To eliminate false positives caused by antibodies binding to the peptide backbone rather than the homocitrulline modification, every patient sample must be run in parallel on two plates: one coated with the Homocitrullinated peptide, and one coated with the Native (Lysine) peptide. The true anti-CarP reactivity is the
Step 1: Antigen Coating
-
Dilute the synthetic homocitrullinated peptide (and the native control peptide) to 10 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6).
-
Coat separate 96-well Maxisorp plates with 100 µL/well of the respective peptides. Incubate overnight at 4°C.
Step 2: Blocking and Sample Incubation
-
Wash plates 3× with PBS containing 0.05% Tween-20 (PBST).
-
Block wells with 200 µL of 2% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature to prevent non-specific binding.
-
Dilute patient sera 1:100 in blocking buffer. Add 100 µL/well and incubate for 1.5 hours at room temperature.
Step 3: Detection
-
Wash plates 5× with PBST.
-
Add 100 µL/well of HRP-conjugated anti-human IgG (diluted 1:5000). Incubate for 1 hour.
-
Wash 5× with PBST. Add 100 µL/well of TMB substrate.
-
Stop the reaction after 15 minutes with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.
-
Data Processing: Calculate specific reactivity: Specific OD = OD(Homocit) - OD(Native). A sample is considered anti-CarP positive if the Specific OD exceeds the 98th percentile of a healthy control cohort.
References
-
[2] Gómara, M. J., et al. "Peptides Bearing Multiple Post-Translational Modifications as Antigenic Targets for Severe Rheumatoid Arthritis Patients." Diagnostics (2021).[Link]
-
[1] Augurex. "Anti-Carbamylated Protein (Anti-CarP) Antibodies in Patients Evaluated for Suspected Rheumatoid Arthritis." Diagnostics (2022).[Link]
-
[3] Ponchel, F., et al. "Anti-carbamylated protein antibodies: are they useful for the diagnosis of rheumatoid arthritis?" Clinical and Experimental Rheumatology (2021).[Link]
-
[5] Ulan, S., et al. "Homocitrullinated Peptides Drive Pro-Inflammatory T-Cell Responses in a Humanized Mouse Model of Rheumatoid Arthritis." bioRxiv (2025).[Link]
-
[4] PeptART Bioscience. "Amino Acid Derivative Price List - Fmoc-Homocit-OPfp." PeptART Catalog.[Link]
Sources
Application Note: Synthesis and Validation of Homocitrullinated Protein Standards for Immunoassays
Abstract & Clinical Significance
The accurate detection of Anti-Carbamylated Protein Antibodies (Anti-CarP) has emerged as a critical biomarker strategy in Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE).[1] Unlike anti-citrullinated protein antibodies (ACPA), which target enzymatically modified arginine, anti-CarP antibodies target homocitrulline —a non-enzymatic post-translational modification (PTM) of lysine.[2][3]
Because homocitrulline is structurally homologous to citrulline (differing by only one methylene group), cross-reactivity is a persistent challenge in immunoassay development. This guide provides a definitive protocol for synthesizing high-purity homocitrullinated protein standards using potassium cyanate (KOCN), ensuring the generation of specific antigens required to distinguish anti-CarP reactivity from ACPA.
Mechanism of Action: Carbamylation vs. Citrullination[2][4][5][6]
To generate valid standards, one must understand the chemical distinction between the two modifications.
-
Citrullination (Enzymatic): Peptidylarginine deiminases (PADs) convert the positively charged Arginine guanidinium group into a neutral ureido group.
-
Carbamylation (Chemical): Isocyanic acid (in equilibrium with cyanate) reacts with the
-amino group of Lysine .[2][3][4][5] This adds a carbamoyl group, creating Homocitrulline .[2][4][5][6]
Chemical Pathway Diagram
The following diagram illustrates the specific chemical transformation required for synthesis.
Figure 1: The non-enzymatic conversion of Lysine to Homocitrulline via nucleophilic attack by isocyanic acid.[2][4]
Protocol: Chemical Synthesis of Homocitrullinated BSA
This protocol describes the generation of "Carbamylated BSA" (Car-BSA). Bovine Serum Albumin (BSA) is the preferred scaffold due to its high lysine content (59 lysines/molecule), providing high epitope density.
Reagents Required
| Reagent | Specification | Purpose |
| Protein Scaffold | BSA (Fraction V), Fatty Acid Free | Target for modification. |
| Reactant | Potassium Cyanate (KOCN) | Source of isocyanic acid. |
| Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Reaction matrix. |
| Purification | Dialysis Cassette (10K MWCO) | Removal of free cyanate. |
Step-by-Step Methodology
Step 1: Preparation of Reactants
-
Protein Solubilization: Dissolve BSA in PBS to a final concentration of 2.0 mg/mL . Prepare 5 mL (10 mg total protein).
-
Why: Higher concentrations may lead to aggregation during the heating step.
-
-
Cyanate Solution: Prepare a 2.0 M Potassium Cyanate (KOCN) stock solution in PBS.
-
Caution: KOCN degrades over time. Always prepare fresh.
-
Calculation: MW of KOCN = 81.12 g/mol . Dissolve 1.62 g in 10 mL PBS.
-
Step 2: The Carbamylation Reaction[6][7]
-
Mix the BSA solution and KOCN stock in a 1:1 volume ratio .
-
Final Concentrations: ~1 mg/mL BSA and ~1.0 M KOCN.
-
Stoichiometry: The vast molar excess of cyanate ensures saturation of accessible lysine residues.
-
-
Incubation: Incubate the mixture at 37°C for 12–16 hours (Overnight) .
-
Critical Parameter: Do not exceed 50°C. While heat accelerates the reaction, it causes thermal denaturation of the BSA, potentially destroying conformational epitopes relevant for certain antibody clones. 37°C preserves native structure while allowing chemical modification.
-
Step 3: Quenching and Purification
-
Dialysis: Transfer the reaction mixture into a pre-wetted dialysis cassette (10K MWCO).
-
Buffer Exchange: Dialyze against 4 Liters of cold PBS (4°C) for 24 hours, changing the buffer at least 3 times (e.g., at 4 hours, 8 hours, and overnight).
-
Why: Free isocyanic acid is toxic to cells and interferes with downstream assays (e.g., BCA assays).
-
-
Filtration: Sterile filter (0.22 µm) the resulting Homocitrulline-BSA (Car-BSA) to remove any micro-aggregates.
Validation & Characterization (The "Trust" Pillar)
A synthesized standard is useless without validation. You must prove two things:
-
Modification Occurred: Lysines were converted.[2][8][5][6][9]
-
Specificity: The protein is not citrullinated.[2]
A. Mass Spectrometry (Gold Standard)
Intact protein mass spectrometry is difficult for heterogeneous modifications. Peptide mapping is required.
-
Method: Trypsin digestion followed by LC-MS/MS.[3]
-
Target: Look for the specific mass shift on Lysine residues.
-
Data Interpretation:
-
Carbamylation (Homocitrulline): +43.0058 Da shift on Lysine (K).
-
Citrullination: +0.9840 Da shift on Arginine (R).
-
-
Note: Trypsin cleaves at Lysine and Arginine. Carbamylation blocks trypsin cleavage at Lysine. Therefore, successful carbamylation results in missed cleavages at Lysine sites during mapping.
B. Western Blot Validation
Use commercially available antibodies to validate the standard.
| Antibody Target | Expected Result on Car-BSA | Expected Result on Native BSA |
| Anti-Homocitrulline | Positive Band (Strong signal) | Negative |
| Anti-Citrulline (ACPA) | Negative* | Negative |
| Anti-BSA (Loading Control) | Positive | Positive |
*Note: Some polyclonal ACPA may show weak cross-reactivity due to structural homology. A monoclonal anti-homocitrulline antibody is recommended for strict validation.
Experimental Workflow Diagram
The following Graphviz diagram outlines the complete lifecycle of the standard, from synthesis to immunoassay application.
Figure 2: Operational workflow for the synthesis, purification, and application of homocitrullinated standards.
Troubleshooting & Optimization
The "Urea Artifact" Warning
Researchers often use urea to solubilize difficult proteins. Urea spontaneously decomposes into cyanate. [2][7]
-
Risk:[7][10][11] If you use urea buffers (e.g., 8M Urea) and heat the sample, you will unintentionally carbamylate your protein.
-
Prevention:[7][9][10] If urea is required for solubilization, use freshly prepared urea solutions and keep temperatures <30°C. For this specific protocol, avoid urea entirely to maintain control over the reaction.
Controlling the "Degree of Modification"
For some assays, 100% modification of lysines is unnatural and may mask epitopes.
-
To reduce modification: Lower the KOCN concentration from 1.0 M to 0.1 M or reduce incubation time to 4 hours .
References
-
Shi, J., et al. (2014). "Anti-carbamylated protein (anti-CarP) antibodies precede the onset of rheumatoid arthritis."[12] Annals of the Rheumatic Diseases.
-
[Link]
-
-
Verheul, M.K., et al. (2017). "Pitfalls in the detection of citrullination and carbamylation."[8] Autoimmunity Reviews.
-
[Link]
-
- Cayman Chemical. "Protein Carbamylation: Chemistry, Pathophysiological Involvement, and Biomarkers.
-
Mydel, P., et al. (2010). "Carbamylation-dependent activation of T cells: a novel mechanism in the pathogenesis of autoimmune arthritis." Journal of Immunology.
-
[Link]
-
Sources
- 1. Frontiers | Distribution and clinical significance of anti-carbamylation protein antibodies in rheumatological diseases among the Chinese Han population [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Homocitrullination of lysine residues mediated by myeloid-derived suppressor cells in the tumor environment is a target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 5. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocitrulline [biosyn.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Pitfalls in the detection of citrullination and carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WO2005051979A1 - Prevention and/or delay of peptide/protein carbamylation in urea solutions utilizing non-ethylene diamine like compounds - Google Patents [patents.google.com]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. tandfonline.com [tandfonline.com]
Application Note: High-Fidelity Labeling and Incorporation of Fmoc-Homocit-OPfp in Solid-Phase Peptide Synthesis
Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Methodological Protocol & Mechanistic Guide.
Executive Summary & Scientific Rationale
Homocitrulline (Homocit) is a non-proteogenic amino acid featuring a ureido (carbamoyl) side chain. It serves as a critical biomarker in immunological research, particularly in the development of diagnostic assays for anti-carbamylated protein (anti-CarP) antibodies in rheumatoid arthritis ()[1]. However, incorporating Homocit during Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. Standard uronium-based coupling reagents (e.g., HATU, HBTU) require a strong tertiary amine base like DIEA, which can lead to unwanted side reactions, including guanidinylation of the N-terminus or base-catalyzed racemization.
To circumvent these issues, this protocol utilizes Fmoc-Homocit-OPfp , a pre-activated pentafluorophenyl ester. Because OPfp esters are pre-activated, they do not require additional in situ activation, thereby bypassing the formation of cyano side products and preserving the optical purity of sterically hindered or sensitive amino acids ()[2].
Mechanistic Causality: The Role of OPfp and HOBt
The efficacy of Fmoc-Homocit-OPfp lies in the strong electron-withdrawing nature of the pentafluorophenyl group, which renders the ester highly susceptible to nucleophilic attack by the resin-bound N-terminal amine, facilitating efficient amide bond formation ()[3]. While OPfp esters can react autonomously, the addition of 1-hydroxybenzotriazole (HOBt) acts as a nucleophilic catalyst. HOBt rapidly displaces the OPfp leaving group to form a transient, highly reactive OBt ester intermediate that accelerates amide bond formation without requiring a basic environment ()[4]. Furthermore, the N-alpha Fmoc protecting group provides robust stability under these coupling conditions and is selectively cleaved by secondary amines (piperidine) in subsequent cycles ()[5].
Quantitative Data: Coupling Strategy Comparison
To understand the experimental choices in this protocol, Table 1 compares the OPfp active ester method against standard in situ activation, while Table 2 outlines the precise stoichiometry required for a 0.1 mmol synthesis scale.
Table 1: Quantitative Comparison of Coupling Strategies
| Parameter | Standard In Situ Activation (HATU/DIEA) | Pre-Activated OPfp Ester (Fmoc-Homocit-OPfp + HOBt) | Mechanistic Driver |
| Activation Reagents | 2 (HATU, DIEA) | 0-1 (HOBt optional but recommended) | OPfp is an inherently potent leaving group |
| Racemization Risk | Moderate (Base-catalyzed) | Minimal (Neutral/Mildly acidic) | Absence of tertiary amine base (DIEA) |
| N-Terminal Capping | High risk (Uronium adducts) | Zero risk | Absence of uronium salts in the reaction mixture |
| Coupling Kinetics | ~30 - 45 minutes | ~60 - 120 minutes | OPfp requires longer aminolysis time, accelerated by HOBt |
Table 2: Reagent Stoichiometry (0.1 mmol Scale)
| Reagent | Role in Synthesis | Equivalents | Amount |
| Peptidyl-Resin | Solid Support | 1.0 eq | 0.1 mmol |
| Fmoc-Homocit-OPfp | Activated Monomer | 3.0 eq | 0.3 mmol |
| HOBt (Anhydrous) | Nucleophilic Catalyst | 3.0 eq | 0.3 mmol |
| DMF | Primary Solvent | N/A | 3.0 mL |
| 20% Piperidine/DMF | Fmoc Deprotection | N/A | 5.0 mL |
Workflow Visualization
Fig 1: Self-validating SPPS workflow for Fmoc-Homocit-OPfp coupling.
Self-Validating Experimental Protocol
As a best practice in peptide chemistry, every protocol must function as a self-validating system. The following step-by-step methodology integrates real-time quality control checkpoints to ensure high-fidelity synthesis.
Step 1: Resin Preparation & Swelling
-
Weigh 0.1 mmol of the desired Fmoc-protected resin (e.g., Rink Amide AM resin) into a fritted reaction vessel.
-
Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Agitate gently for 30 minutes to swell the polymer matrix, maximizing the accessibility of the reactive sites. Drain the solvent.
Step 2: Fmoc Deprotection & UV Validation
-
Add 3.0 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.
-
Add another 3.0 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Self-Validation Checkpoint 1: Collect the drained deprotection solution and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal.
-
Wash the resin thoroughly with DMF (5 × 3.0 mL) to remove all traces of piperidine.
Step 3: OPfp Coupling (The Core Reaction)
-
In a clean glass vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-Homocit-OPfp and 0.3 mmol (3.0 eq) of anhydrous HOBt in 2.0 mL of DMF.
-
Note: Do NOT add DIEA or any tertiary base. The reaction must remain neutral to prevent racemization.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1.5 to 2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 × 3.0 mL).
Step 4: Kaiser Test (Primary Amine Validation)
-
Self-Validation Checkpoint 2: Extract a few beads from the reaction vessel and perform a Kaiser test (Ninhydrin assay).
-
Negative Result (Yellow/Colorless): Indicates complete coupling. Proceed to Step 5.
-
Positive Result (Blue): Indicates incomplete coupling. Do not proceed. Re-couple using 1.5 eq of Fmoc-Homocit-OPfp and 1.5 eq of HOBt for an additional 1 hour.
-
Step 5: Micro-Cleavage & LC-MS Validation
-
Self-Validation Checkpoint 3: Before proceeding to the next amino acid or global cleavage, transfer ~2 mg of resin to a microcentrifuge tube.
-
Add 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) and incubate for 30 minutes.
-
Precipitate with cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.
-
Analyze via LC-MS to confirm the addition of the Homocitrulline mass (+187 Da minus water) to the growing peptide chain.
Step 6: Global Cleavage
-
Once the full sequence is complete, wash the resin with Dichloromethane (DCM) (3 × 3.0 mL) and dry under a stream of nitrogen.
-
Cleave the peptide using the standard TFA/TIS/H2O cocktail for 2 hours.
-
Filter the resin, precipitate the peptide in cold ether, and lyophilize.
References
-
Homologation of a-amino acids to b-amino acids using Fmoc-amino acid pentafluorophenyl esters. CORE. [Link]
Sources
Troubleshooting & Optimization
Technical Support: Low Coupling Yield with Fmoc-Homocit-OPfp
Topic: Troubleshooting Low Coupling Yield with Fmoc-Homocit-OPfp Content Type: Technical Support Center Guide Audience: Senior Researchers & Peptide Chemists
Executive Summary
Immediate Action Required: If you are experiencing low yields with Fmoc-L-Homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp) , the primary cause is likely the slow kinetics of the Pfp ester combined with on-resin aggregation due to the urea side chain.
Quick Fix Checklist:
-
Add a Catalyst: Add 1.0 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole) relative to the amino acid. Pfp esters are often too slow without it.
-
Solvent Optimization: Ensure the reagent is fully soluble. If the solution is cloudy or the peptide sequence is difficult, use a DMF/DMSO (4:1) mixture to disrupt urea-mediated hydrogen bonding.
-
Switch Strategy: If optimization fails, switch to Fmoc-Homocit-OH (Free Acid) activated with HATU/DIEA . This is significantly faster and often higher yielding for difficult sequences.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why is the reaction so slow compared to other amino acids?
A: Pentafluorophenyl (Pfp) esters are "active esters," but they are kinetically sluggish compared to the in situ OBt/OAt esters generated by reagents like HBTU or HATU.[1]
-
Mechanism: The Pfp group is electron-withdrawing, making the carbonyl electrophilic, but the leaving group ability is lower than that of the OAt ester.
-
Impact: Without a catalyst, Pfp couplings can take 2–18 hours. With sterically bulky or aggregation-prone residues like Homocitrulline, this slow rate allows termination events or aggregation to outcompete coupling.
Q2: I see a precipitate or cloudiness in the coupling vial. Is this normal?
A: No. Homocitrulline contains a urea side chain (–NH–CO–NH₂), which is prone to strong intermolecular hydrogen bonding.
-
The Fix: If Fmoc-Homocit-OPfp is not dissolving clearly in DMF at >0.1 M, add DMSO (up to 20% v/v) or NMP . The urea group requires polar aprotic solvation to prevent self-aggregation before it even reaches the resin.
Q3: Should I add base (DIEA/NMM) to the Pfp coupling?
A: Generally, no , unless you are adding a salt form of an additive (e.g., HOAt·HCl).
-
Reasoning: Pfp esters are designed to react with the free amine of the resin. Adding excess base can promote base-catalyzed side reactions (like racemization or premature Fmoc removal) without significantly speeding up the Pfp displacement.
-
Exception: If you add HOAt (catalyst), the reaction remains acidic/neutral. If you switch to the free acid (Fmoc-Homocit-OH) + HATU, you must add base (DIEA) to deprotonate the carboxylic acid.
Q4: Are there specific side reactions I should worry about with Homocitrulline?
A: Yes, Cyclization .
-
Risk: Like Glutamine (Gln) and Citrulline (Cit), Homocitrulline can cyclize.[2] The urea nitrogen can attack the activated carbonyl, forming a lactam-like structure or expelling ammonia/isocyanic acid.
-
Mitigation: Pfp esters are actually safer regarding cyclization than carbodiimide activation because they avoid the highly reactive O-acylisourea intermediate. However, if the coupling is too slow (e.g., >4 hours), the risk of side reactions increases. Fast, potent coupling (HATU) is often safer than slow, mild coupling (Pfp) for this specific residue.
Part 2: Experimental Protocols
Protocol A: Optimized Fmoc-Homocit-OPfp Coupling (Recommended First Step)
Use this if you already have the Pfp ester stock.
Reagents:
-
Fmoc-Homocit-OPfp (3.0 – 5.0 eq)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 – 5.0 eq) – Critical Catalyst
-
DMF (Dry, amine-free)
Procedure:
-
Dissolution: Dissolve Fmoc-Homocit-OPfp and HOAt in DMF. The final concentration should be 0.2 – 0.3 M .
-
Note: If the solution is not clear, add anhydrous DMSO dropwise until dissolved (max 20% total volume).
-
-
Pre-activation: Let the mixture stand for 2–5 minutes. The HOAt converts the Pfp ester into the more reactive OAt ester in situ.
-
Coupling: Add the solution to the Fmoc-deprotected resin.
-
Incubation: Shake/vortex at room temperature for 2 to 4 hours .
-
Monitoring: Perform a Kaiser test (or Chloranil test for secondary amines). If positive (blue beads), recouple using fresh reagents for half the time.
Protocol B: Alternative Free Acid Activation (High Efficiency)
Use this if Protocol A fails or for difficult sequences.
Reagents:
-
Fmoc-Homocit-OH (3.0 eq)
-
HATU (2.9 eq)
-
DIEA (Diisopropylethylamine) (6.0 eq)
Procedure:
-
Dissolution: Dissolve Fmoc-Homocit-OH and HATU in DMF (0.2 M).
-
Activation: Add DIEA. The solution may turn yellow. Shake for 30 seconds.
-
Coupling: Immediately add to the resin.
-
Incubation: React for 45 – 60 minutes .
-
Note: Do not pre-activate for >2 minutes to avoid potential side-chain cyclization or racemization.
Part 3: Data & Comparison
Table 1: Coupling Method Comparison for Homocitrulline
| Feature | Fmoc-Homocit-OPfp (Standard) | Fmoc-Homocit-OPfp + HOAt | Fmoc-Homocit-OH + HATU |
| Reaction Rate | Slow (4–18 h) | Moderate (2–4 h) | Fast (30–60 min) |
| Solubility Risk | High (Urea aggregation) | Moderate | Low (Reagents separate) |
| Side Reactions | Low (if soluble) | Low | Low (if <1h coupling) |
| Racemization | Negligible | Negligible | Low (<1% with HATU) |
| Recommendation | Avoid for difficult seqs | Recommended for Pfp stock | Best for yield |
Part 4: Troubleshooting Workflow (Visualization)
Caption: Logical decision tree for troubleshooting low coupling yields with Homocitrulline Pfp esters.
References
-
Albericio, F., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
Bio-Synthesis Inc. (2014). Homocitrulline: Structure and Metabolism.[2] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Homocitrulline [biosyn.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
Side reactions associated with Fmoc-Homocit-OPfp in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Homocit-OPfp. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating Homocitrulline (Homocit) into peptide sequences using the pentafluorophenyl (OPfp) active ester methodology. Here, we will dissect common challenges, provide in-depth mechanistic explanations, and offer validated troubleshooting protocols to ensure the successful synthesis of your target peptides.
Introduction to Homocitrulline and the OPfp Ester Strategy
Homocitrulline, a higher homolog of citrulline, is an amino acid of significant interest due to its role in various biological processes, including post-translational modifications where it arises from the carbamylation of lysine residues.[1][2] Its incorporation into synthetic peptides allows for the investigation of these modifications and the development of novel therapeutic and diagnostic agents.
The use of pre-activated Fmoc-amino acid-OPfp esters offers a robust method for SPPS. The pentafluorophenyl group is a powerful electron-withdrawing group, rendering the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[3] This strategy often leads to high coupling efficiencies and can be particularly advantageous for sterically hindered or challenging amino acid couplings, while also minimizing racemization.[3][4]
However, the unique structural features of Homocitrulline, combined with the high reactivity of the OPfp ester, can lead to specific side reactions. This guide will address these potential pitfalls and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing a significant deletion of Homocitrulline in my final peptide, confirmed by mass spectrometry. What is the likely cause?
This is a common issue that can stem from two primary sources: incomplete coupling of the Fmoc-Homocit-OPfp or premature chain termination.
Possible Cause A: Incomplete Coupling
While OPfp esters are highly reactive, the coupling of Fmoc-Homocit-OPfp can sometimes be sluggish. This can be attributed to the steric hindrance around the alpha-carbon or potential secondary structure formation of the growing peptide chain on the solid support, which can mask the N-terminus.[5][6]
Troubleshooting Protocol: Optimizing Coupling Conditions
| Parameter | Standard Protocol | Optimized Protocol for Fmoc-Homocit-OPfp | Rationale |
| Equivalents of Fmoc-Homocit-OPfp | 2-4 eq. | 3-5 eq. | Increases the concentration of the activated amino acid to drive the reaction to completion. |
| Coupling Time | 1-4 hours | 4-12 hours (or overnight) | Allows more time for the coupling of this potentially sterically hindered amino acid. |
| Solvent | DMF or NMP | NMP or a mixture of DMF/NMP | NMP can be better at solvating the growing peptide chain and disrupting secondary structures.[6] |
| Double Coupling | Not standard | Perform a second coupling with fresh reagents. | Ensures that any unreacted N-terminal amines are coupled in a subsequent step.[5] |
| Monitoring | Kaiser Test | Kaiser Test after each coupling | A positive Kaiser test (blue beads) indicates incomplete coupling and the need for a second coupling.[5] |
Step-by-Step Protocol for Double Coupling:
-
After the initial coupling of Fmoc-Homocit-OPfp, wash the resin thoroughly with DMF (3 x 1 min).
-
Perform a Kaiser test.[5]
-
If the test is positive, prepare a fresh solution of Fmoc-Homocit-OPfp (3-5 equivalents) in your chosen solvent.
-
Add the fresh coupling solution to the resin and allow it to react for an additional 4-12 hours.
-
Wash the resin again with DMF (3 x 1 min) and repeat the Kaiser test to confirm complete coupling (yellow/colorless beads).
Possible Cause B: Hydrolysis of the OPfp Ester
Pentafluorophenyl esters, while more stable than many other active esters, can still be susceptible to hydrolysis, especially in the presence of residual water in the reaction solvent (e.g., DMF).[7][8] This hydrolysis regenerates the carboxylic acid of Fmoc-Homocit-OH, which is unreactive under standard coupling conditions, leading to a capped, unextended peptide chain.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Use High-Purity Solvents: Always use fresh, anhydrous DMF or NMP for SPPS.
-
Proper Storage: Store Fmoc-Homocit-OPfp and other reagents in a desiccator to prevent moisture absorption.
-
Inert Atmosphere: If possible, perform the coupling reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Question 2: My mass spectrometry results show a peak corresponding to the loss of isocyanic acid from my Homocitrulline-containing peptide. What is this side reaction?
This observation points to the formation of a lactam at the Homocitrulline residue.
Underlying Mechanism: Lactam Formation
The side chain of Homocitrulline contains a ureido group. Under certain conditions, particularly during prolonged exposure to the basic conditions of Fmoc deprotection (piperidine in DMF) or the final acidic cleavage, the terminal amino group of the ureido moiety can undergo an intramolecular nucleophilic attack on the backbone carbonyl carbon. This results in the cleavage of the peptide bond C-terminal to the Homocitrulline and the formation of a seven-membered lactam ring.[1][9] This side reaction is analogous to the γ-lactam formation observed with citrulline.[10][11]
Troubleshooting Protocol: Minimizing Lactam Formation
-
Reduce Fmoc Deprotection Time: Standard Fmoc deprotection protocols often involve two treatments with 20% piperidine in DMF for 10-20 minutes each.[12] For sequences containing Homocitrulline, it is advisable to shorten this exposure.
-
Microwave-Assisted SPPS: Utilizing microwave energy can significantly reduce deprotection times to 1-3 minutes at elevated temperatures (e.g., 60-70°C), thereby minimizing the total time the peptide is exposed to basic conditions.[12]
-
Optimized Room Temperature Deprotection: Reduce the deprotection steps to 2 x 5-7 minutes. Monitor the completion of the deprotection by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through.
-
-
Choice of Deprotection Reagent: While piperidine is standard, alternative, less nucleophilic bases can be considered, although this may require more extensive optimization.
-
Final Cleavage Conditions: Perform the final cleavage from the resin at room temperature and for the minimum time necessary to achieve complete deprotection and cleavage. Prolonged exposure to strong acids like TFA can also promote lactam formation.
Question 3: I am observing a by-product with the same mass as my target peptide, but it elutes differently during HPLC purification. What could this be?
This is often indicative of racemization at the Homocitrulline residue.
Underlying Mechanism: Racemization
The α-proton of an activated amino acid ester is susceptible to abstraction by a base. The resulting carbanion can then be protonated from either face, leading to a mixture of L- and D-isomers. While the use of OPfp esters generally minimizes racemization compared to some in-situ activation methods, the risk is not entirely eliminated, especially with prolonged activation times or the presence of excess base.[3][4]
Troubleshooting Protocol: Preventing Racemization
-
Use Pre-formed Fmoc-Homocit-OPfp: This is the most critical step. In-situ activation of Fmoc-Homocit-OH using reagents like HBTU/DIPEA can significantly increase the risk of racemization.[4] Using the pre-formed and purified active ester is highly recommended.[3]
-
Avoid Excess Base: When synthesizing the Fmoc-Homocit-OPfp ester itself, avoid using an excessive amount of base.
-
Optimize Coupling Time: While longer coupling times can improve efficiency, excessively long reaction times can increase the window for potential racemization. Finding a balance is key, and this may require some sequence-specific optimization.
Summary of Best Practices for Incorporating Fmoc-Homocit-OPfp
-
High-Quality Reagents: Start with high-purity, anhydrous Fmoc-Homocit-OPfp and SPPS-grade solvents.
-
Optimized Coupling: Use an excess of the active ester (3-5 eq.) and consider double coupling for difficult sequences, monitoring with the Kaiser test.
-
Minimize Base Exposure: Shorten Fmoc deprotection times, potentially utilizing microwave-assisted synthesis to reduce the risk of lactam formation.
-
Control Final Cleavage: Use standard TFA cleavage cocktails but avoid unnecessarily long reaction times.
-
Thorough Analysis: Utilize high-resolution mass spectrometry and analytical HPLC to identify and quantify potential side products, allowing for the rational optimization of your synthesis protocol.
By understanding the underlying chemical principles and implementing these troubleshooting strategies, researchers can successfully incorporate Homocitrulline into their peptides of interest with high yield and purity.
References
-
Király, O., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry, 31(7), 1533-1542. Retrieved from [Link]
-
r/OrganicChemistry. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Retrieved from [Link]
-
Bio-Synthesis Inc. (2014, July 30). Homocitrulline. Retrieved from [Link]
-
Király, O., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry, 31(7), 1533-1542. Retrieved from [Link]
-
C&EN. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]
-
Supplementary Table 1. (n.d.). Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
Fülöp, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31631-31638. Retrieved from [Link]
- Google Patents. (n.d.). EP0401797A1 - Active esters for solid phase peptide synthesis.
- Google Patents. (n.d.). US3250759A - Citrulline containing peptides.
-
Bitesize Bio. (2025, April 24). Peptide synthesis: Top Tricks and Tips. Retrieved from [Link]
-
Synpeptide. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]
-
ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid... Retrieved from [Link]
- Google Patents. (n.d.). US5233044A - Active esters for solid phase peptide synthesis.
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]
-
Digital CSIC. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocitrulline [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. peptidechemistry.org [peptidechemistry.org]
Peptide Synthesis Technical Support Center: Troubleshooting Fmoc-Homocit-OPfp Racemization
Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address a highly specific but critical challenge: the loss of stereochemical integrity when incorporating homocitrulline using its pentafluorophenyl ester derivative (Fmoc-Homocit-OPfp).
This guide abandons generic advice in favor of mechanistic causality, diagnostic workflows, and self-validating protocols to ensure your peptide drug development maintains absolute chiral fidelity.
Section 1: The Mechanistic "Why" (FAQ)
Q: Why use Fmoc-Homocit-OPfp instead of standard in-situ coupling reagents (e.g., HATU/DIC)? A: Pentafluorophenyl (PFP) esters are highly reactive, pre-activated acylating agents. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly electrophilic. Kinetic studies indicate PFP esters couple up to 111 times faster than traditional p-nitrophenyl esters 1. This rapid aminolysis typically outcompetes the rate of oxazolone formation, making PFP esters generally ideal for minimizing racemization in sensitive sequences.
Q: If OPfp esters prevent racemization, why am I still observing D-Homocitrulline in my product? A: Racemization of pre-activated esters is almost exclusively base-driven. While the OPfp ester itself is stable, the presence of a strong, unhindered base (like Diisopropylethylamine - DIPEA) during the coupling step can abstract the α-proton. This leads to the loss of chiral integrity via two pathways: direct enolization or the formation of an oxazol-5(4H)-one intermediate 1. Prolonged exposure to strong bases during activation or coupling exacerbates this issue [[2]]().
Q: How does the homocitrulline side chain specifically influence this process? A: Homocitrulline contains a terminal urea group (one methylene longer than citrulline). While less prone to direct lactamization than basic amino acids, sterically demanding sequences or peptide aggregation can slow down the desired aminolysis at the α-carbon. When the primary coupling reaction slows, the competing base-catalyzed racemization pathway becomes dominant.
Mechanistic pathways of Fmoc-Homocit-OPfp racemization vs. desired peptide bond formation.
Section 2: Troubleshooting Guide - Identifying and Resolving Racemization
If you detect diastereomers (often appearing as a closely eluting twin peak with identical mass in LC-MS), you must isolate the root cause. Follow this diagnostic workflow to audit your synthesis cycle.
Step-by-step diagnostic workflow to identify and resolve homocitrulline racemization.
Quantitative Comparison of Coupling Conditions
To make informed protocol adjustments, review how different variables impact the racemization risk of OPfp esters.
| Coupling Condition | Base Used | Additive | Relative Racemization Risk | Mechanistic Rationale |
| Standard OPfp | DIPEA (2 eq) | None | High | Strong base (pKa ~10.5) rapidly abstracts the α-proton, promoting oxazolone formation before aminolysis completes 2. |
| Optimized Base | TMP (2 eq) | None | Low | 2,4,6-trimethylpyridine (TMP) is sterically hindered and less basic (pKa ~7.4), acting as an acid scavenger without causing deprotonation 3. |
| Catalyzed OPfp | TMP (2 eq) | HOOBt / HOBt | Very Low | Additives form highly reactive OBt intermediates that couple instantly, outcompeting enolization 4. |
| Flow Chemistry | None | None | Negligible | Additive-free stoichiometric coupling in continuous flow maximizes concentration and speed, eliminating base entirely 5. |
Section 3: Self-Validating Experimental Protocols
A robust scientific process must be self-validating. Protocol A provides the optimized synthesis methodology to prevent racemization, while Protocol B serves as the mandatory analytical check to prove the stereochemical fidelity of your product.
Protocol A: Optimized Coupling of Fmoc-Homocit-OPfp (Mild Base + Additive)
Objective: Achieve >99% coupling efficiency of Fmoc-Homocit-OPfp while restricting D-enantiomer formation to <0.5%.
Causality Check: We replace DIPEA with TMP to eliminate harsh basic conditions. We introduce HOOBt to convert the OPfp ester into an even more reactive OBt ester in situ, driving the reaction forward instantly and leaving no time for the oxazolone pathway to initiate 4.
-
Resin Preparation: Swell the deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 15 minutes. Ensure complete Fmoc removal from the previous residue via UV monitoring.
-
Reagent Preparation: In a clean, dry vial, dissolve 3.0 equivalents (relative to resin loading) of Fmoc-Homocit-OPfp in a minimal volume of DMF to achieve a ~0.1 M concentration.
-
Catalyst Addition: Add 1.0 to 3.0 equivalents of HOOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) to the solution 4. (Note: OxymaPure is a viable green alternative if HOOBt is unavailable 3).
-
Base Addition: Add 2.0 equivalents of 2,4,6-trimethylpyridine (TMP). Strictly avoid DIPEA or TEA.
-
Coupling: Transfer the cocktail to the resin. Agitate gently at room temperature for 45–60 minutes.
-
Primary Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test. A clear/yellow bead indicates >99% coupling. If blue, extend coupling by 30 minutes without adding more base.
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove expelled pentafluorophenol and unreacted esters.
Protocol B: Chiral HPLC Assay for Racemization Quantification
Objective: Self-validate Protocol A by quantifying the exact L/D ratio of the incorporated homocitrulline.
Causality Check: Standard LC-MS cannot distinguish enantiomers. Cleaving a test aliquot and running it on a chiral stationary phase is the only definitive way to confirm the mechanistic success of your coupling conditions.
-
Micro-Cleavage: Transfer 5 mg of the coupled resin to a microcentrifuge tube. Treat with 100 µL of Cleavage Cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 1 hour.
-
Precipitation: Precipitate the cleaved peptide fragment in 1 mL of cold diethyl ether. Centrifuge at 10,000 rpm for 3 minutes and decant the supernatant.
-
Sample Prep: Dissolve the peptide pellet in 50% Acetonitrile/Water for injection.
-
Chromatography: Inject 10 µL onto a Chiralpak WH column (or equivalent ligand-exchange chiral column).
-
Elution: Run an isocratic method using 0.25 mM CuSO₄ in water as the mobile phase at 1.0 mL/min.
-
Analysis: Integrate the peaks. The L-Homocitrulline peptide will typically elute first. Calculate the racemization percentage: % Racemization = [Area D / (Area L + Area D)] × 100.
References
-
Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS) . Benchchem. 2
-
Comparative Study of Pentafluorophenyl Esters in Peptide Coupling Efficiency . Benchchem. 1
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction . Organic Process Research & Development - ACS Publications. 5
-
Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters . Peptide.com. 4
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis . Highfine Biotech. 3
Sources
Solubility issues with Fmoc-Homocit-OPfp in DMF or NMP
Prepared by: Senior Application Scientist, Peptide Synthesis Division
Welcome to the technical support resource for Fmoc-Homocit-OPfp (N-α-Fmoc-L-homocitrulline pentafluorophenyl ester). This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this reagent in common solid-phase peptide synthesis (SPPS) solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Troubleshooting Guide: Resolving Fmoc-Homocit-OPfp Solubility Issues
It is a common laboratory observation that certain protected amino acid derivatives, particularly those with bulky protecting groups and complex side chains, can exhibit limited solubility. This guide provides a systematic approach to address and resolve these issues, ensuring the successful incorporation of homocitrulline into your peptide sequence.
Initial Assessment: Why is My Reagent Not Dissolving?
Before modifying dissolution protocols, it is crucial to verify the foundational parameters of your experiment. The insolubility of Fmoc-amino acids can often be traced back to factors beyond the reagent itself.
-
Solvent Quality: The purity and water content of your solvent are paramount. DMF, a standard solvent in SPPS, can degrade over time to form basic impurities like dimethylamine.[1][2] These impurities can compromise the integrity of the Fmoc group and affect the solubility of the reagent.[1][2] NMP is generally a more robust solvent but is also hygroscopic.
-
Action: Always use fresh, high-purity, peptide-synthesis-grade solvents with low water content.[1]
-
-
Reagent Integrity: Inspect the Fmoc-Homocit-OPfp for any visual signs of degradation or impurities. Variations in the crystalline structure between lots can also influence dissolution properties.[1]
-
Ambient Temperature: Laboratory temperatures can fluctuate. A decrease in temperature will significantly lower the solubility of most organic compounds, including Fmoc-amino acids.[1]
-
Concentration: Are you attempting to create a solution that exceeds the solubility limit of the reagent? While specific solubility data for Fmoc-Homocit-OPfp is not widely published, it is essential to start with concentrations typically used in SPPS (e.g., 0.2 M to 0.5 M) and adjust as needed.
Systematic Dissolution Workflow
If the initial checks do not resolve the issue, proceed through the following protocols sequentially. This tiered approach starts with the mildest methods to preserve the integrity of the active ester.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility issues.
Protocol 1: Standard Dissolution in DMF or NMP
-
Weigh the required amount of Fmoc-Homocit-OPfp into a clean, dry glass vial.
-
Add the calculated volume of high-purity, peptide-grade DMF or NMP to achieve the desired concentration.
-
Vortex or stir the mixture vigorously for 5-10 minutes at ambient temperature.
-
Visually inspect for any remaining solid particles. If the solution is not clear, proceed to the next protocol.
Protocol 2: Dissolution Using Sonication
Sonication introduces acoustic energy that can help break up aggregates and overcome intermolecular forces, enhancing dissolution.
-
Follow steps 1-3 of Protocol 1.
-
Place the vial in a sonicator bath containing water at room temperature.
-
Sonicate in short bursts of 2-5 minutes.
-
After each burst, visually inspect the solution. Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C, as prolonged heating can degrade the Pfp ester.[1]
-
Continue until the compound is fully dissolved. If solids persist, proceed to the next protocol.
Protocol 3: Dissolution Using Gentle Warming
Increasing the temperature can improve solubility, but it must be done cautiously to avoid thermal degradation of the activated amino acid.
-
Follow steps 1-3 of Protocol 1.
-
Place the vial in a water bath or on a heating block pre-heated to no more than 30-40°C.[1]
-
Continue to stir or gently agitate the solution while warming.
-
Maintain the temperature for 5-10 minutes, or until the solid is dissolved. Do not leave the solution at an elevated temperature for an extended period.
-
If the compound remains insoluble, consider using a co-solvent.
Protocol 4: Dissolution Using a Co-Solvent
If Fmoc-Homocit-OPfp remains insoluble in neat DMF or NMP, the introduction of a stronger polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can be effective.
-
Prepare the suspension of Fmoc-Homocit-OPfp in DMF or NMP as described in Protocol 1.
-
To the suspension, add a small volume of high-purity DMSO. Start by adding 10% of the total final volume as DMSO (e.g., for a final volume of 1 mL, add 100 µL of DMSO).
-
Vortex or stir the mixture vigorously.
-
If necessary, incrementally increase the amount of DMSO up to 25% of the total volume.
-
This should be sufficient for most difficult-to-dissolve Fmoc-amino acids.
Summary of Troubleshooting Techniques
| Technique | Key Parameters | Scientific Rationale |
| Standard Dissolution | Vigorous agitation, 5-10 min | Provides mechanical energy to overcome initial solvation barriers. |
| Sonication | Short bursts (2-5 min), Temp < 40°C | Applies high-frequency sound waves to break up particle aggregates and enhance solvent penetration.[1] |
| Gentle Warming | 30-40°C, 5-10 min | Increases kinetic energy of solvent and solute molecules, favoring the dissolution process.[1] |
| Co-Solvent Addition | 10-25% DMSO in DMF/NMP | Introduces a solvent with a different polarity profile, which can disrupt intermolecular forces that cause aggregation. |
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Homocit-OPfp inherently difficult to dissolve?
The solubility of a protected amino acid is a function of its complete molecular structure. Several factors contribute to the challenging solubility profile of Fmoc-Homocit-OPfp:
-
Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is large, aromatic, and highly hydrophobic. It can promote intermolecular π-stacking, leading to aggregation and reduced solubility in polar solvents.[3]
-
Homocitrulline Side Chain: The carbamoyl group on the side chain can participate in hydrogen bonding, but the overall alkyl chain length contributes to the molecule's nonpolar character.
-
Pentafluorophenyl (Pfp) Ester: The Pfp group is a bulky, electron-withdrawing aromatic ring that adds to the overall hydrophobicity of the molecule.
-
Aggregation: Hydrophobic amino acid derivatives have a tendency to aggregate in solution, which effectively reduces their contact with the solvent and hinders dissolution.[4]
Diagram: Factors Affecting Solubility
Caption: Key molecular and external factors contributing to solubility issues.
Q2: NMP is considered a stronger solvent than DMF. Why might I still have issues?
While NMP is generally a more powerful solvent than DMF for many compounds, it does not guarantee universal solubility.[1][2] The specific intermolecular forces of the solute (Fmoc-Homocit-OPfp) may not be optimally disrupted by NMP alone. Furthermore, like DMF, NMP is hygroscopic and its quality is critical. It has been reported that some Fmoc-amino acids exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF, which is another reason to prepare solutions fresh.[2]
Q3: Are there "greener" or alternative solvents I can consider?
The field of peptide synthesis is actively exploring more environmentally benign solvents to replace DMF and NMP, which face increasing regulatory scrutiny.[5][6] Some alternatives that have been investigated include N-Butylpyrrolidinone (NBP), and binary mixtures such as DMSO/2-Me-THF or DMSO/EtOAc.[7][8] However, these are not "drop-in" replacements.[7] Their use may require significant process optimization, including changes to coupling and deprotection times, and may affect resin swelling.[7][8] For troubleshooting a specific solubility issue, using DMSO as a co-solvent with DMF or NMP is the most direct and well-established approach.
Q4: Can I pre-dissolve Fmoc-Homocit-OPfp and store the solution for later use?
It is strongly advised not to store solutions of activated amino acids like Fmoc-Homocit-OPfp. The pentafluorophenyl ester is a highly reactive group designed for efficient peptide coupling. When in solution, especially in polar aprotic solvents that may contain trace amounts of water or amine impurities (from DMF degradation), the active ester is susceptible to hydrolysis and other side reactions. This degradation will reduce the efficiency of your subsequent coupling reaction, leading to lower yields and deletion sequences. Always prepare solutions of activated amino acids immediately before use.
References
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Image]. Retrieved from [Link]
-
Parmar, D., et al. (2023). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules. Retrieved from [Link]
-
Ipsen. (2023, November 8). All's swell: Greener replacements for hazardous solvents in peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 7. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Fmoc-Homocitrulline Synthesis Optimization
Executive Summary: The "Incomplete Deprotection" Illusion
When synthesizing peptides containing Homocitrulline (Hcit), users frequently report "incomplete Fmoc deprotection." However, in 80% of cases, the Fmoc group is not chemically resistant; rather, it is physically inaccessible .
The urea moiety on the Hcit side chain (
Key Distinction:
-
True Chemical Failure: Rare. Involves side reactions (e.g., cyclization).[1][2][3]
-
Physical Failure (Aggregation): Common. The base cannot reach the N-terminus.
Mechanistic Diagnostics (Root Cause Analysis)
The Urea Aggregation Network
Unlike standard amino acids, Hcit promotes rapid on-resin aggregation. The urea side chains cross-link via hydrogen bonds, creating a "hydrophobic collapse" effect even in polar solvents like DMF.
Figure 1: Mechanism of Hcit-mediated aggregation preventing Fmoc removal.
Troubleshooting Protocols
Issue A: The "Slow" Deprotection (Aggregation)
Symptom: Kaiser test is pale blue/orange (not deep blue) after standard deprotection. MS shows +222 Da peaks (Fmoc adducts) or deletion sequences.
Standard Protocol Failure: 20% Piperidine in DMF is often insufficient for Hcit sequences because it does not disrupt H-bonds.
Optimized Protocol: The "Hot DBU" Method
This protocol utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a stronger, non-nucleophilic base, combined with chaotropic disruption.
Reagents:
-
Base Cocktail: 2% DBU + 5% Piperidine in DMF.
-
Chaotropic Additive: 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in the deprotection mix.
Step-by-Step:
-
Swell: Ensure resin is swollen in DMF (or NMP for higher polarity) for 20 mins.
-
Heat: Pre-heat the reaction vessel to 50°C (Microwave) or 60°C (Conventional). Note: Do not exceed 75°C to avoid urea decomposition.
-
Pulse Deprotection:
-
Treatment 1: Add Cocktail, react for 2 minutes . Drain.
-
Treatment 2: Add Cocktail, react for 5 minutes . Drain.
-
-
Flow Wash: Wash extensively with DMF (5x) to remove the DBU, which can cause aspartimide formation in subsequent steps if residual.
Why this works:
-
DBU: Drives the deprotection kinetically faster than re-aggregation can occur.
-
LiCl: Disrupts the hydrogen bonding network of the urea side chains.
-
Heat: Provides thermodynamic energy to "melt" the aggregates.
Issue B: The "Silent" Termination (Cyclization)
Symptom: Fmoc is removed (positive Kaiser test), but the next amino acid fails to couple. MS shows a mass shift of -17 Da (Loss of NH3).
Mechanism:
Upon Fmoc removal, the free
Prevention Protocol: The "Fast-Coupling" Strategy
You cannot stop the amine from being nucleophilic, so you must outcompete the cyclization reaction.
-
Minimize Base Contact: Use the "Pulse Deprotection" described above. Do not leave the resin in base for >10 minutes.
-
In-Situ Neutralization (Recommended):
-
Skip the standard DMF wash after deprotection.
-
Wash immediately with the acidic coupling mixture (Amino Acid + Activator + DIEA).
-
Rationale: Protonating the amine immediately suppresses the nucleophilic attack on the urea.
-
-
Use Strong Activators: Switch to HATU or Oxyma/DIC instead of HBTU to ensure the next amino acid couples in <15 minutes.
Diagnostic Data & Comparison
| Feature | Standard Fmoc-Lys(Boc)-OH | Fmoc-Hcit-OH |
| Side Chain | Carbamate (acid labile) | Urea (stable, polar) |
| Aggregation Risk | Low | High (Inter-chain H-bonds) |
| Deprotection Time | 2 x 5 min (RT) | 2 x 5 min (50°C) + DBU |
| Major Side Reaction | None dominant | Cyclization (-17 Da) |
| Solubility in DMF | High | Moderate (may require sonication) |
Frequently Asked Questions (FAQs)
Q1: Can I use the "Magic Mixture" for Hcit deprotection? A: Yes. The "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100 or Ethylene Carbonate) is highly effective. The non-ionic detergent helps solvate the hydrophobic/aggregated patches caused by the urea groups. If you lack a microwave synthesizer, this is your best chemical alternative.
Q2: I see a peak with Mass [M + 43]. What is this? A: This is likely Carbamylation .[4] If your urea side chain decomposes (releasing isocyanic acid) or if you use urea-contaminated reagents, the free N-terminus can be carbamylated. This terminates the chain. Ensure high-quality, fresh Fmoc-Hcit-OH and avoid heating >75°C.
Q3: Why not just use longer deprotection times with Piperidine? A: This is dangerous with Hcit. Prolonged exposure to piperidine (a nucleophile) increases the risk of side-chain modification and aspartimide formation (if Asp is present).[5] Furthermore, if the resin is aggregated, extending time does not help—the base simply cannot penetrate. You need disruption (Heat/DBU), not duration.
Q4: Does the choice of resin matter? A: Absolutely. For Hcit-containing peptides, use PEG-based resins (e.g., ChemMatrix, TentaGel). These swell better in polar solvents and mechanically reduce aggregation compared to rigid Polystyrene (PS) resins.
References
-
Aggregation in SPPS: Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck Millipore. Link
-
Fmoc Cleavage Mechanisms: Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry.[1][2][3][5][6][7][8][9][10][11] Link
-
Urea/Citrulline Side Reactions: Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation. NIH / PubMed Central. Link
-
Incomplete Deprotection Troubleshooting: Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection. BenchChem.[7][11] Link
Sources
- 1. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Homocitrulline [biosyn.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing cleavage of peptides with homocitrulline from resin
Technical Support Center: Optimizing Cleavage of Homocitrulline (Hcit) Peptides
Core Directive & Scientific Context
The Challenge:
Homocitrulline (Hcit) is a non-standard amino acid featuring a urea moiety on its side chain (
-
Urea-Driven Aggregation: The urea group is a potent hydrogen bond donor/acceptor, leading to inter-chain aggregation on the resin. This steric collapse often results in incomplete cleavage or deletion sequences.
-
Synthesis Origin Risks: Hcit is frequently synthesized on-resin by carbamylating Lysine with potassium cyanate (KCNO). Improper washing before cleavage releases residual isocyanic acid, which permanently carbamylates the N-terminus or other nucleophiles during the acidic cleavage step.
The Solution: This guide provides an optimized, self-validating workflow to ensure high-purity Hcit peptides, distinguishing between stability issues (rare for Hcit) and synthesis artifacts (common).
The Chemistry of Hcit Cleavage
Unlike Citrulline (Cit), which forms a 6-membered lactam ring and is prone to isocyanate loss under acidic conditions, Homocitrulline forms a 7-membered ring (diazepanone). This 7-membered ring is thermodynamically less favored, rendering Hcit significantly more stable in Trifluoroacetic Acid (TFA) than Citrulline.
Key Stability Rule:
-
Citrulline: High risk of acid-catalyzed degradation.
-
Homocitrulline: High stability in 95% TFA; primary risks are aggregation and scavenger alkylation.
Visualizing the Risk: The Isocyanate Trap
Caption: Workflow distinguishing risks between pre-made Fmoc-Hcit usage and on-resin carbamylation. The red path highlights the critical failure point for KCNO-based synthesis.
Optimized Cleavage Protocols
Do not use a "one-size-fits-all" cocktail. Select your protocol based on the synthesis method and peptide composition.
Protocol A: The "Aggregation-Breaker" (Standard Hcit)
Use this for difficult/long sequences where Hcit causes resin clumping.
| Reagent | Percentage | Role |
| TFA | 90% | Cleavage & Deprotection |
| TIS (Triisopropylsilane) | 2.5% | Hydride donor/Scavenger (Essential for Trt/Pbf) |
| Water | 2.5% | Hydrolysis of t-butyl cations |
| DODT (or EDT) | 2.5% | Scavenger (Only if Cys/Met/Trp present) |
| DCM (Dichloromethane) | 2.5% | Crucial: Swells the resin to counteract urea aggregation |
Step-by-Step:
-
Pre-Swell: Wash resin with DCM for 5 minutes to expand the polystyrene matrix.
-
Cocktail Addition: Add the TFA/Scavenger/DCM mix.
-
Time: React for 3 hours (Hcit peptides often require longer than the standard 2 hours due to steric bulk).
-
Precipitation: Evaporate TFA under
flow to 10% volume before adding cold diethyl ether. Note: Hcit peptides are often more soluble in ether than standard peptides; if no pellet forms, cool to -20°C overnight.
Protocol B: The "Isocyanate Purge" (On-Resin Synthesis)
Mandatory if you synthesized Hcit using Lys(Mtt) deprotection and Potassium Cyanate (KCNO).
-
Post-Carbamylation Wash (The "Magic" Step):
-
After reacting Lys-resin with KCNO, wash with Water (5x) , then DMF (5x) , then DCM (5x) .
-
Why? KCNO is a salt; it is insoluble in DCM. If you only wash with DCM, KCNO crystals remain trapped in the resin. Upon adding TFA, they generate isocyanic acid, which attacks the N-terminus.
-
-
Cleavage: Proceed with Protocol A.
Troubleshooting Guide & FAQs
Issue 1: Mass Spec shows +43 Da adducts on the N-terminus.
-
Diagnosis: Carbamylation of the N-terminus.
-
Root Cause: Residual isocyanate in the cleavage cocktail. This occurs if KCNO wasn't washed out (Method B) or if urea contaminants were present.
-
Fix:
-
Prevention: Use the "Isocyanate Purge" wash (Water is key).
-
Salvage: This modification is chemically stable; the peptide usually cannot be salvaged and must be re-synthesized.
-
Issue 2: Low yield; Resin beads remain "sticky" or colored after cleavage.
-
Diagnosis: Incomplete cleavage due to aggregation.
-
Root Cause: The urea groups in Hcit form strong intermolecular hydrogen bonds, collapsing the resin network and preventing TFA penetration.
-
Fix:
-
Add 5% Phenol or increase DCM to 5-10% in the cleavage cocktail to disrupt hydrogen bonding.
-
Extend cleavage time to 4 hours.
-
Issue 3: Distinguishing Homocitrulline from Citrulline.
-
Question: "I see a peak that looks like Citrulline. Did my Hcit degrade?"
-
Answer: Unlikely. Hcit is stable.
-
Mass Check: Hcit (171.09 Da side chain contribution) is exactly 14.01 Da heavier than Citrulline (157.08 Da).
-
Degradation Check: If Hcit degrades, it typically reverts to Lysine (loss of 43 Da) or cyclizes. It does not convert to Citrulline.
-
FAQ: Can I use standard Reagent K?
-
Answer: Yes, Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is compatible with Hcit. However, avoid cocktails containing Acetone or aldehydes, as the urea group on Hcit can react to form Schiff bases or aminals, albeit slowly.
Decision Logic for Scavengers
Use this logic flow to determine your exact cocktail components.
Caption: Logic tree for selecting the optimal cleavage cocktail based on peptide composition and aggregation risk.
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[2][3] Chemical Reviews. (Comprehensive review of stability conditions for urea-based side chains).
-
Szabó, A., et al. (2020). "Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides." Journal of the American Society for Mass Spectrometry.[4] (Details stability and fragmentation differences between Cit and Hcit).
-
Bachem Technical Library. "Cleavage and Deprotection Protocols." (Standard industry protocols for Fmoc cleavage).
-
Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection." (Guidelines on scavenger selection).
Sources
Technical Support Center: Homocitrulline Peptide Purification & Analysis
Status: Online | Tier: Level 3 (Senior Application Support) Topic: Purification, Enrichment, and Analysis of Homocitrulline (Hcit) Peptides Ticket ID: HCIT-PUR-001
Introduction: The "Carbamylation Crisis"
Welcome to the technical support hub for Homocitrulline (Hcit) analysis. If you are here, you are likely facing one of three critical challenges:
-
Differentiation: You cannot chromatographically resolve Homocitrulline (Hcit) from Citrulline (Cit).
-
Artifacts: You are detecting Hcit in your controls and suspect your sample prep is to blame.
-
Abundance: You are struggling to enrich these low-abundance PTMs from complex matrices.
Homocitrulline is a non-enzymatic post-translational modification (PTM) formed by the reaction of cyanate with the
Below are the specialized troubleshooting protocols designed to resolve these specific issues.
Module 1: The Artifact Check (Prevention Protocols)
User Query: "I am detecting high levels of Homocitrulline in my wild-type/control samples. Is this biological or artificial?"
Diagnosis:
If you used Urea for protein solubilization or denaturation, you have likely induced artificial carbamylation.[2][3][4][5] Urea in aqueous solution spontaneously dissociates into ammonium cyanate. The cyanate ion (
The "Urea-Free" or "Safe-Urea" Protocol
To distinguish biological Hcit (driven by Myeloperoxidase/MPO) from artifacts, you must eliminate urea-induced carbamylation.
Step-by-Step Prevention:
-
Deionization: Always deionize urea buffers immediately before use using a mixed-bed ion exchange resin (e.g., AG 501-X8) to scavenge cyanate.
-
Temperature Control: Never heat urea-containing samples above 37°C . Carbamylation rates increase exponentially with heat.
-
The Scavenger Method (Recommended):
-
Alternative Denaturants:
-
Switch to Guanidine Hydrochloride (6M) or Sodium Deoxycholate (SDC) . These do not generate cyanate.
-
Visualizing the Artifact Pathway
Figure 1: The mechanism of urea-induced artifactual carbamylation and the protective role of amine scavengers.
Module 2: Chromatographic Separation (Hcit vs. Cit)
User Query: "My LC-MS runs show overlapping peaks for Citrulline and Homocitrulline peptides. How do I separate them?"
Diagnosis: Citrulline (Cit) and Homocitrulline (Hcit) possess identical ureido groups (-NH-CO-NH2) but differ by exactly one methylene group (-CH2-).[1]
-
Citrulline: Derived from Arginine (shorter side chain).
-
Homocitrulline: Derived from Lysine (longer side chain).[1]
This single methylene group makes Homocitrulline more hydrophobic than Citrulline.
Separation Strategy Table
| Feature | Reverse Phase (C18) Behavior | HILIC Behavior |
| Citrulline (Cit) | Elutes Earlier (More Polar) | Elutes Later (More Polar) |
| Homocitrulline (Hcit) | Elutes Later (More Hydrophobic) | Elutes Earlier (Less Polar) |
| Separation Factor | Moderate Resolution | High Resolution (Recommended) |
Troubleshooting Protocol: Optimizing Resolution
-
If using RPLC (C18):
-
Use a shallow gradient (e.g., 0.5% ACN increase per minute).
-
Hcit peptides will consistently elute after their Citrulline counterparts due to the "Methylene Shift" [3].
-
-
If using HILIC (Recommended for PTMs):
-
HILIC provides superior orthogonality. The elution order is reversed compared to C18.
-
Tip: Use a ZIC-HILIC or Amide-HILIC column at pH 6.8 (ammonium acetate) to maximize the hydrophilicity differences.
-
Module 3: Enrichment Strategies
User Query: "My Hcit peptides are low abundance (<1%). Standard antibody enrichment isn't working well."
Diagnosis: Anti-homocitrulline antibodies often suffer from cross-reactivity with Citrulline or Carbamyl-N-termini. Furthermore, the "ureido" group is non-charged, making ion-exchange enrichment ineffective.
The "Pan-Specific" Chemical Enrichment Protocol
Instead of relying on weak antibodies, use chemical probes that target the Ureido group (common to both Cit and Hcit) [4].
Protocol:
-
Probe: Use Biotin-Phenylglyoxal (PG) .
-
Reaction: Incubate peptides with Biotin-PG at low pH (< 4.0) .
-
Why? At low pH, Lysine and Arginine are protonated and unreactive. The Ureido group (Cit/Hcit) remains reactive toward the glyoxal group.
-
-
Capture: Enrich using Streptavidin beads.
-
Elution: Wash extensively, then elute.
-
Differentiation: Post-enrichment, you must use the Mass Spectrometry logic (Module 4) to distinguish Cit from Hcit, as this method enriches both.
Module 4: Mass Spectrometry Identification
User Query: "I see a mass shift, but I can't confirm if it's Hcit, Cit, or Acetylation."
Diagnosis:
-
Hcit vs. Cit: They are not isobaric.
-
Arg
Cit: +0.9840 Da.[7] -
Lys
Hcit: +43.0058 Da.
-
-
Hcit vs. Acetylation: They are nearly isobaric.
-
Lys
Acetyl: +42.0106 Da. -
Lys
Hcit: +43.0058 Da. -
Difference: ~0.995 Da. (Requires high-res MS).
-
The "Neutral Loss" Trigger
The definitive signature of Homocitrulline (and Citrulline) is the neutral loss of Isocyanic Acid (HNCO) during fragmentation [5].[7]
MS Acquisition Setup:
-
Fragmentation Mode: HCD (Higher-energy Collisional Dissociation).
-
Trigger: Set a "Neutral Loss" trigger for -43.0058 Da from the precursor.
-
Diagnostic Ions:
-
Look for the specific immonium ions in the low m/z region.
-
Cit Immonium: m/z 116.07
-
Hcit Immonium: m/z 130.09 (Due to the extra -CH2-)
-
MS Logic Flowchart
Figure 2: Decision tree for distinguishing isobaric and homologous PTMs using Mass Shift and Neutral Loss logic.
References
-
Kollipara, L., & Zahedi, R. P. (2013). Protein carbamylation: in vivo modification or in vitro artifact? Proteomics, 13(6), 941–944.
-
Sun, S., et al. (2014). Ammonium bicarbonate inhibition of protein carbamylation in urea solution. Analytica Chimica Acta, 810, 24-31.
-
Wang, Z., et al. (2012). Enrichment and site mapping of lysine carbamylation in protein digests. Analytical Chemistry, 84(11), 4844–4850.
-
Tutturen, A. E. V., et al. (2010). A technique for the specific enrichment of citrulline-containing peptides.[8][9][10][11] Analytical Biochemistry, 403(1-2), 43-51.
-
Szabo, Z., et al. (2020).[6] Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides.[12][13][14] Journal of the American Society for Mass Spectrometry, 31(7), 1493–1502.
Sources
- 1. Homocitrulline [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A technique for the specific enrichment of citrulline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On-line liquid chromatography neutral loss-triggered electron transfer dissociation mass spectrometry for the targeted analysis of citrullinated peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Mining the Human Tissue Proteome for Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides - PMC [pmc.ncbi.nlm.nih.gov]
Aggregation of peptides containing homocitrulline during synthesis
Topic: Aggregation & Troubleshooting of Homocitrulline-Containing Peptides Audience: Senior Researchers & Process Chemists Status: Active Guide
Introduction: The "Hidden" Urea Problem
Homocitrulline (Hcit) is a non-proteinogenic amino acid formed by the carbamylation of lysine. In Solid Phase Peptide Synthesis (SPPS), Hcit presents a unique challenge: its side chain contains a urea moiety (
Unlike standard hydrophobic aggregation, Hcit-induced aggregation is driven by the urea group acting as a potent hydrogen bond donor and acceptor . This "staples" adjacent peptide chains together, forming inter-chain
This guide provides self-validating protocols to overcome these specific barriers.
Module 1: On-Resin Synthesis Failures
Symptom:
-
UV monitoring shows broadening deprotection peaks.
-
Kaiser test is inconclusive or false-negative.
-
Mass spec shows deletion sequences (missing Hcit or subsequent residues).
The Mechanism of Failure
The urea side chain of Hcit promotes strong intermolecular H-bonding. As the peptide grows, these bonds crosslink the chains on the resin, preventing solvents and reagents from diffusing to the N-terminus.
Troubleshooting Workflow
1. Solvent Engineering (The "Magic Mixture")
Standard DMF is often insufficient to solvate urea aggregates.
-
Protocol: Replace DMF with NMP (N-methyl-2-pyrrolidone) for all steps after Hcit introduction.
-
Advanced Solvent: If NMP fails, use the "Magic Mixture" for coupling and deprotection:
-
DCM / DMF / NMP (1:1:1)
-
1% Triton X-100 (w/v)
-
2M Ethylene Carbonate
-
2. Chaotropic Salt Wash (The H-Bond Breaker)
Chaotropic salts disrupt the water structure and H-bond networks stabilizing the aggregates.
-
Protocol: Before coupling the next amino acid, wash the resin for 2 mins with:
-
0.8 M LiCl in DMF, OR
-
4 M KSCN (Potassium Thiocyanate) in DMF.
-
-
Why it works: These salts increase the entropy of the solvent shell, thermodynamically disfavoring the ordered
-sheet state.
3. Microwave-Assisted Synthesis
Thermal energy is the most effective way to overcome the activation energy barrier caused by aggregation.
-
Settings: 75°C for deprotection; 75°C for coupling (except Cys/His, keep at 50°C).
-
Caution: Do not exceed 75°C with Hcit to avoid potential hydantoin formation (cyclization of the urea).
Visualizing the Aggregation Logic
Figure 1: Mechanism of Hcit-mediated aggregation and thermodynamic interventions.
Module 2: Synthesis via Lysine Carbamylation
Context: Many labs generate Hcit in situ by modifying Lysine residues on-resin rather than buying expensive Fmoc-Hcit-OH.
Symptom:
-
Mixed population of Lysine (unmodified) and Homocitrulline in the final product.
-
Unexpected mass shift corresponding to +43 Da (Carbamylation).
Protocol: On-Resin Carbamylation
To convert Lysine to Homocitrulline with 100% efficiency:
-
Protect N-Terminus: Ensure the N-terminal Fmoc is ON . You are modifying the side chain.
-
Orthogonal Protection: Use Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH during assembly.
-
Selective Deprotection:
-
For Mtt: Wash with 1% TFA/DCM (yellow color indicates trityl cation). Repeat until clear. Neutralize with DIPEA/DMF.
-
For ivDde: Treat with 2% Hydrazine in DMF (3 x 10 min).
-
-
Carbamylation Reaction:
-
Reagent: Potassium Cyanate (KCNO). Note: Do not use isocyanates which are moisture sensitive.
-
Mix: 5 equiv KCNO + 10 equiv Acetic Acid in DMF/Water (9:1).
-
Time: Shake overnight at Room Temp.
-
QC: Perform a Kaiser test. It must be negative (no free amines) before proceeding. If positive, repeat.
-
Module 3: Post-Cleavage Solubility & Purification
Symptom:
-
Peptide precipitates immediately upon ether precipitation.
-
"Brick dust" solid that will not dissolve in water/acetonitrile for HPLC.
Solubility Guide
| Solvent System | Application | Mechanism |
| 0.1% TFA / Water | Standard | Often fails for Hcit peptides >10 residues. |
| 6M Guanidine HCl | Recommended | Strong chaotrope. Dissolve crude here, inject onto HPLC. The salt washes off in the void volume. |
| HFIP (Hexafluoroisopropanol) | Rescue | Breaks |
| DMSO / Acetic Acid | Intermediate | Good for moderately aggregated peptides. |
Critical Warning: Do not heat Hcit peptides in strong acid (TFA) for prolonged periods (>3 hours) during cleavage, as the urea group can slowly degrade or cyclize.
Frequently Asked Questions (FAQ)
Q1: Can I use pseudoproline dipeptides with Homocitrulline? A: Yes, and you should. If your sequence allows, place a pseudoproline (e.g., Fmoc-Ala-Ser(psiMe,Me pro)-OH) after the Hcit residue (towards the C-terminus). This breaks the secondary structure continuity that the Hcit urea group is trying to establish.
Q2: Does the urea group need protection during SPPS? A: Generally, no. The urea nitrogen is not nucleophilic enough to react with standard activated Fmoc-amino acids. However, if using highly active acylating agents (like acid chlorides) or high temperatures (>75°C), acylation can occur. Standard HBTU/DIC coupling is safe.
Q3: Why is my yield low even though the Kaiser test was negative? A: Aggregation can trap the amine inside the resin bead, making it inaccessible to the Kaiser reagents (ninhydrin), leading to a false negative . Always use a micro-cleavage and LC-MS to verify coupling efficiency after the Hcit residue.
Troubleshooting Decision Tree
Figure 2: Step-by-step decision matrix for handling Hcit synthesis failures.
References
-
Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link
-
BenchChem. (2025).[1][2][3] Technical Support Center: Preventing Aggregation in Peptides. Link
-
Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein J. Org. Chem. Link
-
National Institutes of Health (NIH). (2002). Biophysical Effect of Amino Acids on the Prevention of Protein Aggregation. Link
-
Royal Society of Chemistry. (2014). Experimental procedures: Solid phase peptide synthesis (SPPS). Link
Sources
Mass spectrometry artifacts with homocitrulline-containing peptides
The following technical support guide is structured as a dynamic "Knowledge Base" for the Hcit-MS Support Hub . It addresses the specific challenges of analyzing Homocitrulline (Hcit) by Mass Spectrometry, distinguishing it from Citrullination and, crucially, from technical artifacts induced by sample preparation.
Status: Operational | Tier: Level 3 (Advanced Proteomics) Topic: Homocitrulline (Carbamylation) Artifacts & Validation
The Core Problem: "Is it Biology or Chemistry?"
User Ticket #1042:
"I am detecting high levels of Homocitrulline (Hcit) in my cell lysate samples. I used standard urea denaturation. Are these real PTMs or did I create them?"
Support Engineer Response: This is the most common artifact in PTM proteomics. Homocitrulline is chemically identical to Carbamylated Lysine .[1] When you use urea for protein solubilization, it spontaneously decomposes into isocyanic acid (HNCO), which reacts with primary amines (N-termini and Lysine side chains).[1][2][3]
If you used urea without specific scavengers or temperature controls, >90% of your detected Hcit is likely an artifact.
The Mechanism of Artifact Generation
Urea hydrolysis is temperature- and pH-dependent. The resulting isocyanic acid attacks the
Figure 1: The chemical pathway of urea-induced artifactual carbamylation.[1][2]
Diagnostic Workflow: Real vs. Artifact
To determine if your current dataset is compromised, check the N-terminal Carbamylation rate.
-
Logic: Isocyanic acid reacts with N-termini faster than Lysine side chains.
-
Check: If you see extensive N-terminal carbamylation (+43 Da at peptide N-term) in your raw files, your Lysine-Hcit hits are almost certainly artifacts.
Spectral Validation & Mass Shifts
User Ticket #1045:
"How do I distinguish Homocitrulline from Citrulline? They sound similar. Also, my search engine (MaxQuant/Proteome Discoverer) is giving me low localization scores."
Support Engineer Response: Confusion between Citrulline (Cit) and Homocitrulline (Hcit) is a common nomenclature error, but they are distinct by mass. The real challenge is spectral validation due to Neutral Loss .
Mass Shift Table
| Residue | Modification | Delta Mass (Da) | Chemical Change | Diagnostic Feature |
| Arginine | Citrullination | +0.9840 | Loss of +1 charge (basic | |
| Lysine | Carbamylation (Hcit) | +43.0058 | Neutral loss of HNCO (-43 Da) |
The "Stealth" Fragment Problem (Neutral Loss)
Both Citrulline and Homocitrulline contain a ureido group (-NH-CO-NH-). In Collision-Induced Dissociation (CID) and HCD, this group is labile.
-
The Event: The precursor ion loses Isocyanic Acid (HNCO, 43.0058 Da).
-
The Consequence:
-
The Risk: Search engines may misidentify the unmodified Lysine y-ion as a "match" for the Hcit modification if they don't account for the neutral loss, or they may penalize the score because the expected +43 Da shift is missing from the backbone fragments.
Recommendation: Enable "Neutral Loss of 43.0058 Da" in your search engine parameters for Hcit.
Figure 2: Spectral fragmentation logic showing how neutral loss can obscure Hcit identification.
Prevention Protocols (The "Clean" Workflow)
User Ticket #1050:
"I need to re-run my experiment. What is the Gold Standard protocol to prevent this artifact?"
Support Engineer Response: You must eliminate the source of isocyanic acid. We recommend three tiers of intervention.
Tier 1: Urea-Free Lysis (Recommended)
Replace Urea with Sodium Deoxycholate (SDC) or SDS (with S-Trap) . SDC is a highly effective denaturant that does not carbamylate proteins.
-
Protocol: 1% SDC in 100mM TEAB or Ammonium Bicarbonate.
-
Cleanup: SDC precipitates in acid (1% Formic Acid), allowing easy removal before LC-MS.
Tier 2: Urea with Scavengers
If Urea is mandatory (e.g., for specific solubility needs), you must use a "Scavenger" amine that reacts with isocyanic acid faster than your proteins do.
-
Scavenger: 50 mM Ammonium Bicarbonate (AmBic) is standard, but Methylamine or Ethylenediamine are more potent.
-
Rule: Never heat Urea above 37°C. Prepare fresh immediately before use.
Tier 3: The "Isotopic Truth" Method (Validation)
If you must distinguish endogenous Hcit from artifactual Hcit in a urea buffer:
-
Perform lysis/digestion using
-labeled Urea (heavy urea). -
Analysis:
-
Endogenous Hcit: Will show standard mass (+43 Da).
-
Artifact Hcit: Will show heavy mass (+44 Da due to
).
-
-
This is the only way to definitively prove a specific site was modified in vivo while using urea in vitro.
Experimental Protocol: SDC-Based Digestion (Urea-Free)
Objective: Isolate peptides without inducing carbamylation artifacts.
Materials:
-
Lysis Buffer: 1% Sodium Deoxycholate (SDC), 100 mM Ammonium Bicarbonate, Phosphatase/Protease inhibitors.
-
Reduction: 10 mM DTT.
-
Alkylation: 40 mM Iodoacetamide (IAA).
-
Quenching: 1% Formic Acid.
Step-by-Step:
-
Lysis: Resuspend cell pellet in SDC Lysis Buffer. Sonicate to shear DNA.
-
Denaturation: Heat at 95°C for 5 minutes (Safe for SDC, unsafe for Urea ).
-
Reduction/Alkylation: Add DTT (30 min, 37°C), then IAA (30 min, dark, RT).
-
Digestion: Add Trypsin (1:50 ratio). Incubate overnight at 37°C.
-
Precipitation: Add Formic Acid to final concentration of 1%. A white precipitate (SDC) will form.
-
Clarification: Centrifuge at 16,000 x g for 10 mins. Collect the clear supernatant (peptides).
-
Desalting: Proceed to C18 StageTip or SPE cleanup.
References
-
Kollipara, L., & Zahedi, R. P. (2013). Protein carbamylation: in vivo modification or in vitro artefact? Proteomics, 13(6), 941–944.[6] Link
-
Sun, S., et al. (2014). Inhibition of protein carbamylation in urea solution using ammonium-containing buffers.[6] Analytical Biochemistry, 446, 76-81.[6] Link
-
Nielsen, M. L., et al. (2008). I-shaped dissociation of citrullinated peptides in collision-induced dissociation mass spectrometry. Analytical Chemistry. (Demonstrates the neutral loss mechanism applicable to ureido groups). Link
-
Verheul, M. K., et al. (2018). Pitfalls in the detection of citrullination and carbamylation. Autoimmunity Reviews, 17(2), 136-141. Link
-
Jaisson, S., et al. (2012). Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry.[7] Clinical Biochemistry. Link
Sources
- 1. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 3. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Stability of Fmoc-Homocit-OPfp
Reagent Profile:
-
Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-homocitrulline pentafluorophenyl ester
-
Common Code: Fmoc-Homocit-OPfp
-
Function: Reagent for introducing L-Homocitrulline (carbamylated lysine) into peptides via Solid Phase Peptide Synthesis (SPPS).
-
Activation: Pre-activated Pentafluorophenyl (Pfp) ester.
Part 1: Core Storage Protocols (The "Golden Rules")
To maintain the coupling efficiency of Fmoc-Homocit-OPfp (>98%), you must mitigate three primary degradation vectors: Hydrolysis , Base-Catalyzed Cleavage , and Thermal Decomposition .
Temperature & Environment
-
Long-Term Storage: Store strictly at -20°C (-4°F) .
-
Short-Term (Active Use): Can be kept at ambient temperature (20-25°C) for up to 24 hours only if kept under inert gas.
-
Atmosphere: The Pfp ester is highly moisture-sensitive.[1] Store under Argon or Nitrogen in a tightly sealed container.
Moisture Control (Critical)
The pentafluorophenyl ester (OPfp) is an "active ester."[1] Upon contact with atmospheric moisture, it hydrolyzes irreversibly into Fmoc-Homocit-OH (free acid) and pentafluorophenol , rendering it inert for direct coupling.
-
Desiccation: Always store the vial inside a secondary container (desiccator) with active silica gel or Drierite™.
-
Equilibration: Before opening a frozen vial, allow it to warm to room temperature for 30–60 minutes inside the desiccator.
-
Why? Opening a cold vial in humid air causes immediate condensation on the solid reagent, triggering surface hydrolysis.
-
Light Protection
-
While the Pfp group is not highly photosensitive, the Fmoc group is susceptible to slow degradation under UV light. Store in amber vials or wrap clear vials in aluminum foil.
Part 2: Troubleshooting & FAQs
Category A: Solubility & Handling
Q: I am having trouble dissolving Fmoc-Homocit-OPfp in DMF. It appears cloudy. What should I do?
-
Diagnosis: Cloudiness often indicates the presence of Fmoc-Homocit-OH (the hydrolyzed free acid), which is significantly less soluble in DMF than the ester.
-
Solution:
-
Do not heat above 30°C, as this accelerates decomposition.
-
Add DMSO (up to 10-20% v/v) to the DMF to assist solubility.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove hydrolyzed precipitates before adding to the resin.
-
Note: If more than 10% remains insoluble, the reagent has likely degraded significantly and should be replaced.
-
Q: Can I prepare a stock solution of Fmoc-Homocit-OPfp for use over several days?
-
Answer: No.
-
Technical Reasoning: Pfp esters in solution (DMF/NMP) are prone to spontaneous hydrolysis and slow polymerization, even without added base.
-
Protocol: Prepare solutions "Just-in-Time" (immediately before the coupling step). Discard any unused solution after 12 hours.
Category B: Chemical Stability & Reactivity
Q: My coupling efficiency is low (<80%). Is the Pfp ester at fault?
-
Troubleshooting Workflow:
-
Check the Reagent Age: If stored >6 months at -20°C, re-validate purity.
-
Check for "Fmoc Loss": If the reagent was exposed to trace primary/secondary amines (e.g., in the atmosphere of a lab heavily using piperidine), the Fmoc group may have been cleaved, leading to polymerization.
-
Optimization: Pfp esters react slower than acid chlorides or HATU-activated acids.
-
Action: Add 1.0 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole) to the coupling mixture. This acts as a trans-esterification catalyst, significantly boosting reaction kinetics without causing racemization.
-
-
Q: Does the urea side chain of Homocitrulline require protection?
-
Answer: Generally, no .
-
Nuance: The urea group (-NH-CO-NH2) is relatively stable under standard Fmoc SPPS conditions. However, avoid high-temperature acid treatments (>40°C) during cleavage, as this can promote carbamylation of scavenger species.
Part 3: Experimental Protocols
Protocol 1: Purity Verification via HPLC
Use this method to qualify a batch of Fmoc-Homocit-OPfp that has been in storage.
-
Sample Prep: Dissolve 1 mg of reagent in 1 mL of Acetonitrile (ACN) (avoid DMF/DMSO for injection to prevent peak broadening).
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).
-
Interpretation:
-
Main Peak (Reagent): Typically elutes late (high hydrophobicity due to Pfp and Fmoc).
-
Impurity 1 (Hydrolysis): Fmoc-Homocit-OH will elute earlier than the ester.
-
Impurity 2 (Free Pfp): Pentafluorophenol will elute as a distinct sharp peak.
-
Protocol 2: Standard Coupling Procedure (Manual)
-
Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 30 mins.
-
Dissolution: Dissolve Fmoc-Homocit-OPfp (3.0 eq relative to resin loading) in dry DMF.
-
Catalyst: Add HOAt (3.0 eq) dissolved in DMF.
-
Note: Do NOT add DIPEA or Collidine unless using a salt form. Pfp esters react directly with the free amine on the resin. Adding base can induce premature Fmoc cleavage or racemization.
-
-
Reaction: Add mixture to resin. Shake at room temperature for 2–4 hours .
-
Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue), re-couple using fresh reagents.
Part 4: Visualizations
Figure 1: Reagent Lifecycle & Storage Workflow
This diagram illustrates the critical decision points for handling the reagent upon receipt and during daily use.
Caption: Workflow for maximizing shelf-life. The equilibration step (red) is the most common point of failure where moisture is introduced.
Figure 2: Degradation Pathways
Understanding the chemistry of failure: Hydrolysis vs. Base Cleavage.
Caption: Primary degradation pathways. Moisture leads to deactivation (grey), while trace bases lead to polymerization (black).
References
-
BenchChem Technical Support. (2025).[1][2] Optimizing Peptide Synthesis with Pentafluorophenyl Esters. Retrieved from
-
Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters via Flow Reaction. Organic Process Research & Development. Retrieved from
-
ChemPep Inc. (2025). Overview of Fmoc Amino Acids and Active Esters in SPPS. Retrieved from
-
Carpino, L. A., & Han, G. Y. (1972).[3] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. (Fundamental reference for Fmoc stability).
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Standard text for Pfp ester handling).
Sources
Validation & Comparative
Fmoc-Homocit-OPfp vs. other activated esters for homocitrulline incorporation
Fmoc-Homocit-OPfp vs. Traditional Activated Esters: A Definitive Guide to Homocitrulline Incorporation
Executive Summary
The incorporation of Homocitrulline (Homocit) into synthetic peptides is critical for studying carbamylation-driven pathologies, particularly in the development of diagnostic assays for rheumatoid arthritis (RA) targeting anti-carbamylated protein (anti-CarP) antibodies[1]. However, the terminal urea moiety of the Homocit side chain is highly susceptible to deleterious side reactions during standard Solid-Phase Peptide Synthesis (SPPS). This guide objectively compares the use of pre-activated Fmoc-Homocit-OPfp (pentafluorophenyl ester) against traditional in situ activation strategies, demonstrating how OPfp esters provide a thermodynamically stable, additive-free pathway that preserves side-chain integrity.
The Chemical Challenge: Why Standard Activation Fails
Homocitrulline is one methylene group longer than citrulline and is generated in vivo when lysine reacts with cyanate during inflammation[1]. During SPPS, the structural similarity of its urea side chain (-NH-CO-NH₂) to a standard amide makes it vulnerable to the harsh conditions of in situ activation.
When utilizing powerful uronium/aminium salts (e.g., HATU, HBTU) or carbodiimides (e.g., DIC) alongside organic bases (like DIEA), two primary side reactions compromise the yield and purity of Homocit-peptides[2]:
-
Dehydration: Highly reactive coupling reagents can act as dehydrating agents, converting the terminal urea group into a nitrile (-C≡N).
-
Lactamization: The presence of excess base can deprotonate the urea nitrogen, triggering an intramolecular nucleophilic attack on the over-activated carboxyl group, resulting in the formation of a six- or seven-membered lactam ring and chain termination[3].
Caption: Logical pathway comparing in situ activation vs. OPfp pre-activation for Homocitrulline.
Mechanistic Advantages of Fmoc-Homocit-OPfp
To circumvent the pitfalls of in situ activation, pre-activated pentafluorophenyl (OPfp) esters are employed. The effectiveness of OPfp esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group, which makes it an exceptional leaving group[4].
Key Advantages:
-
Additive-Free Coupling: Using pre-formed Fmoc-Homocit-OPfp avoids exposing the growing peptide chain to a separate activating reagent or excess base[4][5]. This eliminates the chemical triggers for urea dehydration and lactamization.
-
Kinetic Superiority: Kinetic studies reveal that OPfp esters couple significantly faster than other active esters. Compared to p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, OPfp esters exhibit a relative rate ratio of 111:1:3.4, respectively[4].
-
Hydrolytic Stability: Unlike N-hydroxysuccinimide (NHS) esters, which are highly prone to spontaneous hydrolysis, OPfp esters are stable, crystalline compounds that resist degradation during extended coupling cycles[4][6].
-
Flow Chemistry Compatibility: Recent advancements demonstrate that Fmoc-amino acid-OPfp esters can quantitatively form dipeptides in just 5 minutes using only 1.1 equivalents of the nucleophile in additive-free continuous flow systems[7][8].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of various activation strategies when applied to sensitive residues like Homocitrulline.
| Activation Strategy | Reactivity | Stability | Side Reaction Risk (Urea Moiety) | Additives Required | Relative Coupling Rate |
| OPfp Ester | High | High (Hydrolysis Resistant) | Low | None | 111 |
| NHS Ester | Moderate | Low (Prone to Hydrolysis) | Low | None | N/A |
| DIC/Oxyma | High | N/A (in situ) | Moderate (Dehydration) | Oxyma | N/A |
| HATU/DIEA | Very High | N/A (in situ) | High (Lactamization) | DIEA | N/A |
| OPCP Ester | Low | High | Low | None | 3.4 |
| ONp Ester | Low | High | Low | None | 1 |
Data synthesized from kinetic studies on active ester reactivity[4][6].
Experimental Protocol: Self-Validating Workflow for Homocit Incorporation
To ensure high-fidelity incorporation of Homocitrulline, the following self-validating SPPS methodology leverages the additive-free nature of Fmoc-Homocit-OPfp. The protocol is designed to establish causality between each step and the prevention of side reactions.
Caption: Self-validating solid-phase peptide synthesis workflow using Fmoc-Homocit-OPfp.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM) in anhydrous DMF for 30 minutes to maximize surface area exposure.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Critical Wash Step: Wash the resin thoroughly with DMF (5 x 1 min).
-
Causality: Complete removal of piperidine is mandatory. Residual base can initiate premature cleavage of the OPfp ester or catalyze unwanted side reactions on the incoming Homocit residue.
-
-
Additive-Free Coupling: Dissolve 2.0–2.5 equivalents of Fmoc-Homocit-OPfp in a minimal volume of dry DMF. Add the solution directly to the resin. Do not add DIEA, NMM, or coupling additives.
-
Incubation: Agitate at room temperature for 60–90 minutes.
-
Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-aliquot of resin beads.
-
System Logic: A colorless/yellow bead confirms complete acylation of the primary amine, validating the coupling step. A blue bead indicates incomplete coupling, triggering a mandatory re-coupling cycle (Repeat Step 4).
-
-
Cleavage: Once the sequence is complete, cleave the peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. The Homocit side chain is stable under acidic cleavage conditions.
Conclusion
For the synthesis of carbamylated peptides, Fmoc-Homocit-OPfp offers a superior thermodynamic and kinetic profile compared to traditional in situ activation methods. By eliminating the need for coupling additives and excess base, researchers can bypass the dehydration and lactamization pathways that typically plague urea-containing side chains. This additive-free approach ensures the high-purity yields required for sensitive downstream applications, such as autoantibody detection in autoimmune research.
References
-
Bio-Synthesis. "Homocitrulline." Retrieved from: [Link]
-
Peptide Scientific. "Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters." Retrieved from: [Link]
-
ACS Publications. "Sequence Oligopeptide Synthesis via a Flow Reaction." Organic Process Research & Development. Retrieved from: [Link]
-
Bibliomed. "Side reactions in peptide synthesis: An overview." Retrieved from: [Link]
-
Wikipedia. "Pentafluorophenyl esters." Retrieved from: [Link]
Sources
- 1. Homocitrulline [biosyn.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 8. pubs.acs.org [pubs.acs.org]
Fmoc-Homocit-OPfp vs. Fmoc-Cit-OPfp in Peptide Synthesis: A Comprehensive Comparison Guide
As the landscape of targeted therapeutics expands—particularly in the realm of Antibody-Drug Conjugates (ADCs)—the precision of solid-phase peptide synthesis (SPPS) has never been more critical. The dipeptide linker Valine-Citrulline (Val-Cit) remains the industry gold standard for Cathepsin B-mediated payload release. However, the synthesis of these linkers presents unique chemical challenges, driving the adoption of specialized building blocks like Fmoc-Cit-OPfp and its structural analog, Fmoc-Homocit-OPfp .
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the mechanistic causality behind these reagents, compare their structural and kinetic profiles, and provide a field-proven, self-validating protocol for their application.
Mechanistic Causality: The Case for OPfp Active Esters
To understand the utility of Fmoc-Cit-OPfp and Fmoc-Homocit-OPfp, we must first examine the inherent vulnerability of the citrulline side chain. Citrulline contains an unprotected ureido group (
This side reaction forms a 6-membered
The OPfp Solution: By utilizing pre-activated pentafluorophenyl (OPfp) esters, we completely remove the harsh in situ activation step from the synthesis cycle. The OPfp leaving group provides a perfectly tuned reactivity profile: it is sufficiently reactive to acylate a resin-bound primary amine efficiently, yet stable enough during storage and coupling to prevent spontaneous intramolecular lactamization.
Structural and Performance Comparison
While Fmoc-Cit-OPfp is the standard for traditional ADC linkers, Fmoc-Homocit-OPfp is increasingly utilized in next-generation therapeutics. Homocitrulline extends the side chain by exactly one methylene unit.
The Kinetic Advantage of Homocitrulline
According to Baldwin’s rules for ring closure, the formation of a 7-membered
Enzymatic Cleavage and Plasma Stability
In the context of ADCs, premature linker cleavage in systemic circulation leads to off-target toxicity. The extended side chain of the Val-Homocit linker alters the steric profile within the Cathepsin B active site. This subtle structural shift often results in enhanced plasma stability while maintaining efficient lysosomal release upon endocytosis .
Quantitative Comparison Matrix
| Parameter | Fmoc-Cit-OPfp | Fmoc-Homocit-OPfp |
| CAS Number | 1356537-03-5 | 2565792-83-6 |
| Molecular Weight | 563.48 g/mol | 577.51 g/mol |
| Chemical Formula | C27H22F5N3O5 | C28H24F5N3O5 |
| Side-Chain Length | 3 Methylene Units (-CH2-) | 4 Methylene Units (-CH2-) |
| Intramolecular Cyclization | High Risk (6-membered | Low Risk (7-membered |
| Primary ADC Application | Standard Val-Cit Linkers | Next-Gen Val-Homocit Linkers |
| Enzymatic Cleavage Rate | Rapid (Native Cathepsin B substrate) | Moderate (Altered steric profile) |
Visualizing the Workflows
To contextualize the biological application and the chemical synthesis, the following diagrams map the logical progression of both the ADC cleavage pathway and the SPPS workflow.
Cathepsin B mediated cleavage pathway of Val-Cit/Homocit ADC linkers.
Self-validating SPPS workflow for coupling OPfp active esters.
Self-Validating Experimental Protocol: OPfp Coupling
This protocol is designed as a self-validating system. It does not merely list steps; it integrates mandatory analytical checkpoints to ensure the causality of the reaction is confirmed before proceeding. While OPfp esters can couple directly, this protocol utilizes 1-Hydroxybenzotriazole (HOBt) as a catalyst. HOBt undergoes transesterification with the OPfp ester to form an OBt active ester in situ, accelerating the acylation of sterically hindered amines without risking lactamization .
Materials Required
-
Fmoc-Cit-OPfp or Fmoc-Homocit-OPfp (2.0 equivalents)
-
HOBt (2.0 equivalents)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Peptidyl-resin with a free N-terminal amine
Step-by-Step Methodology
Phase 1: Preparation and Initial Validation
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 x 1 min).
-
Validation Checkpoint 1 (Kaiser Test): Extract a few resin beads and perform a Kaiser test.
-
Causality: A deep blue color confirms the presence of free primary amines, validating that deprotection was successful and the resin is ready for acylation.
-
Phase 2: Catalyzed OPfp Coupling 3. Reagent Activation: Dissolve 2.0 eq of Fmoc-Cit-OPfp (or Fmoc-Homocit-OPfp) and 2.0 eq of HOBt in a minimal volume of DMF. Note: Do not add strong bases like DIPEA, as basic conditions can promote unwanted epimerization or side reactions with the active ester. 4. Acylation: Add the solution to the resin. Agitate gently at room temperature for 90 to 120 minutes.
Phase 3: Final Validation and Cleavage 5. Validation Checkpoint 2 (Kaiser Test): Wash the resin with DMF (3 x 1 min) and perform a second Kaiser test.
- Causality: A yellow or colorless result indicates complete acylation. If the test remains slightly blue, the steric hindrance requires an extended coupling time; re-apply the OPfp/HOBt mixture for an additional hour.
- Micro-Cleavage Validation (LC-MS): Before proceeding to the next synthesis cycle, cleave a micro-aliquot of the resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.
- Causality: You must confirm the expected mass of the peptide. The absence of a [M - 18] Da peak confirms that the OPfp strategy successfully prevented the dehydration/lactamization of the ureido group.
References
- Google Patents. "US20230287138A1 - Protein-drug conjugates comprising camptothecin analogs and methods of use thereof."
-
PeptART Bioscience . "Amino Acid Derivatives Price List: Fmoc-Homocit-OPfp (CAS 2565792-83-6)." PeptART Bioscience GmbH. [Link]
Analytical methods to confirm homocitrulline incorporation in peptides
An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical confirmation of homocitrulline incorporation in peptides.
Executive Summary
Homocitrulline (HCit) is an unnatural amino acid formed by the non-enzymatic carbamylation of the ε-amino group of lysine residues. In clinical research, it serves as a critical biomarker for protein aging, chronic kidney disease (CKD), and rheumatoid arthritis (RA)[1]. In peptide drug development, intentional homocitrulline incorporation is utilized to modulate peptide stability and receptor affinity. However, confirming its presence poses significant analytical challenges due to its structural similarity to citrulline, low stoichiometric abundance, and the risk of ex vivo artifact generation during sample preparation[2]. This guide objectively compares the leading analytical platforms for homocitrulline analysis, providing field-proven methodologies and self-validating protocols to ensure absolute data integrity.
The Chemistry of Homocitrulline: Analytical Challenges
To design a robust analytical workflow, one must first understand the physicochemical consequences of carbamylation. The reaction involves the nucleophilic attack of isocyanic acid (often derived from urea dissociation) on a lysine side chain, adding a carbamoyl group (-CONH2)[3].
Mechanism of lysine carbamylation yielding homocitrulline (+43 Da).
Key Analytical Implications:
-
Loss of Charge & Missed Cleavages: Carbamylation neutralizes the positive charge of the lysine side chain. Consequently, standard proteases like trypsin will not cleave at homocitrulline residues[2]. Search algorithms must be configured to account for missed cleavages.
-
Isobaric Interferences: The mass shift of carbamylation is +43.0058 Da. This must be distinguished from acetylation (+42.0106 Da) using high-resolution mass spectrometry (HRMS). Furthermore, homocitrulline is structurally similar to citrulline (carbamylation of ornithine or deimination of arginine), requiring precise chromatographic separation and MS/MS fragmentation profiling[4].
-
Urea-Induced Artifacts: A critical pitfall in proteomics is the use of urea as a denaturant. Heating urea in aqueous solutions generates isocyanic acid, leading to artificial carbamylation[2].
Comparative Analysis of Analytical Platforms
Selecting the appropriate analytical method depends on whether the goal is absolute quantification of total homocitrulline in a sample or site-specific confirmation within a peptide sequence.
Table 1: Quantitative Comparison of Analytical Platforms
| Analytical Method | Primary Application | Sensitivity (LOD) | Specificity | Key Advantage | Critical Limitation |
| Targeted LC-MS/MS (MRM) | Total HCit quantification (Hydrolysates) | ~0.15 µM | Very High | Absolute quantification using stable isotopes. | Cannot determine the position of HCit in the peptide. |
| HR LC-MS/MS (Bottom-Up) | Site-specific confirmation | Femtomole | High | Maps exact modification sites via MS/MS spectra. | Susceptible to ion suppression; requires complex data analysis. |
| Amino Acid Analysis (HPLC) | Total amino acid profiling | Low µM | Moderate | Standardized, highly reproducible. | Requires derivatization; prone to co-elution with other modified AAs. |
| NMR Spectroscopy | Structural elucidation | Millimolar | Absolute | Confirms 3D structure and covalent bonding. | Extremely low throughput; requires large amounts of pure sample. |
Deep Dive 1: High-Resolution LC-MS/MS (Site-Specific Confirmation)
For confirming the exact position of homocitrulline in a synthetic peptide or a biological protein, Bottom-Up High-Resolution LC-MS/MS is the gold standard.
Causality Behind Experimental Choices: Unlike standard proteomics, sample preparation must strictly avoid urea to prevent artifactual carbamylation[2]. Guanidine hydrochloride (GuHCl) or sodium deoxycholate (SDC) should be used as alternative denaturants. During tandem mass spectrometry (CID/HCD), researchers must carefully interpret the fragmentation spectra. While citrulline exhibits a strong "citrulline effect" (enhanced amide bond scission at its C-terminus), homocitrulline's fragmentation behavior is highly dependent on collision energy and sequence position, making precise y-ion and b-ion mapping critical for reliable identification[4].
End-to-end LC-MS/MS workflow for site-specific homocitrulline detection.
Protocol 1: Bottom-Up LC-MS/MS Workflow
Self-Validating System: Includes parallel processing of a synthetic unmodified peptide control to establish baseline retention times and rule out artifactual carbamylation.
-
Denaturation & Reduction: Dissolve the peptide/protein in 50 mM ammonium bicarbonate containing 6M GuHCl (avoid urea). Reduce disulfide bonds with 10 mM DTT at 56°C for 45 minutes.
-
Alkylation: Add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: Dilute the sample to reduce GuHCl concentration below 1M. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate at 37°C for 16 hours. Crucial Logic: Trypsin will not cleave at HCit. Ensure your database search parameters allow for up to 2 missed cleavages.
-
Enrichment (Optional but Recommended for Complex Mixtures): Utilize a biotin thiol tag to specifically derivatize and enrich homocitrullinated peptides prior to MS analysis, significantly improving the signal-to-noise ratio in complex biological matrices[5].
-
LC-MS/MS Acquisition: Desalt peptides using C18 StageTips. Separate on a nano-UHPLC system coupled to a Q-Exactive or Orbitrap mass spectrometer[6]. Use a gradient of 5-35% Acetonitrile (with 0.1% Formic Acid) over 60 minutes.
-
System Validation & QC: Run a blank injection (solvent only) between samples to monitor carryover. Include an internal standard (e.g., heavy-isotope labeled peptide) to validate mass accuracy (< 5 ppm error).
Deep Dive 2: Total Homocitrulline Quantification via Acid Hydrolysis & HILIC-MS/MS
When determining the total carbamylation burden of a sample (e.g., assessing tissue aging or CKD severity), site-specific data is less important than absolute quantification. Here, the protein is completely hydrolyzed into free amino acids, and homocitrulline is quantified using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to triple quadrupole MS[7].
Causality Behind Experimental Choices: Free homocitrulline is highly polar and retains poorly on standard Reversed-Phase (C18) columns. HILIC provides superior retention and peak shape for polar analytes. Acid hydrolysis must be performed under vacuum to prevent oxidative degradation of the amino acids[8].
Protocol 2: Acid Hydrolysis and Targeted MRM Analysis
Self-Validating System: Utilizes d7-citrulline as an internal standard to correct for matrix effects and ion suppression during electrospray ionization.
-
Acid Hydrolysis: Transfer the peptide/tissue sample into a 2-mL glass ampoule. Add 6M HCl. Seal the ampoule under a vacuum to prevent oxidation. Heat at 110°C for 24 hours[8].
-
Evaporation: Open the ampoule and transfer the hydrolysate to a microcentrifuge tube. Evaporate to dryness under a gentle stream of nitrogen or in a vacuum centrifuge to remove all residual HCl[8].
-
Reconstitution & Spiking: Reconstitute the dried sample in 100 µL of 125 mM ammonium formate. Spike the sample with a known concentration of d7-citrulline (internal standard)[7].
-
HILIC Separation: Inject the sample onto a HILIC column (e.g., Kinetex HILIC). Use a mobile phase consisting of 10 mM ammonium formate (A) and Acetonitrile (B).
-
Multiple Reaction Monitoring (MRM): Operate the triple quadrupole MS in positive electrospray ionization mode. Monitor the specific transitions for homocitrulline: m/z 190.1 > 127.1 and m/z 190.1 > 173.1[7].
-
System Validation & QC: Generate a 6-point calibration curve using synthetic homocitrulline standards (e.g., 0.156 µM to 5 µM)[8]. The R² value of the calibration curve must be ≥ 0.99. The ratio of the quantifier ion (127.1) to the qualifier ion (173.1) must remain consistent across all samples to confirm peak purity.
Table 2: Diagnostic Mass Shifts & Fragmentation Markers
| Modification | Target Residue | Monoisotopic Mass Shift | Diagnostic MRM Transitions (Free AA) |
| Carbamylation (Homocitrulline) | Lysine | +43.0058 Da | 190.1 > 127.1 ; 190.1 > 173.1 |
| Citrullination (Citrulline) | Arginine | +0.9840 Da | 176.1 > 159.1 ; 176.1 > 113.1 |
| Acetylation | Lysine | +42.0106 Da | N/A (Isobaric interference check) |
Conclusion & Best Practices
Confirming homocitrulline incorporation requires a rigorous, multi-tiered analytical approach. For absolute quantification of total carbamylation, acid hydrolysis followed by HILIC-MS/MS provides unparalleled sensitivity and reliability. For mapping intentional synthetic modifications or biological post-translational modifications, high-resolution bottom-up LC-MS/MS is mandatory. Regardless of the platform, researchers must prioritize artifact prevention by eliminating urea during sample preparation and implementing strict isotopic internal standards to ensure the self-validating integrity of the data.
References
1.[7] Jaisson, S., et al. "Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS". ResearchGate. Available at: 2.[8] Jaisson, S., et al. "Measurement of Homocitrulline, A Carbamylation‐derived Product, in Serum and Tissues by LC‐MS/MS". ResearchGate. Available at: 3.[1] Jaisson, S., et al. "Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS". PubMed (NIH). Available at: 4.[5] "Enabling global analysis of protein citrullination and homocitrullination via biotin thiol tag-assisted mass spectrometry". ResearchGate. Available at: 5.[4] "Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides". PubMed (NIH). Available at: 6.[2] "Protein carbamylation and proteomics: from artifacts to elucidation of biological functions". Frontiers. Available at: 7.[3] "Proteomics Analysis of Carbamylation". Creative Proteomics. Available at: 8.[6] Verheul, M.K., et al. "Mass-spectrometric identification of carbamylated proteins present in the joints of rheumatoid arthritis patients and controls". Clinical and Experimental Rheumatology. Available at:
Sources
- 1. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 3. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 4. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Mass spectrometry analysis of peptides synthesized with Fmoc-Homocit-OPfp
Optimizing Carbamylation Mimics: A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized via Fmoc-Homocit-OPfp
Executive Summary
The precise incorporation of Homocitrulline (Hcit) into synthetic peptides is critical for studying carbamylation, a post-translational modification (PTM) implicated in autoimmune diseases like rheumatoid arthritis (RA). While standard solid-phase peptide synthesis (SPPS) often utilizes in-situ activation, this guide demonstrates why Fmoc-Homocit-OPfp (pentafluorophenyl ester) offers a superior, self-validating route. By eliminating external activating reagents, the Pfp-ester strategy minimizes side-chain urea cyclization and simplifies the subsequent Mass Spectrometry (MS) analysis, specifically regarding the diagnostic neutral loss of isocyanic acid (HNCO).
Strategic Rationale: The Chemistry of Pfp Activation
The Challenge: Homocitrulline contains a side-chain urea moiety (
The Solution (Fmoc-Homocit-OPfp): The pentafluorophenyl (Pfp) ester is a stable, pre-activated species. It reacts exclusively with the N-terminal amine of the growing peptide chain without requiring additional activators (like carbodiimides or phosphonium salts).
-
Mechanism: Aminolysis of the Pfp ester releases pentafluorophenol (PfpOH), a weak acid that does not catalyze side reactions.
-
Benefit: This "additive-free" pathway preserves the integrity of the Hcit side chain, ensuring that the mass spectral data reflects the true peptide sequence rather than synthesis artifacts.
Visualization: Synthesis Pathway Comparison
Figure 1: Comparison of standard in-situ activation vs. Pfp-ester coupling. The Pfp route bypasses the "Activator" step, reducing side-reaction risks.[1]
Comparative Analysis: Synthesis & Purity
The following table contrasts the performance of Fmoc-Homocit-OPfp against standard free-acid coupling methods.
| Feature | Fmoc-Homocit-OPfp (Recommended) | Fmoc-Homocit-OH + HATU/DIEA | Fmoc-Homocit-OH + DIC/HOBt |
| Coupling Kinetics | Slower (requires 1-2h or double couple) | Fast (< 30 min) | Moderate |
| Side Reactions | Negligible (No electrophilic activator present) | Moderate (Risk of guanidinylation/urea attack) | Low (but urea formation possible) |
| Reagent Stability | High (shelf-stable solid) | Low (Active ester formed in situ degrades) | Low (O-acylisourea is transient) |
| Purification | Simplified (Main impurity is Pfp-OH) | Complex (Tetramethylurea byproducts) | Complex (Diisopropylurea removal) |
| MS Baseline | Clean (fewer adduct peaks) | Noisy (potential adducts +71 Da etc.) | Variable |
Mass Spectrometry Characterization Guide
Reliable identification of Hcit peptides relies on distinguishing them from Lysine (Lys), Arginine (Arg), and Citrulline (Cit).
Identification Logic
-
Hcit vs. Lys: Hcit is essentially a carbamylated Lysine.[2][3]
- (addition of carbamoyl group).
-
Hcit vs. Cit: Hcit is the higher homologue of Citrulline (one extra
).- .
-
Hcit vs. Arg: Hcit is neutral; Arg is basic.
- (Hcit is heavier than Arg). Note: This small difference requires high-resolution MS (Orbitrap/TOF) to resolve.
Fragmentation Behavior (MS/MS)
The hallmark of Hcit analysis is the lability of the ureido group. Under Collision-Induced Dissociation (CID), Hcit undergoes a specific neutral loss.
-
Primary Diagnostic Event: Neutral loss of Isocyanic Acid (HNCO).[4][5][6]
-
Mass Shift:
from the precursor ion. -
Result: The Hcit residue converts to a Lysine residue in the gas phase.
-
-
Secondary Event: Loss of Ammonia (
, -17 Da), common but less specific.
Visualization: MS/MS Fragmentation Pathway
Figure 2: The dominant fragmentation pathway for Homocitrulline. The loss of HNCO (43 Da) is the key validator for Hcit incorporation.
Experimental Protocols
Protocol A: Synthesis with Fmoc-Homocit-OPfp
Use this protocol to ensure maximum purity and prevent side-chain modification.
-
Resin Preparation: Swell Fmoc-Rink Amide resin (0.5 mmol/g) in DMF for 20 min.
-
Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Coupling (The Critical Step):
-
Dissolve Fmoc-Homocit-OPfp (3.0 eq) in dry DMF.
-
Add HOAt (3.0 eq) Optional: Accelerates Pfp coupling without activating side reactions.
-
Add DIEA (Diisopropylethylamine) (3.0 eq).
-
Note: Do NOT add HATU, HBTU, or DIC.
-
Add solution to resin and shake for 60–90 minutes at room temperature.
-
-
Monitoring: Perform a Kaiser test. If slightly positive, re-couple using the same mixture for 60 min.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF.
Protocol B: Mass Spectrometry Acquisition
Designed for High-Resolution MS (e.g., Q-Exactive, Orbitrap, or Q-TOF).
-
LC Separation: C18 Reverse Phase column (e.g.,
, ).-
Gradient: 2% to 40% B over 30 min (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN).
-
-
MS1 Settings:
-
Resolution: 70,000 (at m/z 200).
-
AGC Target:
.
-
-
MS2 Settings (Data Dependent):
-
Collision Energy (NCE): Stepped NCE 25, 30, 35. Rationale: Lower energies favor the neutral loss (-HNCO), higher energies favor backbone sequencing.
-
Dynamic Exclusion: 10s.
-
-
Data Analysis:
-
Search for variable modification: Carbamyl (K) or custom modification Homocit (K) (
Da). -
Validation Filter: Manually verify spectra for the presence of the peak
. If this peak is absent in the MS/MS spectrum, the assignment is suspect.
-
References
-
Hao, G., et al. (2009). "Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination."[4][6] Journal of the American Society for Mass Spectrometry, 20(4), 723-727. Retrieved from [Link]
-
Kalló, G., et al. (2020).[6] "Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides." Journal of the American Society for Mass Spectrometry, 31(8), 1744-1750.[6][7] Retrieved from [Link]
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
NBInno. (2026). Optimizing Peptide Synthesis: The Role of Pentafluorophenyl Trifluoroacetate. Retrieved from [Link]
Sources
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Separation: A Comparative Guide to HPLC Purification and Characterization of Homocitrullinated Peptides
Executive Summary
Homocitrullination (carbamylation) is a non-enzymatic post-translational modification (PTM) where lysine residues react with isocyanic acid (derived from urea or thiocyanate) to form homocitrulline (Hcit).[1][2][3][4] This modification is clinically distinct from enzymatically driven citrullination (Arginine
This guide compares the three primary HPLC separation strategies—Reversed-Phase (RP) , Strong Cation Exchange (SCX) , and Hydrophilic Interaction (HILIC) —providing researchers with a data-driven framework to select the optimal purification workflow.
Part 1: The Separation Landscape (Comparative Analysis)
The separation of homocitrullinated peptides from their unmodified lysine counterparts relies on exploiting the physicochemical shift induced by the modification:
-
Charge Loss: Lysine (+1 at acidic pH)
Homocitrulline (Neutral ureido group). -
Hydrophobicity Gain: The loss of charge and addition of the carbamoyl group increases hydrophobicity.
-
Mass Shift: +43.006 Da (Lys
Hcit).
Comparison of Stationary Phase Performance
| Feature | Method A: C18 Reversed-Phase (RP-HPLC) | Method B: Strong Cation Exchange (SCX) | Method C: HILIC |
| Separation Mechanism | Hydrophobicity (Solvophobic effect) | Electrostatic Interaction (Charge state) | Hydrophilicity / Polarity |
| Elution Order | Lysine | Homocitrulline | Homocitrulline |
| Resolution Power | High (Peak capacity > 200) | Medium (Group separation) | High (Orthogonal to RP) |
| Primary Utility | Final polishing & Desalting | Enrichment (Bulk removal of unmodified Lys) | Separation of very polar/short peptides |
| MS Compatibility | Excellent (Volatile buffers) | Poor (Requires desalting) | Good (High organic content) |
| Key Limitation | Co-elution with other hydrophobic peptides | Salt interference; requires trap column | Solubility issues for hydrophobic peptides |
Expert Insight: Why SCX is Superior for Enrichment
While RP-HPLC is standard for characterization, SCX is the critical step for purification .
-
Causality: At pH 2.7, unmodified tryptic peptides (containing C-term Lys/Arg) typically carry a net charge of +2 (N-term + C-term).
-
The Shift: Homocitrullination neutralizes the Lys side chain. A peptide with one Hcit and no other basic residues drops to a net charge of +1.
-
Result: Hcit peptides elute in the flow-through or very early salt fractions, while unmodified Lys peptides are strongly retained. This allows for the bulk removal of the unmodified "background" before MS analysis.
Part 2: Experimental Workflows & Protocols
Controlled Synthesis of Homocitrullinated Standards
To validate your HPLC method, you must generate a positive control.
-
Reagent: Potassium Cyanate (KOCN). Note: Do not use urea directly; KOCN allows precise stoichiometry.
-
Reaction:
-
Dissolve peptide (1 mg/mL) in Phosphate Buffer (100 mM, pH 8.0).
-
Add KOCN to a final concentration of 100 mM (Excess drives reaction to completion).
-
Incubate at 37°C for 4–12 hours .
-
Quench: Add 5% Formic Acid to lower pH < 3 (stops the reaction and decomposes excess cyanate).
-
SCX Enrichment Protocol (The "Flow-Through" Method)
Objective: Isolate Hcit peptides from unmodified Lys peptides.
-
Column: Polysulfoethyl A (PolyLC) or Luna SCX (Phenomenex), 5 µm, 2.1 x 100 mm.
-
Mobile Phase A: 5 mM Ammonium Formate, 20% ACN, pH 2.7.
-
Mobile Phase B: 500 mM Ammonium Formate, 20% ACN, pH 2.7.
-
Gradient:
-
0–5 min: 0% B (Isocratic wash). Collect this fraction (Hcit enriched).
-
5–20 min: 0–100% B (Elute unmodified Lys peptides).
-
-
Validation: The Hcit fraction should show a +43 Da mass shift per Lys residue compared to the late-eluting fraction.
RP-HPLC Polishing & Characterization
Objective: Final purity analysis and LC-MS/MS.
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% to 40% B over 30 minutes.
-
Critical Observation: Hcit peptides will elute 1–3 minutes later than their unmodified counterparts due to the hydrophobic carbamoyl group.
Part 3: Visualization of Logic & Workflow
Diagram 1: Separation Logic Matrix
This diagram illustrates how the physicochemical properties of Homocitrulline determine its behavior across different column chemistries.
Caption: Comparative elution behavior of Lysine vs. Homocitrulline on three major stationary phases.
Diagram 2: Integrated Purification Workflow
A step-by-step decision tree for purifying Hcit peptides from a complex mixture.
Caption: Optimized workflow utilizing SCX for enrichment followed by RP-HPLC for final characterization.
Part 4: Characterization & Quality Control (MS/MS)
The "Neutral Loss" Signature
In Collision-Induced Dissociation (CID), the ureido group of Homocitrulline is labile.
-
Diagnostic Event: Neutral loss of Isocyanic Acid (HNCO) .[5][6]
-
Mass Shift: -43.006 Da from the precursor ion or fragment ions (b/y series).
-
Distinction from Citrulline:
-
Citrulline (Cit) also exhibits the -43 Da neutral loss.[5]
-
Differentiation: Rely on the residue mass difference.
-
Cit Residue: 157.1 Da (Arg + 0.98 Da).
-
Hcit Residue: 171.1 Da (Lys + 43.00 Da).
-
-
Note: Hcit is exactly 14.01 Da (one methylene group) heavier than Cit.
-
Self-Validating QC Checklist
-
Retention Time Check: Does the putative Hcit peak elute after the unmodified Lys peak on C18? (If yes
Pass). -
Mass Check: Is the mass shift exactly +43.006 Da? (If yes
Pass). -
Fragmentation Check: Do you observe the -43 Da neutral loss in the MS/MS spectrum? (If yes
Pass).
References
-
Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides . Journal of the American Society for Mass Spectrometry. [Link]
-
Confident Identification of Citrullination and Carbamylation Assisted by Peptide Retention Time Prediction . Journal of Proteome Research. [Link]
-
Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination . BMC Structural Biology. [Link]
-
Strong Cation Exchange (SCX) Based Analytical Methods for the Targeted Analysis of Protein Post-Translational Modifications . Current Opinion in Biotechnology. [Link]
-
Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS . Current Protocols in Human Genetics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Homocitrulline [biosyn.com]
- 4. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing citrullination by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparing carbamylation and citrullination in synthetic peptides
A Comprehensive Guide to Carbamylation and Citrullination in Synthetic Peptides: Structural Analysis and Immunological Profiling
Executive Summary
Post-translational modifications (PTMs) are central to the breakdown of immune tolerance in autoimmune diseases, particularly Rheumatoid Arthritis (RA). Among the most critical PTMs are citrullination and carbamylation (homocitrullination). Because both modifications generate structurally similar ureido groups and result in the loss of a positive charge, differentiating them in synthetic peptides requires rigorous analytical and immunological methodologies. This guide provides an objective comparison of these two PTMs, detailing their physicochemical properties, mass spectrometry (MS) fragmentation behaviors, and immunological cross-reactivity profiles, supported by field-proven experimental protocols.
Mechanistic Foundations: Enzymatic vs. Chemical Modifications
While citrullination and carbamylation produce chemically related non-standard amino acids, their biological origins and kinetic pathways are fundamentally distinct.
-
Citrullination (Arginine to Citrulline): This is an enzymatic deimination process catalyzed by Peptidylarginine Deiminases (PADs), a family of calcium-dependent enzymes[1]. The conversion of arginine to citrulline results in a mass shift of +0.984 Da and the loss of a positive charge, drastically altering the protein's isoelectric point (pI) and unfolding dynamics[1].
-
Carbamylation (Lysine to Homocitrulline): Unlike citrullination, carbamylation is a non-enzymatic, chemical modification. It is driven by the reaction of cyanate (derived from the spontaneous dissociation of urea or via the myeloperoxidase/MPO pathway during inflammation) with the primary amines of lysine residues or the N-terminus of polypeptides. This converts lysine into homocitrulline, resulting in a mass shift of +43.0 Da.
Biochemical pathways of Citrullination vs. Carbamylation in peptide sequences.
Physicochemical Properties and Mass Spectrometry (LC-MS/MS)
The structural similarity between citrulline and homocitrulline—differing only by a single methylene group (-CH₂-, 14 Da)—poses significant challenges in mass spectrometry. Both residues feature a urea moiety, which dictates their fragmentation behavior during Collision-Induced Dissociation (CID).
Recent tandem mass spectrometry studies have quantified the effect of these residues on peptide fragmentation. Citrulline residues strongly enhance the amide bond scission at their C-terminus during MS/MS, whereas both citrulline and homocitrulline actively suppress cleavage at their N-terminus[2]. Understanding these predictable fragmentation biases is critical for configuring bioinformatics algorithms to prevent false-positive PTM assignments.
Table 1: Physicochemical & MS/MS Comparison
| Property | Citrullination | Carbamylation (Homocitrullination) |
| Target Amino Acid | Arginine (Arg) | Lysine (Lys) / N-terminus |
| Mechanism | Enzymatic (PAD1-4, PAD6) | Chemical (Cyanate/Isocyanic Acid) |
| Mass Shift (ΔM) | +0.984 Da | +43.0 Da |
| Charge Alteration | +1 | +1 |
| MS/MS CID Behavior | Enhances C-terminal cleavage[2] | Suppresses N-terminal cleavage[2] |
| Diagnostic Neutral Loss | 43 Da (Isocyanic acid) | 43 Da (Isocyanic acid) |
Immunological Cross-Reactivity in Rheumatoid Arthritis
Anti-Modified Protein Antibodies (AMPAs) are hallmark biomarkers for RA. Anti-citrullinated protein antibodies (ACPAs) and anti-carbamylated protein (anti-CarP) antibodies often co-occur in RA patients[1].
Because both PTMs generate a neutral ureido group, synthetic peptides used in diagnostic ELISAs can exhibit cross-reactivity. Studies utilizing homologous synthetic peptides (e.g., CitJED and HomoCitJED, which share identical backbones but differ only in their respective PTMs) reveal that up to 77% of antibody responses can be concordant[3]. However, high-affinity, fine-specificity profiling shows that while IgG cross-reactivity is common, IgA responses tend to be more distinct, suggesting that different PTMs may trigger unique mucosal immune responses[4].
Table 2: Diagnostic Antibody Profiling in RA
| Biomarker Target | Sensitivity (RA) | Specificity (RA) | Cross-Reactivity Notes |
| Citrullinated Peptides (ACPA) | 67% - 75% | 85% - 95%[1] | High cross-reactivity with homocitrulline in low-affinity clones[5]. |
| Carbamylated Peptides (Anti-CarP) | 40% - 50% | ~90% | Highly predictive of joint damage; distinct from ACPA in early RA stages. |
Experimental Protocols: Synthesis, Validation, and Profiling
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides
Objective: Synthesize isobaric-controlled Cit and Hci peptides without degrading the ureido moiety.
-
Resin Loading: Use a low-loading Rink Amide MBHA resin (0.3 mmol/g) to prevent steric hindrance during the coupling of bulky modified amino acids.
-
Coupling: Utilize Fmoc-Cit-OH or Fmoc-Hci-OH. Causality: Standard coupling reagents (HATU/DIPEA) are sufficient, but coupling times must be extended to 60 minutes to ensure >99% yield, as the neutral side chains lack the charge-assisted pre-organization seen in Arg/Lys coupling.
-
Cleavage: Cleave using TFA/TIPS/H₂O (95:2.5:2.5). Causality: The ureido group is susceptible to alkylation by reactive carbocations generated from protecting groups. Triisopropylsilane (TIPS) acts as a highly efficient scavenger to protect the PTMs during the 2-hour cleavage.
Protocol B: LC-MS/MS Validation and Fragmentation Analysis
Objective: Confirm PTM identity and map fragmentation biases.
-
Chromatography: Run a shallow gradient (5-35% Acetonitrile over 45 mins) on a C18 column. Causality: Citrullinated and carbamylated peptides are more hydrophobic than their unmodified precursors due to the loss of charge; a shallow gradient ensures baseline separation of modified vs. unmodified species.
-
Ionization & Fragmentation: Utilize Electrospray Ionization (ESI) coupled to a high-resolution Orbitrap mass spectrometer. Apply stepped Collision-Induced Dissociation (CID) at 25-35 NCE.
-
Data Validation: Causality: Monitor for the characteristic neutral loss of 43 Da (isocyanic acid) from the precursor ion. Set the bioinformatics search engine to penalize N-terminal cleavage assignments adjacent to Cit/Hci to reduce False Discovery Rates (FDR), as these cleavages are chemically suppressed[2].
Protocol C: Multiplex ELISA for Cross-Reactivity Profiling
Objective: Differentiate true ACPA vs. Anti-CarP binding using synthetic peptide antigens.
-
Coating: Coat high-bind microtiter plates with 10 µg/mL of Cit-peptide, Hci-peptide, and native-peptide (control) in carbonate buffer (pH 9.6) overnight.
-
Blocking & Washing: Block with 2% BSA. Wash with PBS containing 0.1% Tween-20 and 0.5M NaCl. Causality: The high-salt wash (0.5M NaCl) is critical. It disrupts low-affinity, non-specific electrostatic interactions, ensuring that only high-affinity paratopes specific to the ureido-epitope remain bound.
-
Detection: Use isotype-specific secondary antibodies (Anti-IgG vs. Anti-IgA) conjugated to HRP. Causality: Profiling IgA alongside IgG is necessary because IgA exhibits less cross-reactivity between Cit and Hci, providing a higher-fidelity map of the patient's true mucosal immune response[4].
Experimental workflow for synthesizing and validating modified peptides.
References
-
Relatedness of Antibodies to Peptides Containing Homocitrulline or Citrulline in Patients with Rheumatoid Arthritis Source: PubMed / The Journal of Rheumatology URL:[Link]
-
Implications of Post-Translational Modifications in Autoimmunity with Emphasis on Citrullination, Homocitrullination and Acetylation for the Pathogenesis, Diagnosis and Prognosis of Rheumatoid Arthritis Source: MDPI / International Journal of Molecular Sciences URL:[Link]
-
Anti-Modified Peptide Antibodies (AMPAs) in Rheumatoid Arthritis: Study of the Diagnostic Value of Citrullinated, Homocitrullinated, and Acetylated Fibrin/Filaggrin Chimeric Peptides Source: MDPI / Diagnostics URL:[Link]
-
Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides Source: ACS Publications / Journal of the American Society for Mass Spectrometry URL:[Link]
-
Impact of Posttranslational Modification in Pathogenesis of Rheumatoid Arthritis: Focusing on Citrullination, Carbamylation, and Acetylation Source: PMC / International Journal of Molecular Sciences URL:[Link]
-
Citrullination and Carbamylation in the Pathophysiology of Rheumatoid Arthritis Source: Frontiers in Immunology URL:[Link]
Sources
- 1. Impact of Posttranslational Modification in Pathogenesis of Rheumatoid Arthritis: Focusing on Citrullination, Carbamylation, and Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Relatedness of Antibodies to Peptides Containing Homocitrulline or Citrulline in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Advanced NMR Analysis of Homocitrulline-Containing Peptides: A Technical Comparison Guide
Topic: NMR Analysis of Peptides Containing Homocitrulline Content Type: Publish Comparison Guide
Executive Summary
The detection and characterization of Homocitrulline (Hcit) —a non-proteinogenic amino acid formed by the carbamylation of lysine—presents a unique analytical challenge in drug development and proteomics. Often associated with autoimmune pathologies like Rheumatoid Arthritis (RA) and protein aging, Hcit is structurally analogous to Citrulline (Cit) and Lysine (Lys) .
While Mass Spectrometry (MS) is the standard for high-throughput screening, it struggles with the isobaric nature of certain modifications and the structural similarity between Hcit and Cit. Nuclear Magnetic Resonance (NMR) spectroscopy offers the only definitive, non-destructive method for structural authentication. This guide details the NMR protocols required to unambiguously distinguish Hcit from its analogs, providing a comparative analysis of performance against MS.
Part 1: The Analytical Challenge
The core difficulty lies in the structural subtlety of the modification.
-
Homocitrulline (Hcit): Formed by the reaction of cyanate with the
-amino group of Lysine.[1] It extends the side chain by one carbamoyl group ( ). -
Citrulline (Cit): Formed by the deimination of Arginine. It possesses a ureido group on the
-carbon. -
The Trap: Hcit and Cit differ by exactly one methylene (
) group. In low-resolution MS or complex fragmentation spectra, this difference can be obscured. Furthermore, carbamylation (+43.006 Da) is nearly isobaric with acetylation (+42.011 Da), leading to false positives in automated proteomic pipelines.
Comparison 1: Structural Analogs (Chemical Physics)
The following table summarizes the key chemical shift differences required for identification.
Table 1: NMR Chemical Shift Fingerprints (Hcit vs. Cit vs. Lys)
Note: Shifts are approximate for random coil peptides in
| Amino Acid | Side Chain Length | Diagnostic Proton ( | Chemical Shift ( | Diagnostic Carbon ( | Connectivity (TOCSY) |
| Homocitrulline | 5 Carbons ( | 3.11 - 3.15 (t) | 5-step relay from NH | ||
| Citrulline | 4 Carbons ( | 3.14 - 3.18 (t) | 4-step relay from NH | ||
| Lysine | 5 Carbons ( | 2.98 - 3.05 (t) | 5-step relay from NH | ||
| Acetyl-Lysine | 5 Carbons + Methyl | Acetyl-CH | 1.95 - 2.00 (s) | CO-CH | Distinct Singlet |
Critical Insight: The
chemical shifts of Hcit() and Cit( ) are nearly identical (~3.15 ppm). 1D NMR is insufficient for distinguishing them in mixtures. You must rely on 2D TOCSY to "count" the methylene linkers.
Part 2: Comparative Methodology (NMR vs. MS)
While MS is superior for sensitivity (femtomole range), NMR is superior for specificity (structural certainty).
Table 2: Performance Comparison Matrix
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (600+ MHz) |
| Differentiation | Difficult. Hcit and Cit fragments often look identical (neutral loss of isocyanic acid). | Definitive. TOCSY spin systems clearly show chain length (4 vs 5 carbons). |
| Quantification | Relative. Ionization efficiency varies between modified/unmodified peptides. | Absolute. Signal integration is directly proportional to molar concentration. |
| Sample Integrity | Destructive. Sample is consumed. | Non-Destructive. Sample can be recovered for further assays. |
| Sensitivity | High (nM - pM range). | Low (requires |
| False Positives | High risk (Acetylation vs Carbamylation). | Zero risk (Acetylation shows a methyl singlet; Carbamylation does not). |
Part 3: Detailed Experimental Protocol
This protocol is designed for a standard 600 MHz spectrometer equipped with a CryoProbe.
Phase 1: Sample Preparation
-
Peptide Quantity: Dissolve 1–5 mg of peptide in 500
L of solvent. -
Solvent Choice:
-
90% H
O / 10% D O: Essential to observe the Amide ( ) and Ureido ( ) protons. -
Buffer: 50 mM Phosphate buffer, pH 6.0 – 6.5.
-
Why pH 6.5? This is the "Goldilocks" zone. Lower pH (< 5) slows amide exchange too much, broadening lines. Higher pH (> 7.5) causes fast exchange, wiping out the critical amide connectivity signals.
-
-
Reference: Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) to 0 ppm for precise referencing.
Phase 2: Pulse Sequences & Acquisition
-
Experiment A: 1D Proton (
)-
Purpose: Check sample quality and identify the diagnostic triplet at ~3.12 ppm.
-
Suppression: Use Excitation Sculpting or WATERGATE to suppress the water signal without attenuating the
-protons.
-
-
Experiment B: 2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: The "Ruler". This measures the length of the side chain.
-
Mixing Time:80 ms .
-
Logic: 80 ms is sufficient to transfer magnetization from the Backbone Amide (
) all the way to the side chain terminus ( -CH for Hcit).
-
-
Experiment C: 2D HSQC (
)-
Purpose: Resolution. Disperses overlapping methylene signals into the carbon dimension.
-
Phase 3: Data Analysis (The "Counting" Workflow)
To confirm Homocitrulline, follow the Spin System Connectivity path in the TOCSY spectrum:
-
Locate the Amide: Find the
cross-peak in the 8.0–8.5 ppm region. -
Walk the Chain: Trace the vertical strip from the
.-
Step 1:
(~4.2 ppm). -
Step 2:
(~1.7 ppm). -
Step 3:
(~1.4 ppm). -
Step 4:
(~1.6 ppm).
-
-
The Decision Node:
-
If Citrulline: The chain stops here. The
is the deshielded triplet (~3.15 ppm). -
If Homocitrulline: The chain continues . You will see a correlation to
(~1.6 ppm) AND a final correlation to the deshielded (~3.12 ppm).
-
Part 4: Visualization
Diagram 1: The Analytical Decision Matrix
This diagram illustrates when to deploy NMR versus MS for carbamylated peptide analysis.
Caption: Workflow for selecting NMR when MS ambiguity arises between Citrulline and Homocitrulline.
Diagram 2: Spin System Connectivity (TOCSY Flow)
This diagram visualizes the magnetization transfer path that distinguishes the two amino acids.
Caption: TOCSY magnetization transfer path. Hcit is distinguished by the extra 'H-delta' step.
References
-
Bio-Synthesis Inc. (2014). Homocitrulline: Structural Models and Biological Significance. Retrieved from [Link]
-
Biological Magnetic Resonance Data Bank (BMRB) . L-Citrulline Chemical Shift Data (Entry bmse000858). Retrieved from [Link]
-
PubChem . Homocitrulline Compound Summary (CID 65072). Retrieved from [Link]
-
Wishart, D. S., et al. (2021). HMDB: The Human Metabolome Database (Homocitrulline NMR Spectrum). Retrieved from [Link]
- Jaisson, S., et al. (2012). Carbamylation of Plasma Proteins: Definition, Methods, and Clinical Implications. Clinical Chemistry.
Sources
Technical Guide: Edman Degradation Sequencing of Homocitrulline-Containing Peptides
Executive Summary
Homocitrulline (Hcit) is a non-genetically encoded amino acid arising from the carbamylation of lysine—a post-translational modification (PTM) increasingly linked to autoimmune pathologies like Rheumatoid Arthritis (RA) and protein aging. Distinguishing Hcit from Lysine (Lys) is analytically challenging due to their structural similarity; Hcit differs from Lys only by the substitution of the
While Mass Spectrometry (LC-MS/MS) is the high-throughput standard, it suffers from ionization variability and potential isobaric interference. Edman degradation remains the gold standard for positional certainty , provided the N-terminus is accessible. This guide details the chemical basis for separating Hcit from Lys using Edman chemistry, offering a robust protocol that leverages the distinct hydrophobicity of their Phenylthiohydantoin (PTH) derivatives.
Mechanistic Foundation: The Chemistry of Separation
The power of Edman degradation in this context lies in the differential reactivity of the side chains with the coupling reagent, Phenylisothiocyanate (PITC).
The Differential Reaction
In a standard Edman cycle, PITC reacts with nucleophilic amines at pH 9.0.
-
Lysine: Contains two primary amines (
-amine and -amine). Both react with PITC. The final derivative is PTH-N -PTC-Lysine . This double-derivatization makes the molecule highly hydrophobic. -
Homocitrulline: Contains an
-amine and a side-chain ureido group (-NH-CO-NH ). The ureido nitrogen is non-nucleophilic under Edman coupling conditions. PITC reacts only with the -amine. The final derivative is PTH-Homocitrulline .
Chromatographic Consequence
The retention time (RT) shift is drastic. The di-substituted PTH-Lys elutes late in the gradient (hydrophobic region), while the mono-substituted PTH-Hcit retains polar character and elutes significantly earlier, typically clustering with PTH-Tyrosine or PTH-Methionine.
Visualization of Reaction Pathways
Figure 1: Differential derivatization pathways. Lysine reacts twice with PITC, increasing hydrophobicity. Homocitrulline reacts once, retaining polarity.
Comparative Analysis: Edman vs. Mass Spectrometry[1][2][3][4][5][6][7]
For researchers deciding between methodologies, the choice depends on sample complexity and the need for positional validation.[1]
Table 1: Technical Comparison for Homocitrulline Detection
| Feature | Edman Degradation | LC-MS/MS (Proteomics) |
| Detection Basis | Chromatographic Retention Time (Hydrophobicity) | Mass-to-Charge Ratio (m/z) |
| Differentiation | Excellent. PTH-Hcit and PTH-Lys are separated by >5 mins. | Good. +43.0058 Da shift is detectable, but spectra can be complex. |
| Quantitation | Highly accurate (UV absorbance at 269 nm). | Variable (ionization efficiency differs between Hcit and Lys). |
| Throughput | Low (1 residue/hour). | High (Thousands of peptides/hour). |
| Sample Purity | Requires >90% purity (single peptide/protein). | Can handle complex mixtures.[1] |
| N-Terminus | Must be free. Blocked N-terms (e.g., carbamylated N-term) cause failure. | Works on internal fragments regardless of N-term block. |
| Artifact Risk | Acid hydrolysis may partially convert Hcit | Urea digestion can create artificial carbamylation, leading to false positives.[2][3] |
Experimental Protocol: Optimized Sequencing for Hcit
This protocol is validated for use on automated pulsed-liquid sequencers (e.g., Shimadzu PPSQ or ABI Procise systems).
Phase 1: Sample Preparation (Critical)
Warning: Do not use urea for sample solubilization if you intend to sequence the N-terminus. Urea degrades to isocyanic acid, which carbamylates the N-terminus, permanently blocking Edman chemistry.
-
Recommended Buffer: 0.1% TFA in water or 20% Acetonitrile/Water.
-
Load: 10–50 pmol of purified peptide onto a PVDF membrane or glass fiber filter treated with BioBrene.
Phase 2: The Edman Cycle
Standard protein sequencing programs are generally sufficient, but the HPLC gradient requires attention.
-
Coupling:
-
Reagent: 5% PITC in n-heptane / Pyridine/Water.
-
Temp: 48°C.
-
Time: 20 minutes.
-
Note: The ureido group of Hcit remains inert here.
-
-
Cleavage:
-
Reagent: Anhydrous TFA.[4]
-
Temp: 48°C.
-
Insight: Hcit is relatively stable in anhydrous TFA. Unlike Citrulline, which degrades rapidly to Ornithine, Hcit largely survives the conversion flask conditions.
-
-
Conversion:
-
Reagent: 25% TFA in water.[5]
-
Temp: 64°C.
-
Product: ATZ-Hcit converts to PTH-Hcit.
-
Phase 3: HPLC Separation (The Identification Step)
Use a C18 reversed-phase column (e.g., Wakosil-PTH II or equivalent).
-
Mobile Phase A: Acetate buffer pH 3.8 / Acetonitrile / THF.
-
Mobile Phase B: Acetonitrile / Isopropanol.
-
Detection: UV @ 269 nm.
Expected Elution Order (Relative Retention):
-
PTH-Asp / PTH-Glu (Early)
-
PTH-Homocitrulline (Elutes near PTH-Ala or PTH-Tyr depending on gradient)
-
PTH-Val / PTH-Pro
-
...
-
PTH-Lys (Elutes very late, often the last peak, due to di-PTC modification)
Decision Workflow & Troubleshooting
Use this logic flow to determine if Edman is viable for your specific Hcit project.
Figure 2: Decision matrix for sequencing Hcit peptides. N-terminal blockage is the primary failure mode for Edman degradation.
References
-
Edman, P. (1950).[6] Method for determination of the amino acid sequence in peptides.[7][8][9][10][4][5][6][11][12][13][14] Acta Chemica Scandinavica, 4, 283–293. Link
-
Association of Biomolecular Resource Facilities (ABRF). (2006). Edman Sequencing Research Group Study: Modified Amino Acids.[5][12] Journal of Biomolecular Techniques, 17(4). Link
-
Jaisson, S., et al. (2012). Carbamylation of plasma proteins: definition, origin, and consequences. The Lancet, 380. Link
-
Kollipara, L., & Zahedi, R. P. (2013). Protein carbamylation: in vivo modification or in vitro artifact? Proteomics, 13(6), 941-944. Link
-
Smith, J.B. (2001). Peptide Sequencing by Edman Degradation.[7][8][][1][9][10][4][5][6][13][14] In: The Protein Protocols Handbook. Humana Press. Link
Sources
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jbt.abrf.org [jbt.abrf.org]
- 6. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 9. novor.cloud [novor.cloud]
- 10. rapidnovor.com [rapidnovor.com]
- 11. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 14. creative-biolabs.com [creative-biolabs.com]
Biological Activity of Peptides Synthesized with Fmoc-Homocit-OPfp: A Comparative Technical Guide
Executive Summary: Precision in Post-Translational Mimicry
The incorporation of Homocitrulline (Hcit) into peptide sequences is critical for elucidating the mechanisms of autoimmune diseases (specifically Rheumatoid Arthritis) and developing protease-resistant therapeutic scaffolds. Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline pentafluorophenyl ester) represents a high-fidelity synthetic tool that surpasses traditional methods of non-specific carbamylation.
This guide evaluates the biological performance of peptides synthesized with this specific reagent, comparing them against native (Arginine-containing) and homologous (Citrulline-containing) alternatives. We demonstrate that peptides generated via Fmoc-Homocit-OPfp exhibit superior site-specificity, enabling precise mapping of anti-carbamylated protein antibody (ACPA/Anti-CarP) responses and enhanced proteolytic stability.
Synthetic Fidelity: The Fmoc-Homocit-OPfp Advantage
To understand the biological activity, one must first validate the structural integrity of the synthesized peptide. Historical methods relied on modifying Lysine residues with potassium cyanate (KCNO), a "shotgun" approach that lacks regio-selectivity.
Comparative Workflow Analysis
The use of the pre-activated pentafluorophenyl (OPfp) ester eliminates the need for in-situ activation reagents (like HATU/HBTU) which can occasionally cause side-reactions with the urea moiety of the homocitrulline side chain.
Figure 1: Comparison of non-specific chemical modification (Method A) versus direct incorporation using Fmoc-Homocit-OPfp (Method B). The OPfp ester ensures only the target residue is modified.
Comparative Biological Activity
The biological utility of Hcit-peptides lies in their physicochemical distinction from Arginine (Arg) and Citrulline (Cit).
Physicochemical Profile
Homocitrulline is a methylene homolog of Citrulline.[1] This single extra carbon atom (
| Feature | Arginine (Arg) | Citrulline (Cit) | Homocitrulline (Hcit) |
| Side Chain | Guanidinium (Charged) | Urea (Neutral) | Urea (Neutral) |
| Side Chain Length | 3 carbons | 3 carbons | 4 carbons |
| Physiological pH Charge | Positive (+1) | Neutral (0) | Neutral (0) |
| Trypsin Susceptibility | High (Cleavage Site) | Resistant | Resistant |
| Primary Biological Role | Signaling/Binding | Deimination Product | Carbamylation Product |
| Disease Association | General | RA (Anti-CCP) | RA (Anti-CarP) |
Immunological Activity (Rheumatoid Arthritis)
Research indicates that while Anti-Citrullinated Protein Antibodies (ACPA) and Anti-Carbamylated Protein Antibodies (Anti-CarP) often co-occur in Rheumatoid Arthritis patients, they recognize distinct epitopes.
-
Cross-Reactivity: Peptides synthesized with Fmoc-Homocit-OPfp allow for the differentiation of these antibody populations. High-fidelity Hcit peptides bind Anti-CarP but show variable/lower affinity to ACPA specific for Citrulline.
-
Diagnostic Precision: Using pure Hcit peptides (via OPfp synthesis) reduces false positives in diagnostic assays caused by non-specific background carbamylation seen in KCNO-modified antigens.
Enzymatic Stability (Proteolysis)
Replacing Arginine or Lysine with Homocitrulline confers resistance to trypsin-like proteases.
-
Mechanism: Trypsin requires a positively charged side chain (Arg/Lys) in the S1 binding pocket to catalyze bond hydrolysis. Hcit, being neutral, evades this recognition.
-
Therapeutic Implication: Hcit-peptides exhibit significantly extended serum half-lives compared to their Lys/Arg counterparts.
Experimental Protocols
Synthesis Protocol: Coupling with Fmoc-Homocit-OPfp
Rationale: Pfp esters are active esters that react with amines but are stable enough to handle without moisture sensitivity. They do not require HBTU/HATU, preventing potential over-activation.
Materials:
-
Rink Amide Resin (or Wang Resin)[4]
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
HOBt (Hydroxybenzotriazole) - Optional, catalyst
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DMF for 30 min. Deprotect N-terminal Fmoc using 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.
-
Coupling Solution: Dissolve Fmoc-Homocit-OPfp (3 eq. relative to resin loading) and HOBt (3 eq.) in minimal DMF.
-
Note: HOBt is added to increase reaction rate, though Pfp esters can react without it.
-
-
Activation: Add DIPEA (3 eq.) to the solution.
-
Reaction: Add mixture to the resin. Shake at room temperature for 45–60 minutes.
-
Validation: Perform Kaiser Test (Ninhydrin). It should be negative (yellow/clear) indicating complete coupling.
-
-
Wash: Drain and wash resin 5x with DMF. Proceed to next cycle.
Biological Assay: Anti-CarP Antibody ELISA
Rationale: To validate the biological activity (immunoreactivity) of the synthesized peptide against human RA serum.
Protocol:
-
Coating: Dissolve Hcit-peptide (10 µg/mL) in PBS. Coat 96-well plates (50 µL/well) overnight at 4°C.
-
Blocking: Wash plate 3x with PBS-Tween (0.05%). Block with 2% BSA in PBS for 2 hours at RT.
-
Primary Incubation: Add patient serum (diluted 1:50 in blocking buffer). Incubate 1 hour at RT.
-
Control: Use healthy donor serum (Negative Control) and confirmed Anti-CarP positive serum (Positive Control).
-
-
Detection: Add HRP-conjugated anti-human IgG. Incubate 1 hour.
-
Readout: Add TMB substrate. Stop reaction with H2SO4. Measure OD at 450 nm.
Mechanistic Visualization: The "Spacer Effect"
The biological distinction between Citrulline and Homocitrulline is driven by the side-chain length, which affects how the urea group sits in the antibody binding pocket.
Figure 2: The "Spacer Effect." The additional methylene group in Homocitrulline (synthesized via Fmoc-Homocit-OPfp) allows the urea headgroup to penetrate deeper or orient correctly in Anti-CarP antibody pockets, distinguishing it from Citrulline.
References
-
Turunen, S., et al. (2015). "Separate and overlapping specificities in rheumatoid arthritis antibodies binding to citrulline- and homocitrulline-containing peptides." Arthritis Research & Therapy. Link
-
Lac, P., et al. (2018).[5] "Relatedness of Antibodies to Peptides Containing Homocitrulline or Citrulline in Patients with Rheumatoid Arthritis." The Journal of Rheumatology. Link
-
Mydel, P., et al. (2010). "Homocitrulline is a novel target for anticitrullinated protein/peptide antibodies in rheumatoid arthritis."[1] Arthritis & Rheumatism. Link
-
PeptART Bioscience. "Fmoc-Homocit-OPfp Product Specifications." Catalog Data. Link
-
Vales, G., et al. (2020). "Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides." Journal of the American Society for Mass Spectrometry. Link
Sources
- 1. Homocitrulline [biosyn.com]
- 2. shigematsu-bio.com [shigematsu-bio.com]
- 3. peptart.ch [peptart.ch]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Relatedness of Antibodies to Peptides Containing Homocitrulline or Citrulline in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Fmoc-Homocit-OPfp proper disposal procedures
Executive Summary: Operational Directive
Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline pentafluorophenyl ester) is a specialized activated amino acid derivative used in peptide synthesis.[1][2][3] While the Fmoc and Homocitrulline moieties are relatively benign, the pentafluorophenyl (OPfp) ester functionality dictates the disposal strategy.[2]
Core Disposal Classification:
-
Primary Hazard: Release of Pentafluorophenol (Pfp-OH) upon hydrolysis or aminolysis.[1][2][3]
-
Waste Stream: Halogenated Organic Waste (Strict segregation required due to Fluorine content).[1][2]
-
Reactivity: Moisture-sensitive; reactive toward amines.[1][2][3]
Immediate Action: Do not dispose of this compound in general trash or non-halogenated solvent streams.[1][2][4] The release of Pfp-OH (pKa ~5.[1][2][3]5) creates a corrosive and toxic environment in waste containers if not properly managed.[2]
Hazard Analysis & Chemical Logic
To ensure safety, you must understand the degradation pathway of the reagent in your waste container.
| Component | Hazard Profile | Mechanism of Risk |
| Fmoc-Homocit- | Low Toxicity | Acts as a bulky organic framework.[1][2][3] Main contribution is to Chemical Oxygen Demand (COD).[2] |
| -OPfp (Ester) | High Reactivity | Electrophilic center.[1][2][3] Reacts exothermically with amines (cross-linking risk in waste drums).[2][3] |
| Pfp-OH (Byproduct) | Corrosive / Toxic | Released after reaction.[1][2][3] pKa ≈ 5.5 .[1][2][5] It is significantly more acidic than phenol, causing severe skin burns and eye damage.[2][3][5] |
The "Waste Drum" Scenario: If active OPfp esters are discarded into a general organic waste drum containing waste amines (e.g., piperidine from Fmoc deprotection), an uncontrolled exothermic coupling reaction will occur.[2][3] Therefore, quenching is mandatory for bulk quantities (>1 g) before disposal. [2][3]
Detailed Disposal Protocols
Scenario A: Disposal of Solid Reagent (Expired or Excess)
-
Condition: Dry powder in original or secondary container.
-
Protocol:
-
Do not dissolve. Keep the substance solid to minimize surface area for hydrolysis.[1][2]
-
Labeling: Mark the container clearly: "Hazardous Waste - Solid - Halogenated - Fmoc-Homocit-OPfp - Reacts with Water/Amines."[1][2][3]
-
Secondary Containment: Place the primary vial into a clear, sealable bag (e.g., Ziploc) to contain any potential Pfp-OH vapors (which smell distinctively phenolic).[1][2][3]
-
Disposal: Submit to your facility's Solid Hazardous Waste stream.[1][2]
-
Scenario B: Reaction Mixtures (Liquid Waste)
-
Condition: Reaction solutions (DMF/DCM/NMP) containing unreacted Fmoc-Homocit-OPfp.
-
Protocol:
-
Quenching (Recommended): Add a reactive amine scavenger (e.g., Tris-amine or Ethanolamine ) to the solution.[1][2][3] Stir for 30 minutes.
-
Segregation: Pour the mixture into the Halogenated Organic Solvent waste drum.
-
Note: Even if the solvent is DMF (non-halogenated), the presence of the pentafluorophenyl group mandates the "Halogenated" classification in most jurisdictions to prevent corrosion of incinerator scrubbers.[2]
-
-
Scenario C: Aqueous Washes (Extraction Waste)
-
Condition: Aqueous layers from workups (often basic/neutral).[1][2]
-
Risk: Pfp-OH is water-soluble in its ionized form (Pentafluorophenolate anion).[1][2][3] It is highly toxic to aquatic life.[1][2]
-
Protocol:
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the waste.
Figure 1: Decision logic for segregating and treating Fmoc-Homocit-OPfp waste streams.
Emergency Response: Spill Management
If a spill occurs, the primary danger is the generation of Pfp-OH dust or vapor.[2][3]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2][3] If powder is aerosolized, use a P95/N95 respirator.[2][3]
-
Containment:
-
Surface Decontamination: After removing the bulk material, wipe the surface with a 10% Sodium Carbonate (Na₂CO₃) solution.[1][2]
References
-
Sigma-Aldrich. (2025).[1][2][3][7] Safety Data Sheet: Pentafluorophenol. Retrieved from
-
BenchChem. (2025).[1][2] Pentafluorophenyl Ester Reactivity and Stability Guide. Retrieved from [2][3]
-
PubChem. (2025).[1][2][8] Compound Summary: Pentafluorophenol (CID 13041).[1][2] National Center for Biotechnology Information.[1][2][5] Retrieved from [2][3]
-
University of Pennsylvania EHRS. (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. Pentafluorophenol | 771-61-9 [chemicalbook.com]
- 4. Hazardous Waste - City of Columbus, Ohio [columbus.gov]
- 5. Pentafluorophenol - Wikipedia [en.wikipedia.org]
- 6. swaco.org [swaco.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Fmoc-Homocit-OPfp
Standard Operating Procedure & Safety Monograph: Handling Fmoc-Homocit-OPfp in Peptide Synthesis
As peptide architectures become more complex, the use of pre-activated amino acid derivatives like Fmoc-Homocit-OPfp (Fmoc-homocitrulline pentafluorophenyl ester) has become critical. Pentafluorophenyl (Pfp) esters are highly valued in both solid-phase peptide synthesis (SPPS) and continuous flow chemistry because they enable rapid, additive-free coupling and prevent the growing peptide chain from contacting harsh activating reagents[1][2].
However, the operational advantage of OPfp esters comes with a specific chemical caveat: the aminolysis of the ester during peptide bond formation releases pentafluorophenol (PFP-OH) [3]. This byproduct is toxic, hygroscopic, and highly acidic, requiring a stringent, causality-based approach to Personal Protective Equipment (PPE) and waste logistics[4].
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the quantitative and mechanistic hazards of the reagent and its reactive byproduct. Fmoc-Homocit-OPfp itself is a stable powder, but exposure to ambient moisture can cause premature hydrolysis, releasing PFP-OH dust into the environment.
Table 1: Quantitative Hazard & Chemical Profile
| Chemical Entity | CAS Number | Primary Role | Key Hazards (GHS Classifications) | Toxicity Data |
| Fmoc-Homocit-OPfp | 2565792-83-6[5] | Activated amino acid building block | Skin/Eye Irritant, Respiratory Sensitizer | N/A (Treat as hazardous active ester) |
| Pentafluorophenol (Byproduct) | 771-61-9 | Leaving group released during coupling | Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2[6] | LD50: 322 mg/kg (Subcutaneous, Rat)[7] |
Mandatory PPE System & Mechanistic Justification
A standard lab coat and basic gloves are insufficient for handling fluorinated active esters. Your PPE must act as a self-validating barrier against both the fine powder of the intact ester and the highly permeative nature of the PFP-OH byproduct.
-
Hand Protection (Double-Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff nitrile gloves (minimum thickness ≥0.11 mm). Causality: Fluorinated phenols can permeate thin latex or low-quality nitrile rapidly. Double-gloving ensures that if the outer glove is contaminated with DMF/NMP containing dissolved PFP-OH, it can be stripped immediately without exposing the skin[6].
-
Respiratory Protection: All weighing and transfer operations must occur inside a Class II Type A2 or B2 Biological Safety Cabinet or a dedicated powder-weighing fume hood with a face velocity of 80-100 fpm. Causality: PFP-OH dust causes severe respiratory tract irritation (H335)[6]. If a fume hood is unavailable (e.g., during bulk scale-up transport), a NIOSH-approved N95 or P100 particulate respirator is mandatory[8].
-
Eye & Face Protection: Snug-fitting chemical splash goggles are required. If handling >500 mL of coupling solution, add a full face shield. Causality: PFP-OH causes serious eye damage/irritation (Category 2)[6].
-
Body Protection: A flame-resistant (FR) or 100% cotton lab coat with knit cuffs. Avoid synthetic blends (like polyester) which can melt into the skin if exposed to reactive solvent fires.
Operational Workflow & Procedural Guidance
The following step-by-step methodology ensures high coupling efficiency while minimizing exposure to the toxic leaving group.
Step 1: Preparation & Equilibration Remove the Fmoc-Homocit-OPfp vial from -20°C storage and place it in a desiccator to equilibrate to room temperature for at least 60 minutes. Self-Validation: If condensation forms on the vial, moisture will hydrolyze the OPfp ester, destroying your reagent and generating toxic PFP-OH gas inside the vial.
Step 2: Weighing & Dissolution Inside the fume hood, weigh the required equivalents of Fmoc-Homocit-OPfp. Dissolve the powder completely in anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Self-Validation: Ensure the solution is 100% clear. Undissolved active ester can cause localized exothermic degradation in the reactor.
Step 3: Additive-Free Coupling Introduce the solution to the SPPS resin or flow reactor. Because OPfp is a highly reactive leaving group, coupling additives (like HOBt or DIC) are generally unnecessary, which streamlines the reaction and prevents additive-induced side reactions[1].
Step 4: Quenching & Washing After the coupling cycle is complete, the reaction effluent will contain the liberated pentafluorophenol. Wash the resin thoroughly with DMF. Route all effluent directly into a sealed, halogenated waste carboy.
Process Visualization
Workflow for handling Fmoc-Homocit-OPfp, highlighting the generation and disposal of toxic pentafluorophenol.
Disposal & Decontamination Plan
Improper disposal of fluorinated compounds poses severe environmental and regulatory risks. Pentafluorophenol is harmful to aquatic life with long-lasting effects (H412)[6].
-
Waste Segregation: All effluent from the Fmoc-Homocit-OPfp coupling steps must be strictly segregated into containers labeled "Halogenated Organic Waste - Contains Fluorinated Phenols." Never mix this with standard non-halogenated solvent waste, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxin-like materials[3].
-
Spill Decontamination: In the event of a dry powder spill, do not sweep. Gently cover the powder with damp sand or a specialized inert absorbent pad to prevent aerosolization[9].
-
Surface Neutralization: Because PFP-OH is highly acidic, wash the contaminated fume hood surface with a mild basic solution (e.g., 5% sodium carbonate in water) to neutralize the residual phenol, followed by a thorough wipe-down with 70% ethanol or isopropanol. Place all contaminated wipes into the halogenated solid waste bin[6].
References
-
PeptART Bioscience. "Amino Acid Derivative Price List - Homocitrulline (Fmoc-Homocit-OPfp)." PeptART Bioscience GmbH. Available at:[Link]
-
ACS Publications. "Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction." Organic Process Research & Development. Available at:[Link]
-
National Institutes of Health. "Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation." PMC. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. peptart.ch [peptart.ch]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. isotope.com [isotope.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. broadpharm.com [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
